2-Propylheptan-1-al
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-propylheptanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-3-5-6-8-10(9-11)7-4-2/h9-10H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFNFOUJRMDJFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CCC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60997386 | |
| Record name | 2-Propylheptanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60997386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76058-49-6 | |
| Record name | 2-Propylheptanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76058-49-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propylheptan-1-al | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076058496 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propylheptanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60997386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-propylheptan-1-al | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.221 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
2-Propylheptan-1-al chemical properties and characteristics
An In-depth Technical Guide to the Chemical Properties and Characteristics of 2-Propylheptan-1-al
Foreword for the Research Professional
This technical guide is designed for researchers, scientists, and professionals in drug development, providing a focused and in-depth examination of this compound (CAS No. 76058-49-6). Unlike its more commercially prevalent alcohol analogue, 2-propylheptan-1-ol, the aldehyde this compound is primarily encountered as a transient intermediate in multi-step chemical syntheses. Consequently, publicly available data on its specific properties and applications are limited. This guide synthesizes the available information from chemical databases and patent literature to offer a comprehensive overview of its known chemical and physical properties, synthesis pathways, and reactivity. The content is structured to provide not just data, but also a deeper understanding of the causal relationships in its synthesis and chemical behavior, reflecting the perspective of a senior application scientist.
Physicochemical and Molecular Properties
This compound is a branched-chain aldehyde. Its molecular structure, characterized by a propyl group at the alpha-carbon of a heptanal backbone, influences its physical properties. The majority of available data on its physicochemical characteristics is derived from computational models, as cataloged in databases such as PubChem.[1]
A summary of these computed properties is presented in the table below for ease of reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₀O | PubChem[1] |
| Molecular Weight | 156.26 g/mol | PubChem[1] |
| CAS Number | 76058-49-6 | PubChem[1] |
| IUPAC Name | 2-propylheptanal | PubChem[1] |
| Synonyms | This compound, 2-propyl-heptanal | PubChem[1] |
| XLogP3-AA (LogP) | 3.6 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 7 | PubChem[1] |
| Exact Mass | 156.151415257 Da | PubChem[1] |
| Topological Polar Surface Area | 17.1 Ų | PubChem[1] |
| Heavy Atom Count | 11 | PubChem[1] |
| Complexity | 88.9 | PubChem[1] |
Synthesis and Industrial Significance
The primary industrial relevance of this compound is as a non-isolated intermediate in the production of 2-propylheptan-1-ol, a significant precursor for plasticizers and surfactants.[2][3] The synthesis is a multi-step process that begins with the aldol condensation of n-valeraldehyde (pentanal).
The following diagram illustrates the established synthesis workflow.
Caption: Synthesis workflow for 2-Propylheptan-1-ol via this compound.
Experimental Protocol: Synthesis via Aldol Condensation and Hydrogenation
The following protocol is based on methodologies described in the patent literature.[4]
Step 1: Preparation of 2-Propyl-2-heptenal from n-Valeraldehyde
-
A solution of 5% aqueous sodium hydroxide is brought to a vigorous reflux.
-
n-Valeraldehyde is added dropwise to the refluxing sodium hydroxide solution over a period of one hour with vigorous stirring.
-
Upon completion of the addition, the organic layer is separated.
-
The separated organic layer is distilled from a 2% sodium hydroxide solution.
-
The product is dried, for example, using a Dean-Stark trap, and then purified by distillation to yield 2-propyl-2-heptenal.
Step 2: Hydrogenation to this compound and 2-Propylheptan-1-ol
-
The 2-propyl-2-heptenal is subjected to hydrogenation in an autoclave.
-
A Raney nickel catalyst is typically used for this purpose.[4]
-
The hydrogenation can be performed in two stages: a partial hydrogenation to yield this compound, followed by a full hydrogenation to produce 2-propylheptan-1-ol. Alternatively, a single-stage hydrogenation can directly convert 2-propyl-2-heptenal to 2-propylheptan-1-ol.[4]
The causality behind this two-step process lies in the selective reduction of the carbon-carbon double bond of the α,β-unsaturated aldehyde (2-propyl-2-heptenal) to first yield the saturated aldehyde (this compound), followed by the reduction of the aldehyde functional group to the primary alcohol.
Chemical Reactivity
The chemical behavior of this compound is dictated by the reactivity of the aldehyde functional group. As a key intermediate, its primary reactions are reduction and oxidation.
Caption: Key chemical reactions of this compound.
-
Reduction: As previously described in its synthesis, this compound can be readily reduced to its corresponding primary alcohol, 2-propylheptan-1-ol. This is the final step in the industrial production of the alcohol.[2][3]
-
Oxidation: While not a primary industrial process, the aldehyde functional group of this compound is susceptible to oxidation. Mild oxidation of 2-propylheptan-1-ol can yield this compound.[5] Further, stronger oxidation of the aldehyde would result in the formation of 2-propylheptanoic acid.
Applications in Research and Drug Development
Direct applications of this compound are not widely documented. Its utility is almost exclusively as a transient intermediate in the synthesis of other chemical compounds, most notably 2-propylheptan-1-ol. The derivatives of this alcohol, such as esters, are used as plasticizers in polymers like PVC.[6]
While there are no direct pharmaceutical applications of this compound, the broader class of branched-chain aldehydes and their derivatives are of interest in medicinal chemistry for the synthesis of novel bioactive molecules. The lipophilic nature of the propyl and heptyl chains could be leveraged in the design of compounds with specific solubility and membrane permeability characteristics.
Safety and Toxicological Profile
There is a significant lack of specific toxicological data for this compound in the public domain. However, general knowledge of aldehydes suggests that it should be handled with care. Aldehydes as a class can be irritating to the skin, eyes, and respiratory system.
For the closely related alcohol, 2-propylheptan-1-ol, GHS hazard statements indicate that it can cause skin and serious eye irritation.[7] Given that aldehydes are often more reactive than their corresponding alcohols, it is reasonable to extrapolate that this compound may exhibit similar or more pronounced irritant properties. Professionals should consult the material safety data sheet (MSDS) from the supplier for the most current and detailed safety information.
Conclusion
This compound is a chemical entity of interest primarily due to its role as a key intermediate in the synthesis of the industrially significant alcohol, 2-propylheptan-1-ol. While data on the aldehyde itself are sparse, an understanding of its synthesis via aldol condensation and its fundamental reactivity—namely reduction to the alcohol and potential oxidation to the carboxylic acid—provides a solid foundation for its study and use in a research context. For professionals in drug development and chemical synthesis, the value of this compound lies in its potential as a building block for more complex molecules, where its branched alkyl structure can be used to modulate physicochemical properties. Further research into the specific properties and potential applications of this and similar branched aldehydes could open new avenues in materials science and medicinal chemistry.
References
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2-Propylheptanal. PubChem. National Center for Biotechnology Information. Retrieved from [Link]
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Chemical Properties of 1-Heptanol, 2-propyl- (CAS 10042-59-8). Cheméo. Retrieved from [Link]
-
2-Propyl-1-heptanol. PubChem. National Center for Biotechnology Information. Retrieved from [Link]
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2-Propylheptanol. Wikipedia. Retrieved from [Link]
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1-Heptanol, 2-propyl-. NIST WebBook. National Institute of Standards and Technology. Retrieved from [Link]
- US Patent 2,921,089A - 2-propylheptanol and its esters. Google Patents.
-
2-propylheptanol. Chemsrc. Retrieved from [Link]
- US Patent 5,661,121A - 2-propyl heptanol alkoxylates and process of cleaning hard surfaces therewith. Google Patents.
- CA Patent 1,257,294A - Preparation of 2-propylheptanol and other alcohols. Google Patents.
- US Patent 7,291,748B2 - C10/C7 ester mixtures based on 2-propylheptanol. Google Patents.
-
1-Heptanol, 2-propyl-. NIST WebBook. National Institute of Standards and Technology. Retrieved from [Link]
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1-Heptanol, 2-propyl-. NIST WebBook. National Institute of Standards and Technology. Retrieved from [Link]
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2-Propylheptan-1-al CAS number and molecular formula
An In-depth Technical Guide to 2-Propylheptan-1-al
This guide provides a comprehensive overview of this compound, a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a detailed understanding of this compound's properties, synthesis, and applications.
Introduction and Core Identification
This compound, systematically known as 2-propylheptanal, is a branched-chain aldehyde. Its structure features a ten-carbon backbone, making it a valuable intermediate in the synthesis of larger molecules, most notably its corresponding alcohol, 2-propylheptan-1-ol. While direct applications in drug development are not extensively documented, its role as a precursor to plasticizer alcohols and other specialty chemicals underscores its industrial and research significance.[1] The branched nature of its structure can influence the physicochemical properties of its derivatives, a factor of interest in material science and potentially in the design of prodrugs where molecular architecture dictates formulation and delivery characteristics.[2]
Physicochemical and Spectroscopic Data
A summary of the key physical and chemical properties of this compound is presented below for quick reference.
| Property | Value | Source |
| CAS Number | 76058-49-6 | [3] |
| Molecular Formula | C10H20O | [3] |
| Molecular Weight | 156.26 g/mol | [3] |
| IUPAC Name | 2-propylheptanal | [3] |
| Synonyms | This compound, 2-propyl-heptanal | [4] |
| Appearance | Not specified, likely a liquid | |
| Boiling Point | Not experimentally determined in sources | |
| Density | Not experimentally determined in sources | |
| Solubility | Expected to be soluble in organic solvents | |
| InChI Key | FEFNFOUJRMDJFO-UHFFFAOYSA-N | [3] |
| SMILES | CCCCCC(CCC)C=O | [3] |
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show a characteristic aldehyde proton signal between δ 9-10 ppm. ¹³C NMR would display a carbonyl carbon signal in the range of δ 190-200 ppm.
-
Infrared (IR) Spectroscopy: A strong C=O stretching band around 1720-1740 cm⁻¹ would be indicative of the aldehyde functional group.
-
Mass Spectrometry (MS): The molecular ion peak would be observed, and fragmentation patterns would be consistent with the structure of a branched-chain aldehyde.
Synthesis of this compound
The primary industrial synthesis of this compound is achieved through a two-step process that begins with the hydroformylation of C4 olefins, followed by an aldol condensation of the resulting n-pentanal.[1][5]
Overall Synthesis Pathway
The logical flow from C4 olefins to this compound is depicted in the following diagram.
Caption: Synthesis workflow for this compound.
Step 1: Hydroformylation of C4 Olefins
Hydroformylation, also known as the oxo process, is a fundamental industrial reaction for producing aldehydes from alkenes.[6] In this step, a mixture of C4 olefins (butenes) is reacted with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst, typically a rhodium complex, to produce C5 aldehydes.[1][5] The reaction conditions are optimized to favor the formation of the linear isomer, n-pentanal, over branched isomers.
Step 2: Aldol Condensation of n-Pentanal
The subsequent step involves the self-condensation of n-pentanal under basic conditions, a classic example of an aldol condensation.[7][8] This reaction is a powerful tool for forming carbon-carbon bonds.[9] One molecule of n-pentanal is deprotonated at the α-carbon to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of a second n-pentanal molecule. The resulting β-hydroxy aldehyde intermediate readily undergoes dehydration to yield the α,β-unsaturated aldehyde, 2-propylhept-2-enal, which is then hydrogenated to the final product, this compound.[7]
Experimental Protocol: Aldol Condensation of n-Pentanal
The following is a representative laboratory-scale protocol for the aldol condensation of n-pentanal.
Materials:
-
n-Pentanal (valeraldehyde), ≥98%
-
Sodium hydroxide (NaOH) solution (e.g., 10% aqueous)
-
Ethanol
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser
-
Heating mantle with stirring capability
-
Separatory funnel
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine n-pentanal and ethanol.
-
Catalyst Addition: While stirring, slowly add the aqueous sodium hydroxide solution to the flask. The reaction is typically exothermic.
-
Reaction: Heat the mixture to reflux and maintain for a specified period (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Add diethyl ether to extract the organic product.
-
Washing: Wash the organic layer sequentially with water and then brine to remove any remaining catalyst and salts.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield this compound.
Applications and Relevance in Research
The primary application of this compound is as a chemical intermediate in the synthesis of 2-propylheptan-1-ol.[10] This C10 alcohol is a significant plasticizer alcohol, used in the production of di-propylheptyl phthalate (DPHP), a plasticizer for PVC.[1] The demand for higher carbon chain plasticizers has been growing due to regulatory trends moving away from lower molecular weight phthalates.[1]
While direct applications of this compound in drug development are not prominent, the synthesis of branched-chain alcohols and their derivatives is of interest.[11] The structural motifs can be relevant in creating lipophilic moieties in drug candidates to modulate their pharmacokinetic properties.[2] Furthermore, the aldehyde functional group is reactive and can be a starting point for the synthesis of various other functional groups, including carboxylic acids and amines, which are common in pharmaceutical compounds.
Safety and Handling
This compound and its precursors should be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood.[12]
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.[12]
-
Handling: Avoid contact with skin and eyes. Do not inhale vapors.[12] In case of contact, wash the affected area with plenty of water.
-
Fire Safety: Keep away from ignition sources as organic aldehydes can be flammable. Use dry chemical, carbon dioxide, or alcohol-resistant foam for fire suppression.[12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable C10 aldehyde with a well-established synthesis route from readily available C4 olefins. Its primary role as an intermediate in the production of the plasticizer alcohol 2-propylheptan-1-ol highlights its industrial importance. For researchers and scientists, understanding its synthesis and chemical reactivity provides a foundation for its use in creating more complex molecules with potential applications in material science and as building blocks in organic synthesis.
References
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). 2-Propylheptan-1-ol: A Versatile Industrial Chemical for Diverse Applications. [Link]
- Google Patents. (1989). CA1257294A - Preparation of 2-propylheptanol and other alcohols.
-
Wikipedia. (n.d.). 2-Propylheptanol. [Link]
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PubChem. (n.d.). 2-Propylpentanal. [Link]
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PubChem. (n.d.). 2-Propylheptanal. [Link]
- Google Patents. (2017). WO2017080690A1 - Economical production of 2-propylheptanol.
-
Johnson Matthey. (n.d.). 2-Propyl Heptanol. [Link]
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ScienceDirect. (2025). Solvent free aldol condensation of propanal to 2-methylpentenal using solid base catalysts. [Link]
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PubChem. (n.d.). (2R)-2-propylheptanal. [Link]
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National Institute of Standards and Technology. (n.d.). 1-Heptanol, 2-propyl-. [Link]
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PubChem. (n.d.). 2-Propyl-1-heptanol. [Link]
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ResearchGate. (2025). Hydroformylation of Alkenes: An Industrial View of the Status and Importance. [Link]
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Chemistry LibreTexts. (2022). 23.4: Using Aldol Reactions in Synthesis. [Link]
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Royal Society of Chemistry. (2024). Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. [Link]
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A Comprehensive Technical Guide to the Spectroscopic Characterization of 2-Propylheptan-1-al
This guide provides an in-depth analysis of the expected spectroscopic signature of 2-propylheptan-1-al (C₁₀H₂₀O), a branched-chain aldehyde. While experimental data for this specific molecule is not extensively available in public repositories, this document leverages foundational spectroscopic principles and data from analogous structures to provide a robust, predictive guide for researchers. The methodologies and interpretations presented herein are designed to serve as a practical reference for the structural elucidation of similar aliphatic aldehydes.
Introduction: The Molecular Profile of this compound
This compound is a saturated aldehyde with a molecular weight of 156.27 g/mol .[1] Its structure features a ten-carbon backbone with a propyl group at the α-position relative to the aldehyde functional group. This branched structure introduces stereochemical considerations and complexities in its spectroscopic analysis, which this guide will explore in detail. Understanding the precise location and nature of its chemical bonds through spectroscopic methods is paramount for its application in chemical synthesis and materials science.
Methodological Workflow for Spectroscopic Analysis
A systematic approach is crucial for the unambiguous structural determination of an organic compound. The following workflow outlines the logical sequence of spectroscopic analyses.
Caption: A generalized workflow for the spectroscopic analysis of a liquid organic sample.
Infrared (IR) Spectroscopy: Identifying the Carbonyl Signature
IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. For this compound, the most prominent feature will be the aldehyde group.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Background Spectrum: Acquire a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of the atmosphere (e.g., CO₂ and water vapor).
-
Sample Application: Place a single drop of neat this compound directly onto the ATR crystal.
-
Spectrum Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Predicted IR Data and Interpretation
The IR spectrum of this compound is expected to be dominated by absorptions corresponding to the aldehyde and alkyl moieties.
| Predicted Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Expected Intensity |
| ~2955-2850 | C-H (Alkyl) | Stretching | Strong |
| ~2820 and ~2720 | C-H (Aldehyde) | Stretching (Fermi Doublet) | Medium, Sharp |
| ~1730 | C=O (Aldehyde) | Stretching | Strong, Sharp |
| ~1465 | C-H (Alkyl) | Bending | Medium |
Interpretation:
-
Alkyl C-H Stretches: A strong, broad absorption band between 2955-2850 cm⁻¹ is characteristic of the numerous sp³ C-H bonds in the propyl and heptyl chains.
-
Aldehydic C-H Stretch: A key diagnostic feature for aldehydes is the presence of a "Fermi doublet," two medium-intensity peaks around 2820 cm⁻¹ and 2720 cm⁻¹. This arises from the interaction between the C-H stretching vibration and an overtone of the C-H bending vibration.
-
Carbonyl C=O Stretch: An intense, sharp peak around 1730 cm⁻¹ unequivocally indicates the presence of a saturated aldehyde carbonyl group. Its high intensity is due to the large change in dipole moment during the stretching vibration.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern.
Experimental Protocol: Electron Ionization (EI) GC-MS
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent like dichloromethane or ethyl acetate.
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into a gas chromatograph (GC) coupled to a mass spectrometer. The GC will separate the analyte from any impurities.
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV). This process, known as electron ionization (EI), forms a radical cation, the molecular ion (M⁺•).
-
Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic ions.
-
Detection: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole), and then detected.
Predicted Mass Spectrum Data and Interpretation
The molecular ion for this compound (C₁₀H₂₀O) has a nominal mass of 156 amu.
| m/z Value (Predicted) | Ion Structure | Fragmentation Pathway |
| 156 | [C₁₀H₂₀O]⁺• | Molecular Ion (M⁺•) |
| 127 | [M - CHO]⁺ | α-cleavage, loss of formyl radical |
| 113 | [M - C₃H₇]⁺ | α-cleavage, loss of propyl radical |
| 85 | [M - C₅H₁₁]⁺ | α-cleavage, loss of pentyl radical |
| 57 | [C₄H₉]⁺ | β-cleavage |
| 43 | [C₃H₇]⁺ | β-cleavage |
| 29 | [CHO]⁺ | α-cleavage |
Interpretation and Fragmentation Pathway:
The fragmentation of aliphatic aldehydes is typically dominated by α- and β-cleavages adjacent to the carbonyl group, as well as McLafferty rearrangements if a γ-hydrogen is available.
-
Molecular Ion (m/z 156): The molecular ion peak may be observed, though it might be weak for a long-chain aliphatic aldehyde.
-
α-Cleavage: The bond between the carbonyl carbon and the adjacent carbon is prone to cleavage. This can lead to the loss of the alkyl substituents, resulting in prominent peaks at m/z 113 (loss of the propyl group) and m/z 85 (loss of the pentyl chain from the heptyl group). Loss of the formyl radical (•CHO) would give a peak at m/z 127.[2][3]
-
β-Cleavage: Cleavage of the bond between the α- and β-carbons can also occur, leading to the formation of stable alkyl carbocations, such as the butyl cation at m/z 57.
-
McLafferty Rearrangement: A characteristic fragmentation for aldehydes with a γ-hydrogen involves a six-membered ring transition state, leading to the elimination of a neutral alkene. For this compound, this would result in a charged enol fragment.
Caption: Predicted major α-cleavage fragmentation pathways for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum. A standard pulse sequence is used, and the free induction decay (FID) is recorded.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Proton decoupling is typically used to simplify the spectrum, resulting in single lines for each unique carbon atom.
-
Data Processing: The FID is Fourier transformed to generate the frequency-domain NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced to TMS.
Predicted ¹H NMR Data (in CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.6 | Doublet (d) | 1H | H-1 (CHO) | The aldehydic proton is highly deshielded by the electronegative oxygen and exhibits a small coupling to the α-proton.[4] |
| ~2.3 | Multiplet (m) | 1H | H-2 (CH) | The α-proton is deshielded by the adjacent carbonyl group. |
| ~1.2-1.6 | Multiplet (m) | 12H | H-3, H-4, H-5, H-6, H-1', H-2' | Overlapping signals of the methylene protons in the alkyl chains. |
| ~0.9 | Triplet (t) | 6H | H-7, H-3' (CH₃) | Terminal methyl groups are the most shielded protons. |
Predicted ¹³C NMR Data (in CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~203 | C-1 (CHO) | The carbonyl carbon of an aldehyde is highly deshielded and appears far downfield.[5] |
| ~55 | C-2 (CH) | The α-carbon is deshielded by the carbonyl group. |
| ~25-35 | C-3, C-4, C-5, C-6, C-1', C-2' | Methylene carbons of the alkyl chains. |
| ~14 | C-7, C-3' (CH₃) | Terminal methyl carbons are the most shielded. |
Interpretation:
The chemical shifts in NMR are highly dependent on the electronic environment of each nucleus.[4][5]
-
¹H NMR: The most diagnostic signal is the aldehyde proton at ~9.6 ppm. Its doublet multiplicity arises from coupling to the single proton on the α-carbon (H-2). The integration values will confirm the number of protons corresponding to each signal.
-
¹³C NMR: The aldehyde carbonyl carbon at ~203 ppm is unmistakable. The number of distinct signals in the proton-decoupled ¹³C spectrum will indicate the number of non-equivalent carbon atoms in the molecule, providing information about its symmetry.
Conclusion
This guide provides a detailed, predictive framework for the spectroscopic analysis of this compound. By combining the insights from IR, MS, and NMR spectroscopy, a complete and unambiguous structural assignment can be achieved. The characteristic signals—the C=O and aldehydic C-H stretches in the IR, the molecular ion and predictable fragmentation in the MS, and the downfield aldehyde signals in the NMR—together form a unique spectroscopic fingerprint. These principles and methodologies are broadly applicable to the characterization of other aliphatic aldehydes, serving as a valuable resource for researchers in the chemical sciences.
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Unveiling a Synthetic Entity: An In-depth Technical Guide on the Origins of 2-Propylheptan-1-al
Executive Summary: This technical guide provides a comprehensive analysis of the known origins of 2-Propylheptan-1-al. A thorough review of scientific literature and chemical databases reveals a significant finding: there is currently no documented evidence of this compound occurring naturally. This document establishes that this compound and its corresponding alcohol, 2-Propylheptan-1-ol, are primarily products of industrial synthesis. For researchers, scientists, and drug development professionals, this guide illuminates the synthetic nature of this compound, contrasts it with general biosynthetic pathways for similar molecules, and underscores a notable gap in the current understanding of natural product chemistry.
Introduction to this compound
This compound is a branched-chain aldehyde with the molecular formula C10H20O. As an aldehyde, it is characterized by a carbonyl group at the end of a carbon chain, making it a reactive intermediate and a potential building block in organic synthesis. While its direct commercial applications are limited, it is a precursor to the more widely used C10 alcohol, 2-Propylheptan-1-ol.
Table 1: Physicochemical Properties of this compound and its corresponding alcohol
| Property | This compound | 2-Propylheptan-1-ol |
| CAS Number | 76058-49-6[] | 10042-59-8[2][3][4][5][6] |
| Molecular Formula | C10H20O[7] | C10H22O[2][3][4] |
| Molecular Weight | 156.27 g/mol | 158.28 g/mol [3][4] |
| Appearance | - | Colorless to light yellow liquid/waxy solid[2][3] |
| Boiling Point | - | 215-225 °C[2][8] |
| Solubility | - | Insoluble in water; soluble in most organic solvents[3][8] |
Natural Occurrence: An Absence of Evidence
Despite extensive searches of chemical and biological databases, no definitive evidence has been found for the natural occurrence of this compound. It has not been identified as a component of essential oils, a volatile organic compound (VOC) from plants, or as an insect pheromone[9][10]. This is a critical finding for researchers investigating novel natural products and biosynthetic pathways. The absence of this compound in nature suggests that either the specific enzymatic machinery for its production is not common, or it is a highly transient intermediate that does not accumulate to detectable levels.
Potential Biosynthetic Pathways for Branched-Chain Aldehydes
While this compound itself has not been found in nature, the biosynthesis of other branched-chain aldehydes is well-documented in plants and microorganisms.[11] These pathways provide a theoretical framework for how a compound like this compound could potentially be formed.
Amino Acid Catabolism (Ehrlich Pathway)
The Ehrlich pathway is a key metabolic route in yeast and other microbes for the production of fusel alcohols from amino acids.[11] This pathway involves the transamination of an amino acid to its corresponding α-keto acid, followed by decarboxylation to an aldehyde with one less carbon, and finally, reduction to an alcohol. A hypothetical pathway for this compound could start from a C11 branched-chain amino acid, which is not one of the common proteinogenic amino acids.
Fatty Acid Metabolism
Aldehydes are known to be derived from the oxidation of fatty acids in plants.[12][13] This can occur through enzymatic pathways involving lipoxygenases or α-dioxygenases, or through non-enzymatic oxidation.[13][14] The formation of this compound would necessitate a branched-chain fatty acid precursor and a specific enzymatic system capable of cleaving it to the corresponding C10 aldehyde.
Below is a diagram illustrating a generalized and hypothetical biosynthetic pathway for a branched-chain aldehyde, which could theoretically lead to this compound if the appropriate precursors and enzymes were present.
Caption: Hypothetical biosynthetic pathway for this compound.
Industrial Synthesis: The True Origin
The available literature points exclusively to the synthetic origins of this compound and its derivatives. The industrial production of its corresponding alcohol, 2-Propylheptan-1-ol, is well-established and typically involves a multi-step process.[2][15]
Experimental Protocol: Synthesis of 2-Propylheptan-1-ol
The commercial synthesis of 2-Propylheptan-1-ol generally follows these key steps:
-
Hydroformylation of Butenes: A mixture of butenes is reacted with syngas (carbon monoxide and hydrogen) in the presence of a rhodium-based catalyst to produce valeraldehyde (pentanal).[15]
-
Aldol Condensation: The resulting valeraldehyde undergoes a base-catalyzed aldol condensation to form 2-propyl-2-heptenal.
-
Hydrogenation: The unsaturated aldehyde, 2-propyl-2-heptenal, is then hydrogenated, typically using a nickel or palladium catalyst, to reduce both the carbon-carbon double bond and the aldehyde group, yielding 2-Propylheptan-1-ol.[8][15]
The aldehyde, this compound, can be synthesized by the oxidation of 2-Propylheptan-1-ol or as an intermediate in the hydrogenation of 2-propyl-2-heptenal if the reaction conditions are controlled to selectively reduce the double bond.
Caption: Industrial synthesis workflow for 2-Propylheptan-1-ol.
Analytical Considerations and Future Directions
The lack of detection of this compound in natural sources could be due to several factors. As a reactive aldehyde, it may exist as a transient intermediate that is quickly converted to its corresponding alcohol or acid. Furthermore, its concentration in natural matrices could be below the detection limits of standard analytical techniques used in natural product discovery.
Future research in this area could focus on highly sensitive analytical methods, such as comprehensive two-dimensional gas chromatography coupled with mass spectrometry (GCxGC-MS), to screen for trace amounts of this compound in diverse biological samples. Additionally, exploring the genomes of various organisms for enzymes with predicted activity towards branched-chain substrates could provide clues to potential, yet undiscovered, biosynthetic pathways.
Conclusion
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Biological activity and mechanism of action of 2-Propylheptan-1-al
An In-Depth Technical Guide to the Biological Activity and Mechanism of Action of 2-Propylheptan-1-al
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the current scientific understanding of this compound (CAS 76058-49-6). Direct research on the biological activity and mechanism of action of this specific aldehyde is notably scarce in publicly accessible literature. Consequently, this document adopts a holistic approach by examining this compound within its metabolic context. We will explore the biological activities of its corresponding alcohol, 2-Propylheptan-1-ol, and its carboxylic acid derivative, 2-Propylheptanoic acid, to infer its potential biological significance. The guide delves into the known toxicological properties of related compounds, the potential therapeutic applications of its metabolites—particularly the anticonvulsant properties of 2-Propylheptanoic acid—and provides detailed experimental protocols for synthesis and biological evaluation.
Introduction to this compound and its Chemical Family
This compound is a branched-chain aldehyde with the molecular formula C₁₀H₂₀O.[1] While it is commercially available, its primary role appears to be as a chemical intermediate rather than a bioactive end-product. To understand its potential biological role, it is crucial to consider it as part of a metabolic triad with its corresponding primary alcohol and carboxylic acid.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 76058-49-6 | C₁₀H₂₀O | 156.27[1] |
| 2-Propylheptan-1-ol | 10042-59-8 | C₁₀H₂₂O | 158.28[2] |
| 2-Propylheptanoic acid | 31080-39-4 | C₁₀H₂₀O₂ | 172.26[3] |
The metabolic conversion between these three compounds is a fundamental pathway for xenobiotic metabolism in many organisms.
Presumed Metabolic Pathway
The likely metabolic fate of this compound in a biological system is either reduction to 2-Propylheptan-1-ol or oxidation to 2-Propylheptanoic acid, catalyzed by alcohol dehydrogenases and aldehyde dehydrogenases, respectively.
Caption: Presumed metabolic pathway of this compound.
Biological Activity of Related Compounds
In the absence of direct data for the aldehyde, we must turn to its immediate metabolic neighbors to understand potential biological effects.
2-Propylheptan-1-ol: Cytotoxicity
The alcohol form, 2-Propylheptan-1-ol, has been reported to be toxic to cells.[4][5] The proposed mechanism for this cytotoxicity is interference with fatty acid and protein synthesis.[4][5] The degree of toxicity can vary depending on the cell type and the concentration of the compound.[5] This suggests that if this compound is reduced in vivo, the resulting alcohol could exert cytotoxic effects.
2-Propylheptanoic Acid: A Valproic Acid Analogue with Anticonvulsant Properties
The oxidized metabolite, 2-Propylheptanoic acid, is a structural analogue of valproic acid, a well-known anticonvulsant and mood stabilizer.[6] This structural similarity imparts significant biological activity.
Mechanism of Action: In vivo studies in mice have suggested that 2-Propylheptanoic acid exhibits anticonvulsant properties through two primary mechanisms:
-
Blockade of Voltage-Gated Sodium Channels: This action reduces the excessive neuronal firing characteristic of epileptic seizures.[]
-
Modulation of Neurotransmitter Systems: It is reported to increase the levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain, which helps to dampen excessive neuronal activity.[]
These findings indicate that 2-Propylheptanoic acid, and by extension its precursor this compound, are of significant interest to researchers in neurology and drug development.
Caption: Workflow for MTT-based cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed a suitable cell line (e.g., HeLa, HepG2) into a 96-well plate at a predetermined density and allow cells to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution to achieve the desired final concentrations.
-
Treatment: Remove the old media from the cells and add fresh media containing the different concentrations of this compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader.
-
Analysis: Plot absorbance against compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Synthesis of 2-Propylheptan-1-ol
The commercial production of the related alcohol, 2-Propylheptan-1-ol, is a well-established three-step process. [8]This provides a relevant synthetic protocol within the chemical family of this compound.
-
Hydroformylation of Butenes: A mixture of butenes is reacted with synthesis gas (CO and H₂) using a rhodium catalyst to produce valeraldehyde (pentanal). [8]2. Aldol Condensation: The resulting valeraldehyde undergoes a base-catalyzed self-condensation to form the α,β-unsaturated aldehyde, 2-propyl-2-heptenal. [9]3. Hydrogenation: The unsaturated aldehyde is then hydrogenated, typically over a nickel or palladium catalyst, to yield 2-Propylheptan-1-ol. [10]
Future Directions and Conclusion
The biological profile of this compound remains largely unexplored. The primary value of this compound for life science researchers may lie in its role as a metabolic precursor to 2-Propylheptanoic acid, a molecule with demonstrated anticonvulsant properties analogous to valproic acid. [6][] Future research should focus on:
-
Direct Cytotoxicity Studies: Performing assays like the MTT protocol described to determine the intrinsic toxicity of the aldehyde.
-
Metabolic Studies: Using in vitro (e.g., liver microsomes) and in vivo models to confirm the metabolic pathway and determine the rate of conversion to the corresponding alcohol and carboxylic acid.
-
Pharmacological Evaluation: Assessing the anticonvulsant and other neurological effects of this compound administration in animal models to see if it functions as a prodrug for 2-Propylheptanoic acid.
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The Emergence of a C10 Workhorse: A Technical Guide to the Discovery and Historical Context of 2-Propylheptan-1-al
This technical guide delves into the discovery and historical context of 2-Propylheptan-1-al, a pivotal intermediate in the production of C10 plasticizer alcohols. Rather than a singular moment of discovery, the story of this aldehyde is intrinsically woven into the broader narrative of industrial organic synthesis, specifically the evolution of the oxo process and the relentless pursuit of superior polymer additives. This document will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the scientific and industrial landscape that gave rise to this compound, its synthesis, and its significance.
Historical Context: The Rise of Oxo Alcohols and the Demand for Advanced Plasticizers
The mid-20th century witnessed a surge in the production and application of polymers, with polyvinyl chloride (PVC) at the forefront. The utility of PVC, however, was contingent on the development of effective plasticizers to impart flexibility and durability. Early plasticizers, while functional, often suffered from issues of volatility, migration, and environmental concerns. This created a strong impetus for the development of higher molecular weight plasticizers with improved permanence and performance characteristics.
The key to these advanced plasticizers lay in the corresponding higher alcohols. The "oxo synthesis," or hydroformylation, discovered by Otto Roelen of Ruhrchemie in 1938, provided an elegant and efficient method for converting olefins into aldehydes.[1] This process, which involves the addition of carbon monoxide and hydrogen to an olefin, became the cornerstone of industrial alcohol production.[1][2]
The development of plasticizers from branched-chain alcohols, such as 2-ethylhexanol, was a significant advancement.[3] However, the demand for even higher performance plasticizers with lower volatility led researchers to explore longer-chain alcohols, such as the C10 alcohol, 2-propylheptan-1-ol.[4] It is within this context that this compound emerged, not as a standalone discovery, but as a critical, albeit transient, intermediate in the synthesis of its more commercially prominent alcohol counterpart.
The Synthesis of 2-Propylheptan-1-ol: The Crucial Role of this compound
The commercial production of 2-propylheptan-1-ol is a multi-step process that hinges on the formation and subsequent hydrogenation of this compound and its unsaturated precursor. The process typically begins with the hydroformylation of butenes to produce n-valeraldehyde (pentanal).[5]
From Butenes to Valeraldehyde: The Hydroformylation Step
The initial step involves the reaction of a butene feedstock with syngas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst. Modern processes, such as the LP Oxo℠ Technology developed by Johnson Matthey and Dow, utilize a rhodium-based catalyst system, which allows for milder operating conditions and high selectivity to the desired linear aldehyde, n-valeraldehyde.[4][6]
The Aldol Condensation: Formation of the C10 Aldehyde Backbone
The n-valeraldehyde produced in the hydroformylation step then undergoes a base-catalyzed aldol condensation. In this crucial step, two molecules of n-valeraldehyde react to form a β-hydroxy aldehyde, which subsequently dehydrates to yield the α,β-unsaturated aldehyde, 2-propylhept-2-enal.[7]
Hydrogenation: The Final Conversion to Alcohol
The final stage of the process is the hydrogenation of the C10 aldehyde mixture. This step typically employs a nickel or copper chromite catalyst and converts both the unsaturated 2-propylhept-2-enal and any saturated this compound to the final product, 2-propylheptan-1-ol.[8] The saturated aldehyde, this compound, is a key intermediate in this hydrogenation process.
The overall synthetic pathway is visualized in the following diagram:
Caption: Synthesis pathway of 2-Propylheptan-1-ol.
Physicochemical Properties of this compound and its Precursor
While primarily an intermediate, this compound and its unsaturated precursor, 2-propylhept-2-enal, possess distinct physicochemical properties.
| Property | This compound | 2-Propylhept-2-enal |
| Molecular Formula | C₁₀H₂₀O[9] | C₁₀H₁₈O[10] |
| Molecular Weight | 156.27 g/mol [9] | 154.25 g/mol [10] |
| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid[11] |
| Boiling Point | Not readily available | Not readily available |
| CAS Number | 76058-49-6[9] | 34880-43-8[10] |
Experimental Protocol: Laboratory Scale Synthesis of 2-Propylheptan-1-ol via Aldol Condensation and Hydrogenation
The following protocol outlines a representative laboratory-scale synthesis, mirroring the industrial process.
Step 1: Aldol Condensation of n-Valeraldehyde
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add n-valeraldehyde.
-
Slowly add a catalytic amount of a base, such as a 10% aqueous solution of sodium hydroxide, while stirring.
-
Heat the reaction mixture to a gentle reflux for several hours to promote the condensation and dehydration to 2-propylhept-2-enal.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture and neutralize the base with a dilute acid (e.g., 1M HCl).
-
Extract the organic layer with a suitable solvent (e.g., diethyl ether), wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield crude 2-propylhept-2-enal.
Step 2: Hydrogenation to 2-Propylheptan-1-ol
-
In a high-pressure autoclave, dissolve the crude 2-propylhept-2-enal in a suitable solvent such as ethanol.
-
Add a hydrogenation catalyst, for example, Raney nickel or palladium on carbon.
-
Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen to the desired pressure.
-
Heat the mixture to the target temperature while stirring vigorously.
-
Monitor the reaction by observing the hydrogen uptake.
-
Once the reaction is complete, cool the autoclave, carefully vent the excess hydrogen, and filter the reaction mixture to remove the catalyst.
-
Remove the solvent under reduced pressure, and purify the resulting 2-propylheptan-1-ol by distillation.
The following diagram illustrates the experimental workflow:
Caption: Experimental workflow for the synthesis of 2-Propylheptan-1-ol.
Applications and Future Outlook
While this compound's primary role is as an intermediate, the final product, 2-propylheptan-1-ol, and its ester derivatives, such as di(2-propylheptyl) phthalate (DPHP), are widely used as high-performance plasticizers in PVC for applications demanding low volatility and high permanence, such as in automotive interiors and construction materials.[4] Beyond plasticizers, 2-propylheptan-1-ol also finds use in the synthesis of surfactants and lubricants.[8]
The story of this compound is a testament to the interconnectedness of chemical innovation. Its existence is a direct consequence of the need for advanced materials, and its synthesis is a showcase of elegant and efficient industrial chemistry. As the demand for high-performance, safer, and more sustainable materials continues to grow, the fundamental chemical transformations that produce key intermediates like this compound will remain a cornerstone of the chemical industry.
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A Technical Guide to the Physical and Chemical Stability of 2-Propylheptan-1-al
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Propylheptan-1-al, a branched-chain aliphatic aldehyde, is a key intermediate in the synthesis of various industrial chemicals, including plasticizers and surfactants. As with many aldehydes, its utility is intrinsically linked to its reactivity, which also predisposes it to several degradation pathways. This technical guide provides a comprehensive analysis of the physical and chemical stability of this compound. It delves into the primary degradation mechanisms, including oxidation, polymerization, and aldol condensation, and examines the influence of environmental factors such as temperature, light, and pH. Furthermore, this guide outlines detailed experimental protocols for conducting forced degradation studies and for the analytical determination of this compound and its principal degradation products, offering a framework for ensuring its quality and stability in research and development settings.
Introduction to this compound: A Molecule of Industrial Significance
This compound is a C10 aldehyde characterized by a propyl group at the alpha-carbon of a heptanal backbone. This branched structure imparts specific physical properties, such as a high boiling point and low water solubility, which are advantageous in various synthetic applications. Its primary route of synthesis is often through the hydroformylation of butenes to produce valeraldehyde, followed by an aldol condensation and subsequent hydrogenation to 2-propyl-2-heptenal, which is then reduced to the corresponding alcohol, 2-propylheptan-1-ol. The aldehyde, this compound, is a direct precursor in the oxidation pathway to 2-propylheptanoic acid and can be produced via the controlled oxidation of 2-propylheptan-1-ol.[1]
The aldehyde functional group is the cornerstone of its reactivity, making it susceptible to nucleophilic attack and oxidation. Understanding the stability of this compound is therefore paramount for optimizing storage conditions, ensuring reaction yields, and maintaining the purity of its downstream products.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are critical in predicting its behavior in various environmental and experimental conditions.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₂₀O | [2] |
| Molecular Weight | 156.27 g/mol | [2] |
| CAS Number | 76058-49-6 | [2] |
| Appearance | Colorless liquid (predicted) | |
| Boiling Point | 203.5°C at 760 mmHg | [3] |
| Density | 0.816 g/cm³ | [3] |
| Flash Point | 70.7°C | [3] |
| Refractive Index | 1.421 | [3] |
| Water Solubility | Low (predicted based on structure) | |
| XLogP3-AA | 3.6 | [2] |
Chemical Stability and Degradation Pathways
The chemical stability of this compound is largely dictated by the reactivity of its aldehyde group. The principal degradation pathways are oxidation, polymerization, and aldol condensation. These pathways can be influenced by several external factors.
Oxidation
The most significant degradation pathway for this compound is oxidation of the aldehyde functional group to a carboxylic acid.[4]
-
Mechanism : In the presence of atmospheric oxygen (autoxidation) or other oxidizing agents, this compound is converted to 2-propylheptanoic acid. This process can be accelerated by exposure to light and elevated temperatures, and the presence of metal ions.
The overall reaction is as follows:
The formation of 2-propylheptanoic acid introduces an acidic impurity that can alter the pH of the sample and potentially catalyze further degradation reactions.[5][6][7]
Polymerization and Oligomerization
Aliphatic aldehydes are known to undergo polymerization or oligomerization, particularly under certain storage conditions.[8][9]
-
Mechanism : Acidic or basic impurities can catalyze the formation of cyclic trimers (trioxanes) or linear polymers. For this compound, this would involve the nucleophilic attack of the oxygen of one aldehyde molecule on the carbonyl carbon of another. Low-temperature storage can sometimes accelerate the formation of trimers.[9] The steric hindrance from the propyl group at the α-carbon may slow down the rate of polymerization compared to linear aldehydes.
Aldol Condensation
As an aldehyde with α-hydrogens, this compound can undergo self-aldol condensation, especially in the presence of acidic or basic catalysts.
-
Mechanism : A base can abstract an α-hydrogen to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of another molecule of this compound. The initial product is a β-hydroxy aldehyde, which can subsequently dehydrate upon heating or under acidic/basic conditions to form an α,β-unsaturated aldehyde.
The presence of α,β-unsaturated aldehyde impurities can be a concern as they are often reactive and can impart color to the material.
Diagram of Primary Degradation Pathways
Caption: Major degradation routes for this compound.
Factors Influencing Stability
-
Temperature : Elevated temperatures accelerate the rates of oxidation, polymerization, and aldol condensation.[4] Therefore, storage at cool temperatures is recommended.
-
Light : Exposure to UV or visible light can provide the energy to initiate autoxidation.[4] Storage in amber or opaque containers is crucial.
-
pH : Both acidic and basic conditions can catalyze polymerization and aldol condensation reactions.[4][9] It is important to maintain a neutral environment and avoid contact with acidic or basic materials.
-
Oxygen : The presence of atmospheric oxygen is a primary driver for the oxidative degradation to 2-propylheptanoic acid.[4] Storage under an inert atmosphere (e.g., nitrogen or argon) can significantly enhance stability.
-
Presence of Impurities : Metal ions can catalyze oxidation, while acidic or basic impurities can promote polymerization and aldol reactions. The purity of the starting material is therefore a critical factor in its long-term stability.
Recommended Storage and Handling
Based on the stability profile, the following storage and handling procedures are recommended for this compound:
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10] The container should be protected from light. For long-term storage, blanketing with an inert gas is advisable.
-
Handling : Handle in a well-ventilated area, avoiding contact with skin and eyes.[10] Use non-sparking tools and prevent the buildup of electrostatic charge.[10] Avoid contact with strong oxidizing agents, acids, and bases.
Experimental Assessment of Stability: Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[11][12][13]
Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies.
Protocol for Forced Degradation of this compound
Objective : To intentionally degrade this compound under various stress conditions to identify likely degradation products and pathways.
Materials :
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Vials with inert caps
-
Calibrated oven
-
Photostability chamber
Procedure :
-
Sample Preparation : Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis :
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.
-
-
Base Hydrolysis :
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at room temperature for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation :
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute for analysis.
-
-
Thermal Degradation :
-
Place a solid or neat liquid sample of this compound in a vial in an oven at 80°C for 48 hours.
-
At specified time points, dissolve a known amount of the sample in a suitable solvent for analysis.
-
-
Photolytic Degradation :
-
Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Simultaneously, keep a control sample protected from light.
-
Analyze both samples at the end of the exposure period.
-
Analytical Methodologies for Stability Assessment
The choice of analytical technique is crucial for accurately quantifying this compound and its degradation products.[14]
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of aldehydes, often requiring derivatization to enhance UV detection and chromatographic retention.[15]
Protocol: HPLC Analysis with 2,4-Dinitrophenylhydrazine (DNPH) Derivatization
Objective : To quantify this compound and its carbonyl-containing degradation products.
Materials :
-
2,4-Dinitrophenylhydrazine (DNPH) solution (in acidified acetonitrile)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Procedure :
-
Derivatization :
-
To a known volume of the sample (from the forced degradation study or a stability sample), add an excess of the DNPH solution.
-
Allow the reaction to proceed at room temperature for at least 1 hour to form the corresponding hydrazone derivatives.
-
-
HPLC Conditions :
-
Mobile Phase : Gradient of acetonitrile and water.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30°C.
-
Detection : UV at 360 nm.
-
Injection Volume : 10 µL.
-
-
Analysis :
-
The DNPH derivatives of this compound and any aldehyde/ketone degradation products will be separated and can be quantified against a standard curve prepared from a derivatized reference standard of this compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the separation and identification of volatile compounds, including this compound and its degradation products.
Protocol: GC-MS Analysis
Objective : To identify and quantify this compound and its volatile degradation products.
Procedure :
-
Sample Preparation : Dilute the sample in a suitable volatile solvent (e.g., hexane or dichloromethane).
-
GC-MS Conditions :
-
Column : A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Inlet Temperature : 250°C.
-
Oven Program : Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
Carrier Gas : Helium.
-
MS Detector : Electron ionization (EI) mode, scanning from m/z 40 to 400.
-
-
Analysis :
-
Compounds will be identified based on their retention times and mass spectra, which can be compared to a spectral library. Quantification can be performed using an internal standard.
-
Conclusion
This compound is a reactive molecule whose stability is a critical consideration for its use in research and industry. The primary degradation pathways are oxidation to 2-propylheptanoic acid, polymerization, and aldol condensation. These degradation processes are accelerated by heat, light, and the presence of oxygen and catalytic impurities. By implementing appropriate storage and handling procedures, such as maintaining a cool, dark, and inert environment, the stability of this compound can be significantly enhanced. The use of robust analytical methods, such as HPLC with derivatization and GC-MS, coupled with well-designed forced degradation studies, provides the necessary framework for monitoring the purity and stability of this important chemical intermediate.
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An In-depth Technical Guide to the Structural and Stereoisomers of 2-Propylheptan-1-al
Abstract
This technical guide provides a comprehensive examination of the isomeric landscape of 2-propylheptan-1-al (C₁₀H₂₀O), a branched-chain aldehyde of significant interest in synthetic chemistry. The document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the structural and stereoisomeric forms of this compound. A thorough exploration of its skeletal, positional, and functional group isomers is presented, alongside a focused analysis of the stereochemistry arising from its single chiral center. This guide also outlines detailed experimental protocols for the synthesis, separation, and characterization of these isomers, with an emphasis on chromatographic techniques. The causality behind experimental choices and the importance of isomeric purity in scientific research are highlighted throughout.
Introduction to this compound
This compound, also known as 2-propylheptanal, is a ten-carbon aliphatic aldehyde with the molecular formula C₁₀H₂₀O.[1][2][3] Its structure features a seven-carbon heptane backbone with a propyl group attached to the second carbon, and an aldehyde functional group at the terminus. This branched structure imparts specific physicochemical properties that distinguish it from its linear isomer, decanal. The presence of a chiral center at the C2 position also gives rise to stereoisomerism, a critical consideration in fields such as pharmacology and materials science where enantiomeric purity can dictate biological activity and material properties.
The synthesis of this compound is commonly achieved through the self-condensation of valeraldehyde (pentanal) via an aldol condensation reaction.[4][5] This process involves the formation of a new carbon-carbon bond, leading to the ten-carbon backbone of the target molecule. However, this synthetic route can also generate a variety of isomeric impurities, making the separation and characterization of the desired product a crucial aspect of its application.
This guide will delve into the complexities of the isomeric forms of this compound, providing a foundational understanding for researchers working with this and related compounds.
Structural Isomers of this compound
Structural isomers are molecules that share the same molecular formula but have different structural arrangements of their atoms. For C₁₀H₂₀O, a vast number of structural isomers are possible. These can be broadly categorized into skeletal isomers, positional isomers, and functional group isomers.
Skeletal Isomers
Skeletal isomers have the same functional group but differ in the arrangement of their carbon chains. In the case of C₁₀ aldehydes, this includes variations in the length of the main chain and the nature and position of alkyl branches. This compound is itself a branched isomer of the straight-chain aldehyde, n-decanal.
Table 1: Comparison of this compound and its Linear Skeletal Isomer
| Property | This compound | n-Decanal |
| IUPAC Name | 2-Propylheptanal | Decanal |
| CAS Number | 76058-49-6[1][2][3] | 112-31-2 |
| Molecular Formula | C₁₀H₂₀O[1][2][3] | C₁₀H₂₀O |
| Molecular Weight | 156.27 g/mol [1][2][3] | 156.27 g/mol |
| Boiling Point | ~203.5 °C[3] | 207-209 °C |
| Structure | A heptanal with a propyl group at C2 | A straight ten-carbon chain aldehyde |
Other examples of skeletal isomers of C₁₀H₂₀O aldehydes include:
-
3,5,5-Trimethylheptan-1-al
-
4-Ethyloctan-1-al
-
2,3-Dimethyloctan-1-al
The differences in branching affect the physical properties of these isomers, such as boiling point and viscosity, which can be exploited for their separation via techniques like fractional distillation.
Positional Isomers
Positional isomers have the same carbon skeleton and functional group, but the functional group is located at a different position on the chain. For aldehydes, the formyl group (-CHO) is by definition at the end of a chain (position 1), so positional isomerism of the aldehyde group itself is not possible. However, if we consider ketones as functional isomers, the position of the carbonyl group (C=O) can vary.
Functional Group Isomers
Functional group isomers share the same molecular formula but have different functional groups.[6] The most common functional group isomers of aldehydes are ketones. Both classes of compounds possess a carbonyl group (C=O). In aldehydes, the carbonyl carbon is bonded to at least one hydrogen atom, whereas in ketones, it is bonded to two carbon atoms.[7]
Table 2: Examples of Aldehyde and Ketone Functional Isomers of C₁₀H₂₀O
| Isomer Type | IUPAC Name | Structure |
| Aldehyde | This compound | Branched ten-carbon aldehyde |
| Ketone | Decan-2-one | Methyl octyl ketone |
| Ketone | Decan-3-one | Ethyl heptyl ketone |
| Ketone | Decan-4-one | Propyl hexyl ketone |
| Ketone | 5-Methylnonan-2-one | A branched ten-carbon ketone |
The distinct chemical reactivity of aldehydes and ketones allows for their separation and identification. For instance, aldehydes are readily oxidized to carboxylic acids, while ketones are generally resistant to oxidation. This difference forms the basis of classical chemical tests such as Tollens' test and Fehling's test.
Stereoisomers of this compound
Stereoisomers have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space. The key to the stereoisomerism of this compound is the presence of a chiral center.
Chirality and Enantiomers
A chiral center, or stereocenter, is a carbon atom that is bonded to four different groups. In the this compound molecule, the carbon at the second position (C2) is bonded to:
-
A hydrogen atom (-H)
-
A propyl group (-CH₂CH₂CH₃)
-
A pentyl group (-CH₂CH₂CH₂CH₂CH₃)
-
A formyl group (-CHO)
Since all four of these groups are different, the C2 carbon is a chiral center. Molecules with a single chiral center exist as a pair of non-superimposable mirror images called enantiomers. These enantiomers are designated as (R)-2-propylheptan-1-al and (S)-2-propylheptan-1-al based on the Cahn-Ingold-Prelog priority rules.
Enantiomers have identical physical properties such as boiling point, melting point, and solubility in achiral solvents. They differ only in their interaction with plane-polarized light (optical activity) and their interaction with other chiral molecules.
Caption: Relationship between the chiral center of this compound and its enantiomers.
Synthesis and Isomer Separation
The synthesis and purification of a specific isomer of this compound require careful consideration of the reaction conditions and appropriate separation techniques.
Synthesis via Aldol Condensation
As previously mentioned, this compound is often synthesized through the self-condensation of valeraldehyde (pentanal). This reaction is typically base-catalyzed and proceeds through the formation of an enolate intermediate. The enolate of one pentanal molecule acts as a nucleophile, attacking the carbonyl carbon of a second pentanal molecule. The resulting β-hydroxy aldehyde readily undergoes dehydration to form an α,β-unsaturated aldehyde, which is then hydrogenated to yield this compound.
It is important to note that if isomeric forms of pentanal are present in the starting material (e.g., 2-methylbutanal or 3-methylbutanal), a mixture of different C₁₀ aldehyde isomers will be produced through crossed aldol condensation reactions. Therefore, the purity of the starting pentanal is critical for obtaining a high yield of the desired product.
Caption: Simplified workflow for the synthesis of this compound via aldol condensation.
Separation of Structural Isomers
The separation of structural isomers of this compound can be achieved using various chromatographic techniques.
-
Gas Chromatography (GC): Due to the volatility of aldehydes, GC is a powerful tool for separating structural isomers. The choice of the stationary phase is crucial for achieving good resolution. Non-polar stationary phases will primarily separate isomers based on their boiling points, while more polar phases can provide separation based on differences in polarity.
-
Liquid Chromatography (LC): Normal-phase HPLC, using a polar stationary phase like silica gel and a non-polar mobile phase, can be effective for separating aldehyde and ketone isomers due to differences in their polarity.
A common chemical method for separating aldehydes from ketones involves the formation of bisulfite addition products. Aldehydes react with sodium bisulfite to form solid adducts, which can be filtered off from the unreacted ketones. The aldehyde can then be regenerated by treating the adduct with acid or base.
Separation of Enantiomers (Chiral Resolution)
Separating enantiomers is a more challenging task due to their identical physical properties in an achiral environment. Chiral chromatography is the most widely used technique for this purpose.
-
Chiral High-Performance Liquid Chromatography (HPLC): This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs are commonly used for the separation of a wide range of chiral compounds, including aldehydes.
-
Chiral Gas Chromatography (GC): Similar to chiral HPLC, this method employs a capillary column coated with a chiral stationary phase. Cyclodextrin derivatives are often used as chiral selectors in GC columns for the separation of volatile enantiomers.
Experimental Protocol: Chiral HPLC Separation of this compound Enantiomers
This protocol provides a general methodology for the chiral separation of this compound. Optimization of the mobile phase composition and flow rate may be necessary to achieve baseline separation.
-
Column Selection: A polysaccharide-based chiral stationary phase, such as a cellulose or amylose derivative coated on silica gel, is recommended.
-
Mobile Phase Preparation: A mixture of n-hexane and isopropanol is a common mobile phase for normal-phase chiral separations. A typical starting composition would be 90:10 (v/v) n-hexane:isopropanol. The polarity of the mobile phase can be adjusted by varying the percentage of isopropanol to optimize the separation.
-
Sample Preparation: Prepare a dilute solution of the this compound sample in the mobile phase.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV detector at a wavelength where the aldehyde absorbs (typically around 210 nm).
-
-
Injection and Data Analysis: Inject the sample onto the column and record the chromatogram. The two enantiomers should appear as two separate peaks. The resolution between the peaks can be calculated to assess the quality of the separation.
Conclusion
The isomeric landscape of this compound is rich and complex, encompassing a wide range of structural and stereoisomeric forms. A thorough understanding of these isomers is paramount for researchers and professionals in chemistry and drug development, as the specific isomeric form of a molecule can profoundly influence its chemical, physical, and biological properties. The synthesis of this compound via aldol condensation highlights the potential for the formation of isomeric impurities, necessitating robust analytical and preparative separation techniques. Chromatographic methods, particularly chiral HPLC and GC, are indispensable tools for the separation and analysis of these isomers. This guide has provided a foundational overview of the structural and stereoisomers of this compound and has outlined key experimental considerations for their synthesis and separation, thereby equipping scientists with the knowledge to navigate the complexities of this important class of molecules.
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Chemistry LibreTexts. (2023). Nomenclature of Aldehydes & Ketones. Retrieved from [Link]
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An In-depth Technical Guide to the Toxicological and Safety Profile of 2-Propylheptan-1-al
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding 2-Propylheptan-1-al in Context
This compound, also known as 2-propylheptanal, is a branched-chain aldehyde that plays a role as a metabolic intermediate and is of interest in various industrial applications. Its toxicological profile is crucial for ensuring the safety of researchers and for predicting the potential effects of related compounds in drug development. This guide provides a comprehensive overview of the available toxicological data and safety information for this compound, framed within the context of modern toxicological assessment strategies.
Due to the limited direct toxicological data on this compound, this guide employs a weight-of-evidence approach. This involves leveraging data from structurally related compounds, primarily its precursor alcohol, 2-propylheptan-1-ol, and the analogous unsaturated aldehyde, 2-propylhept-2-enal. The scientific rationale for this approach is grounded in the established metabolic pathways where alcohols are oxidized to their corresponding aldehydes.
Metabolic Pathway: The Link Between 2-Propylheptan-1-ol and this compound
The primary metabolic pathway for primary alcohols such as 2-propylheptan-1-ol involves oxidation to the corresponding aldehyde, in this case, this compound. This conversion is typically catalyzed by alcohol dehydrogenases in the liver. The resulting aldehyde is often a more reactive and potentially more toxic species than the parent alcohol. The aldehyde can then be further oxidized to a carboxylic acid. Understanding this metabolic relationship is fundamental to predicting the toxicological properties of this compound.
Caption: Presumed metabolic pathway of 2-Propylheptan-1-ol.
Physicochemical Properties
A substance's physicochemical properties are foundational to understanding its toxicological behavior, influencing its absorption, distribution, metabolism, and excretion (ADME).
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₀O | [1] |
| Molecular Weight | 156.27 g/mol | [1] |
| CAS Number | 76058-49-6 | [1] |
| Appearance | Presumed to be a liquid | |
| Boiling Point | Data not readily available | |
| Solubility | Expected to have low water solubility |
Toxicological Profile
The following sections detail the key toxicological endpoints. Where direct data for this compound is unavailable, information from closely related compounds is presented to infer potential hazards.
Acute Toxicity
Acute toxicity assesses the adverse effects occurring within a short time after administration of a single dose of a substance[2]. The LD50 (Lethal Dose, 50%) is a common metric for oral and dermal routes, while the LC50 (Lethal Concentration, 50%) is used for the inhalation route[2].
Data Summary: Acute Toxicity
| Endpoint | Species | Route | Value | Substance | Reference |
| LD50 | Rat | Oral | > 2000 mg/kg bw | Read-across substance | [3] |
Based on read-across data from similar substances in ECHA registration dossiers, this compound is expected to have low acute oral toxicity[3].
Skin Irritation and Corrosion
Skin irritation is the production of reversible inflammatory changes in the skin following application of a test substance, while corrosion is irreversible damage[4].
Data Summary: Skin and Eye Irritation
| Endpoint | GHS Classification | Substance | Reference |
| Skin Irritation | Category 2 | 2-Propylheptan-1-ol | [5] |
| Eye Irritation | Category 2 | 2-Propylheptan-1-ol | [5] |
Given that its precursor alcohol is a skin and eye irritant, it is prudent to handle this compound as a potential irritant.
Experimental Protocol: In Vitro Skin Irritation - OECD TG 439
The Reconstructed Human Epidermis (RhE) test is a validated in vitro method to assess skin irritation potential, avoiding the use of live animals[6].
-
Tissue Culture: A three-dimensional human epidermis model is cultured to form a stratified, differentiated epidermis.
-
Application of Test Substance: A small amount of this compound is applied topically to the surface of the epidermis.
-
Incubation: The treated tissues are incubated for a defined period (e.g., 60 minutes).
-
Viability Assessment: After exposure, the viability of the skin cells is determined using a colorimetric assay, such as the MTT assay.
-
Classification: If the cell viability is reduced below a certain threshold (typically 50%), the substance is classified as a skin irritant[4].
Caption: Workflow for in vitro skin irritation testing (OECD TG 439).
Skin Sensitization
Skin sensitization is an immune response to a substance that results in an allergic reaction upon subsequent contact[7].
Data Summary: Skin Sensitization
| Endpoint | GHS Classification | Substance | Reference |
| Skin Sensitization | Category 1 | 2-Propylhept-2-enal | [8] |
The structurally related unsaturated aldehyde, 2-propylhept-2-enal, is classified as a skin sensitizer[8]. Aldehydes as a chemical class are known to have the potential to be skin sensitizers due to their reactivity with proteins. Therefore, this compound should be handled as a potential skin sensitizer.
Experimental Protocol: Murine Local Lymph Node Assay (LLNA) - OECD TG 429
The LLNA is the standard in vivo method for assessing the skin sensitization potential of a substance[7].
-
Animal Model: Typically, CBA/Ca mice are used.
-
Dose Application: Different concentrations of this compound in a suitable vehicle are applied to the dorsum of the ears of the mice for three consecutive days.
-
Proliferation Measurement: On day 5, the mice are injected with ³H-methyl thymidine, which is incorporated into the DNA of proliferating cells.
-
Lymph Node Excision: The auricular lymph nodes, which drain the ears, are excised.
-
Quantification: The amount of ³H-methyl thymidine incorporated is measured, and a Stimulation Index (SI) is calculated by comparing the proliferation in treated mice to that in control mice.
-
Classification: A substance is classified as a sensitizer if the SI is greater than or equal to 3 at one or more concentrations[7]. The EC3 value, the concentration that produces an SI of 3, is a measure of the sensitizing potency[9].
Mutagenicity/Genotoxicity
Mutagenicity refers to the ability of a substance to cause mutations in the genetic material of cells. The Ames test is a widely used in vitro assay to detect mutagenic potential[6].
While no direct mutagenicity data for this compound was found, it is important to consider that some aldehydes, particularly α,β-unsaturated aldehydes, are known to be mutagenic.
Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test) - OECD TG 471
-
Test System: Strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine) are used.
-
Exposure: The bacterial strains are exposed to various concentrations of this compound, both with and without a metabolic activation system (S9 mix from rat liver).
-
Plating: The treated bacteria are plated on a medium lacking the essential amino acid.
-
Incubation: The plates are incubated for 48-72 hours.
-
Evaluation: The number of revertant colonies (colonies that have undergone a mutation allowing them to grow in the absence of the amino acid) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the control indicates a mutagenic potential[6].
Repeated-Dose Toxicity
Repeated-dose toxicity studies assess the effects of a substance following prolonged exposure[10]. These studies help to identify target organs of toxicity and to determine a No-Observed-Adverse-Effect Level (NOAEL)[10].
A read-across of 90-day oral repeated-dose toxicity studies for 2-alkyl-1-alkanols, including 2-propyl-1-heptanol, suggests a NOAEL of 125 mg/kg bw/day, with low systemic toxicity. The primary effects observed at higher doses were decreased body weight and slightly increased liver weight.
Safety and Handling
Given the potential for skin and eye irritation and possible skin sensitization, the following safety precautions are recommended when handling this compound:
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses with side shields or chemical goggles.
-
Lab Coat: A standard laboratory coat should be worn.
-
-
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Inhalation: Move to fresh air.
-
Ingestion: Do not induce vomiting. Rinse mouth and seek medical attention.
-
Conclusion
While specific toxicological data for this compound is limited, a weight-of-evidence approach based on its metabolic precursor, 2-propylheptan-1-ol, and a structurally related unsaturated aldehyde, 2-propylhept-2-enal, provides a basis for a preliminary hazard assessment. This compound should be handled as a potential skin and eye irritant and a possible skin sensitizer. Its acute toxicity is expected to be low. Further testing according to established OECD guidelines would be necessary to definitively characterize its toxicological profile. This guide provides the foundational knowledge and experimental frameworks for such an assessment.
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- RIVM. (2008). Effects of prolonged exposure to skin sensitizers en concentrations below the EC3 value. RIVM briefrapport 340300005.
- Roberts, D. W., Aptula, A. O., & Patlewicz, G. (2007). Interpretation of murine local lymph node assay (LLNA) data for skin sensitization: Overload effects, danger signals and chemistry-based read-across. Regulatory Toxicology and Pharmacology, 49(3), 231-240.
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(2R)-2-propylheptanal | C10H20O | CID 92950940 - PubChem. (n.d.). Retrieved from [Link]
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2-phenylpropan-2-ol - Registration Dossier - ECHA. (n.d.). Retrieved from [Link]
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PubChem. (n.d.). 2-Propylhept-2-enal. National Center for Biotechnology Information. Retrieved from [Link]
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Nonanal - Registration Dossier - ECHA. (n.d.). Retrieved from [Link]
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Reaction mass of Benzenepropanal, 4-ethyl-α,α-dimethyl- and 3-(2-ethylphenyl) - Registration Dossier - ECHA. (n.d.). Retrieved from [Link]
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1-(2-butoxy-1-methylethoxy)propan-2-ol - Registration Dossier - ECHA. (n.d.). Retrieved from [Link]
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Methodological & Application
Laboratory synthesis protocol for 2-Propylheptan-1-al
An Application Note and Laboratory Protocol for the Synthesis of 2-Propylheptan-1-al
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the laboratory synthesis of this compound, a branched C10 aldehyde. The protocol is designed for researchers and professionals in organic synthesis and drug development. The synthesis is presented as a two-stage process, commencing with the formation of the precursor alcohol, 2-Propylheptan-1-ol, followed by its selective oxidation to the target aldehyde. This guide emphasizes the rationale behind the chosen methodologies, ensuring both reproducibility and a thorough understanding of the underlying chemical principles.
Introduction and Synthetic Strategy
This compound is a valuable organic intermediate. Its synthesis in a laboratory setting is most effectively achieved through a multi-step pathway that offers high control over the final product's purity. Industrial production of the corresponding alcohol, 2-Propylheptan-1-ol, often involves the hydroformylation of butenes to valeraldehyde, followed by aldol condensation and hydrogenation.[1][2][3]
For a laboratory context, this guide adapts this industrial logic, focusing on a robust and scalable two-part synthesis:
-
Part I: Synthesis of 2-Propylheptan-1-ol. This is achieved through a base-catalyzed aldol condensation of valeraldehyde (pentanal), followed by the hydrogenation of the resulting α,β-unsaturated aldehyde (2-propyl-2-heptenal). This route is well-documented and provides a reliable method to obtain the precursor alcohol.[4][5]
-
Part II: Selective Oxidation of 2-Propylheptan-1-ol. The synthesized alcohol is then carefully oxidized to yield the target aldehyde, this compound. This step is critical, as over-oxidation would lead to the corresponding carboxylic acid. The use of a mild and selective oxidizing agent is therefore paramount.[4][6]
This structured approach allows for the isolation and purification of the intermediate alcohol, ensuring a high-quality final product.
Mechanistic Insights
A foundational understanding of the reaction mechanisms is crucial for troubleshooting and optimization.
Aldol Condensation of Valeraldehyde
The synthesis of the C10 backbone is achieved via a base-catalyzed aldol condensation of two molecules of valeraldehyde (a C5 aldehyde). The reaction proceeds through the following key steps:
-
Enolate Formation: A hydroxide ion (from a base like NaOH) abstracts an acidic α-hydrogen from a molecule of valeraldehyde to form a resonance-stabilized enolate.
-
Nucleophilic Attack: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second valeraldehyde molecule. This forms an alkoxide intermediate.
-
Protonation: The alkoxide is protonated by water to yield the β-hydroxy aldehyde (aldol addition product).
-
Dehydration: Under the reaction conditions, this aldol adduct readily dehydrates (loses a molecule of water) to form the more stable, conjugated α,β-unsaturated aldehyde, 2-propyl-2-heptenal.[5]
Caption: Figure 1: Mechanism of Aldol Condensation.
Selective Oxidation
The conversion of a primary alcohol to an aldehyde requires an oxidizing agent that does not further oxidize the aldehyde to a carboxylic acid. Pyridinium chlorochromate (PCC) is a classic and effective reagent for this transformation in an anhydrous solvent like dichloromethane (DCM).[4] The anhydrous conditions are crucial to prevent the formation of the hydrate of the aldehyde, which is susceptible to over-oxidation.
Experimental Protocols
Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
Part I: Synthesis of 2-Propylheptan-1-ol
This part is a two-step, one-pot procedure involving aldol condensation and subsequent hydrogenation.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Valeraldehyde (Pentanal) | 86.13 | 50.0 g | 0.58 |
| Sodium Hydroxide (NaOH) | 40.00 | 2.3 g | 0.058 |
| Water (deionized) | 18.02 | 25 mL | - |
| Diethyl Ether | 74.12 | 200 mL | - |
| Sodium Borohydride (NaBH₄) | 37.83 | 11.0 g | 0.29 |
| Methanol | 32.04 | 100 mL | - |
| Hydrochloric Acid (1M) | 36.46 | As needed | - |
| Saturated Sodium Bicarbonate | - | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Step-by-Step Protocol:
-
Aldol Condensation:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add valeraldehyde (50.0 g, 0.58 mol).
-
In a separate beaker, dissolve sodium hydroxide (2.3 g, 0.058 mol) in deionized water (25 mL).
-
Slowly add the aqueous NaOH solution to the stirring valeraldehyde.
-
Heat the mixture to a gentle reflux (approximately 80-90°C) and maintain for 2-3 hours.[5] The reaction mixture will turn yellow/orange and two phases may be observed.
-
Allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and separate the organic layer (top layer).
-
Wash the organic layer with deionized water (2 x 50 mL) and then with brine (1 x 50 mL). The organic layer contains primarily 2-propyl-2-heptenal.
-
-
Hydrogenation (Reduction):
-
Transfer the crude 2-propyl-2-heptenal to a 500 mL Erlenmeyer flask and dissolve it in methanol (100 mL).
-
Cool the solution in an ice bath to 0-5°C.
-
Slowly and portion-wise, add sodium borohydride (11.0 g, 0.29 mol) to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.
-
Carefully quench the reaction by slowly adding 1M HCl until the effervescence ceases and the solution is acidic.
-
Reduce the volume of the solvent using a rotary evaporator.
-
Add 100 mL of deionized water and extract the product with diethyl ether (3 x 75 mL).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-Propylheptan-1-ol.
-
The crude product can be purified by vacuum distillation if necessary.
-
Part II: Synthesis of this compound
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-Propylheptan-1-ol | 158.28 | 15.8 g | 0.10 |
| Pyridinium Chlorochromate (PCC) | 215.56 | 32.3 g | 0.15 |
| Anhydrous Dichloromethane (DCM) | 84.93 | 200 mL | - |
| Silica Gel | - | ~40 g | - |
| Diethyl Ether | 74.12 | As needed | - |
Step-by-Step Protocol:
-
Reaction Setup:
-
To a 500 mL round-bottom flask, add pyridinium chlorochromate (32.3 g, 0.15 mol) and anhydrous dichloromethane (150 mL). Stir to form a slurry.[4]
-
-
Oxidation:
-
Dissolve 2-Propylheptan-1-ol (15.8 g, 0.10 mol) in anhydrous dichloromethane (50 mL).
-
Add the alcohol solution to the PCC slurry in one portion. The mixture will become dark and warm.
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
Upon completion, add 200 mL of diethyl ether to the reaction mixture and stir for 15 minutes.
-
Set up a short-path filtration through a pad of silica gel (~40 g) in a sintered glass funnel. This will remove the chromium byproducts.
-
Wash the reaction flask and the silica pad with additional diethyl ether until the filtrate runs clear.
-
Collect the filtrate and concentrate it carefully using a rotary evaporator (use a water bath at a low temperature to avoid loss of the volatile aldehyde).
-
The resulting crude this compound can be further purified by vacuum distillation to obtain a high-purity product.
-
Overall Synthesis Workflow
Caption: Figure 2: Overall Synthetic Workflow.
Concluding Remarks
This application note details a reliable and well-documented laboratory-scale synthesis of this compound. By following this two-part protocol, researchers can effectively produce the target aldehyde from commercially available starting materials. The key to success lies in the careful execution of the aldol condensation to build the carbon skeleton and the subsequent selective oxidation of the intermediate alcohol to prevent the formation of unwanted byproducts. The principles and techniques described herein are fundamental to organic synthesis and can be adapted for the preparation of other related aldehydes.
References
- Vertex AI Search. (2026).
- Intratec.us. (n.d.).
- Benchchem. (n.d.). 2-Propylheptanol | 10042-59-8.
- Google Patents. (n.d.). WO2017080690A1 - Economical production of 2-propylheptanol.
- Chemsrc. (2025). 2-propylheptanol | CAS#:10042-59-8.
- CymitQuimica. (n.d.). CAS 10042-59-8: 2-Propylheptanol.
- Scribd. (n.d.). Production of 2-Propylheptanol.
- Google Patents. (n.d.). CA1257294A - Preparation of 2-propylheptanol and other alcohols.
- Johnson M
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Analytical methods for the detection of 2-Propylheptan-1-al
An Application Note and Comprehensive Protocols for the Analytical Determination of 2-Propylheptan-1-al
Authored by a Senior Application Scientist
Abstract
This document provides a detailed guide to the analytical methods for the detection and quantification of this compound (C10H20O), a C10 aldehyde. Given its volatile nature and lack of a strong native chromophore, its analysis presents specific challenges that are addressed through two primary methodologies: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). This guide delves into the foundational principles behind method selection, sample preparation, and the critical role of chemical derivatization. We present field-proven, step-by-step protocols for both GC-MS using headspace solid-phase microextraction (SPME) with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) derivatization, and HPLC-UV analysis following derivatization with 2,4-dinitrophenylhydrazine (DNPH). These protocols are designed to be self-validating and are supported by scientific literature and established analytical standards.
Introduction to this compound and Analytical Strategy
This compound is a branched-chain saturated aldehyde. While not as extensively studied as smaller aldehydes like formaldehyde, it serves as an important intermediate in the industrial synthesis of plasticizers and other chemicals, such as 2-propylheptan-1-ol[1][2]. Its presence, even at trace levels, can be significant in industrial hygiene, environmental monitoring, and as a potential off-flavor or aroma compound.
The analytical detection of this compound requires strategies that address two of its key chemical properties:
-
Volatility: With a molecular weight of 156.26 g/mol , it is a semi-volatile organic compound (VOC)[3]. This property makes it an excellent candidate for Gas Chromatography (GC) and associated headspace sampling techniques[4].
-
Reactivity and Lack of Chromophore: The aldehyde functional group is chemically reactive, making it suitable for derivatization. This is essential for HPLC analysis, as the molecule does not possess a chromophore that absorbs light in the UV-Visible range, rendering standard UV detection insensitive[5].
Our analytical approach is therefore twofold: a highly specific and sensitive GC-MS method ideal for complex matrices and trace-level identification, and a robust, widely adopted HPLC-UV method suitable for routine quantification in controlled environments like air samples.
Core Methodologies: A Comparative Overview
The choice between GC-MS and HPLC-UV often depends on the sample matrix, required sensitivity, and available instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS)
This is the premier technique for identifying and quantifying volatile and semi-volatile compounds. The coupling of GC's separation power with the definitive identification capabilities of Mass Spectrometry provides unparalleled specificity.
-
Causality of Method Choice: For aldehydes, direct injection can be problematic due to thermal instability and potential interactions with the GC system. Derivatization with a reagent like PFBHA converts the highly polar aldehyde into a more stable, less polar oxime derivative. This derivative is not only thermally robust but also incorporates an electrophoric pentafluorobenzyl group, which significantly enhances sensitivity for detectors like an Electron Capture Detector (ECD) or MS[6][7].
-
Sample Introduction: Headspace (HS) sampling and Solid-Phase Microextraction (SPME) are ideal for extracting volatile analytes like this compound from liquid or solid matrices without injecting non-volatile matrix components, thereby protecting the GC system and reducing background noise[4]. SPME with on-fiber derivatization is a particularly elegant approach that combines extraction, concentration, and derivatization into a single, solvent-free step[8].
High-Performance Liquid Chromatography (HPLC-UV/DAD)
HPLC is a robust and reliable technique, particularly when validated methods from regulatory bodies like the US EPA are available.
-
Causality of Method Choice: The analysis of aldehydes by HPLC is almost exclusively performed after derivatization with 2,4-dinitrophenylhydrazine (DNPH). This reaction is a cornerstone of environmental aldehyde analysis[9][10]. The DNPH reagent reacts with the aldehyde's carbonyl group to form a 2,4-dinitrophenylhydrazone derivative. This derivative is highly stable and contains two nitroaromatic groups, making it a strong chromophore with a maximum absorbance (λmax) around 360 nm, enabling highly sensitive UV detection[5][11].
-
Sample Collection & Preparation: For air analysis, samples are actively drawn through a solid-phase extraction (SPE) cartridge coated with DNPH. The derivatization occurs in-situ. The resulting hydrazones are then eluted from the cartridge with a solvent like acetonitrile and are ready for direct HPLC analysis[9][12].
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound via Headspace SPME and PFBHA Derivatization
This protocol is optimized for the trace-level detection of this compound in aqueous or biological fluid samples.
A. Materials and Reagents
-
SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)
-
Derivatization Reagent: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), 98% purity
-
Sample Vials: 20 mL clear glass headspace vials with magnetic screw caps and PTFE/silicone septa
-
Reagents: Sodium chloride (NaCl, analytical grade), Reagent-grade water, Methanol (HPLC grade)
-
Standards: this compound (if available) or a suitable surrogate like Nonanal.
B. Step-by-Step Protocol
-
Standard Preparation: Prepare a 1000 µg/mL stock solution of this compound in methanol. Create working standards by serial dilution in reagent-grade water.
-
PFBHA Reagent Preparation: Prepare a 10 mg/mL solution of PFBHA in reagent-grade water.
-
Sample Preparation:
-
Place 5 mL of the aqueous sample (or calibration standard) into a 20 mL headspace vial.
-
Add 1.5 g of NaCl. The "salting-out" effect reduces the solubility of the aldehyde in water, promoting its partition into the headspace for more efficient extraction.
-
Add 100 µL of the 10 mg/mL PFBHA solution to the vial.
-
Immediately seal the vial tightly with the screw cap.
-
-
On-Fiber Derivatization and Extraction:
-
Place the vial in an autosampler tray or a heating block with magnetic stirring, set to 60°C.
-
Allow the sample to equilibrate for 5 minutes.
-
Expose the SPME fiber to the headspace of the vial for 30 minutes with continued heating and agitation. During this time, the volatile aldehyde partitions into the headspace and reacts with the PFBHA on the fiber surface.
-
-
GC-MS Analysis:
-
Immediately after extraction, desorb the fiber in the GC inlet for 5 minutes at 250°C.
-
Run the GC-MS analysis according to the parameters in Table 1.
-
C. Quality Control
-
Method Blank: Analyze a vial containing only reagent water, NaCl, and PFBHA to check for contamination.
-
Spiked Sample: Analyze a sample matrix spiked with a known concentration of the analyte to assess matrix effects and recovery.
Table 1: Recommended GC-MS Parameters
| Parameter | Value | Rationale |
| GC System | Agilent 8890 GC or equivalent | Standard, reliable platform. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar 5% phenyl-methylpolysiloxane column provides excellent separation for a wide range of analytes. |
| Inlet | Splitless mode, 250°C | Ensures complete and rapid desorption of the derivatized analyte from the SPME fiber onto the column. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 50°C (hold 2 min), ramp 10°C/min to 280°C (hold 5 min) | Initial hold allows for good peak focusing; ramp rate provides separation from other volatiles. |
| MS System | Agilent 5977B MSD or equivalent | Provides high sensitivity and specificity. |
| Ionization Mode | Electron Ionization (EI), 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |
| Acquisition Mode | Scan (m/z 40-450) and/or Selected Ion Monitoring (SIM) | Scan mode for identification; SIM mode for enhanced sensitivity using characteristic ions. |
| Expected Ions (PFBHA-oxime) | m/z 181 (pentafluorotropylium ion, characteristic of PFBHA), molecular ion, and other fragments. | The m/z 181 ion is a key identifier for PFBHA derivatives. |
Protocol 2: HPLC-UV Analysis of this compound via DNPH Derivatization
This protocol is adapted from standard EPA methods for aldehyde analysis in air and is suitable for high-throughput, quantitative work[10].
A. Materials and Reagents
-
DNPH Cartridges: Sep-Pak DNPH-Silica cartridges or equivalent
-
Derivatization Reagent: 2,4-Dinitrophenylhydrazine (DNPH) solution in acetonitrile (ACN)
-
Reagents: Acetonitrile (HPLC grade), Reagent-grade water
-
Standards: Certified DNPH-aldehyde derivative standards (if available) or prepare by reacting this compound with DNPH.
B. Step-by-Step Protocol
-
Sample Collection (Air Matrix):
-
Connect a DNPH-silica cartridge to a calibrated air sampling pump.
-
Draw a known volume of air (e.g., 60-120 L) through the cartridge at a flow rate of 1-1.5 L/min. Aldehydes in the air react with the DNPH on the cartridge.
-
-
Sample Elution:
-
After sampling, cap the cartridge and protect it from light.
-
In the lab, elute the cartridge by passing 5 mL of HPLC-grade acetonitrile through it slowly.
-
Collect the eluate in a 5 mL volumetric flask and bring it to volume with acetonitrile. This solution now contains the DNPH-hydrazone derivatives.
-
-
Derivatization (Liquid/Solid Matrix):
-
Extract the analyte from the sample into a suitable solvent (e.g., acetonitrile).
-
To 1 mL of the extract, add an excess of acidic DNPH solution (e.g., 1 mL of 0.2% DNPH in ACN with 0.5% phosphoric acid).
-
Allow the reaction to proceed for 1 hour at room temperature, protected from light.
-
-
HPLC-UV Analysis:
-
Filter the eluted or reacted sample solution through a 0.45 µm PTFE syringe filter.
-
Inject the sample into the HPLC system configured with the parameters in Table 2.
-
C. Quality Control
-
Field Blank: A DNPH cartridge taken to the sampling site but with no air drawn through it, handled and analyzed like a real sample.
-
Calibration Curve: Prepare a multi-point calibration curve (e.g., 0.1 to 10 µg/mL) using a certified standard of the this compound-DNPH derivative.
Table 2: Recommended HPLC-UV Parameters
| Parameter | Value | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard, robust HPLC system with a UV or Diode Array Detector (DAD). |
| Column | ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent | C18 is the standard reversed-phase chemistry for separating DNPH derivatives.[9] |
| Mobile Phase A | Water | |
| Mobile Phase B | Acetonitrile (ACN) | ACN is the preferred organic modifier for this separation. |
| Gradient | Start at 60% B, hold for 1 min; ramp to 100% B over 15 min; hold for 5 min. | A gradient is necessary to elute the range of DNPH derivatives with good resolution.[10] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times.[9] |
| Injection Vol. | 20 µL | |
| Detector | UV or DAD at 360 nm | This wavelength corresponds to the maximum absorbance of the DNPH-hydrazone derivatives.[9][10] |
Visualization of Workflows and Reactions
Diagram 1: Overall Analytical Workflow
The following diagram illustrates the decision-making process and general workflow for analyzing this compound.
Caption: General workflow for this compound analysis.
Diagram 2: DNPH Derivatization Reaction
This diagram shows the chemical reaction between this compound and DNPH.
Caption: Derivatization of an aldehyde with DNPH.
Diagram 3: PFBHA Derivatization Reaction
This diagram illustrates the formation of a stable oxime from this compound and PFBHA.
Caption: Derivatization of an aldehyde with PFBHA.
References
- HPLC Analysis of Aldehydes and Ketones in Air Samples. Aurora Pro Scientific.
- Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC.
- Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives.
- Analysis of 2,4-DNPH-Derivatized Aldehydes.
- Analysis of 2,4-DNPH Derivatised Aldehydes by HPLC-DAD. SCION Instruments.
- Sample Preparation Fundamentals for Chrom
- Sample Preparation of Volatile Organic Compounds with Needle-Type Extraction Device. SciSpace.
- Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants. Sigma-Aldrich.
- Measurement of volatile aldehydes in beer by solid-phase microextraction-gas chromatography/mass spectrometry.
- Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules (Journal).
-
This compound | C10H20O | CID 3018634. PubChem, National Institutes of Health. [Link]
- Analytical Methods Overview. Japan Environment Agency.
-
2-Propylheptanol. Wikipedia. [Link]
-
Gas-chromatographic headspace analysis. Publisso. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2-Propylheptanol - Wikipedia [en.wikipedia.org]
- 3. 2-Propylheptanal | C10H20O | CID 3018634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. series.publisso.de [series.publisso.de]
- 5. hitachi-hightech.com [hitachi-hightech.com]
- 6. 大気汚染物質(アルデヒドおよびケトン)の迅速かつ信頼性の高いGC/MS測定法 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. auroraprosci.com [auroraprosci.com]
- 10. waters.com [waters.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. agilent.com [agilent.com]
Introduction: The Strategic Importance of a Branched C10 Aldehyde
An In-Depth Technical Guide to the Applications of 2-Propylheptan-1-al in Organic Synthesis
This compound, a branched-chain saturated aldehyde with the molecular formula C₁₀H₂₀O, represents a pivotal intermediate in modern industrial organic synthesis.[1] Unlike its linear counterpart, decanal, the branched structure imparted by the propyl group at the α-carbon introduces unique physicochemical properties to its derivatives, influencing factors like viscosity, pour point, and compatibility in various formulations. Its primary industrial significance lies not as a final product, but as a versatile precursor to a host of valuable chemicals, including alcohols, acids, and amines.
The industrial production of this compound is itself a classic example of C-C bond formation, typically achieved through the base-catalyzed self-condensation (an Aldol Condensation) of n-valeraldehyde (pentanal).[2][3] The valeraldehyde feedstock is, in turn, synthesized via the hydroformylation ("oxo synthesis") of C4 olefins like butene.[4] This multi-step process efficiently converts simple C4 feedstocks into a functionalized C10 platform molecule, ready for diverse synthetic transformations.
This guide provides researchers, scientists, and drug development professionals with a detailed overview of the key synthetic applications of this compound, complete with detailed protocols, mechanistic insights, and the scientific rationale behind the experimental choices.
Protocol 1: Laboratory Scale Reduction using Sodium Borohydride
For laboratory synthesis where high-pressure hydrogenation setups are unavailable, chemical reduction with sodium borohydride (NaBH₄) offers a safe and effective alternative. It is a mild and selective reducing agent for aldehydes and ketones. [5][6] Methodology:
-
Setup: Equip a round-bottom flask with a magnetic stirrer and place it in an ice bath.
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable protic solvent, such as methanol or ethanol (approx. 10 mL per gram of aldehyde). Stir the solution until homogeneous.
-
Reagent Addition: While maintaining the temperature at 0-5 °C, slowly add sodium borohydride (NaBH₄) (1.1 equivalents) portion-wise to the stirred solution. Effervescence (hydrogen gas evolution) will be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Once the starting material is consumed, cool the flask again in an ice bath and cautiously quench the reaction by the dropwise addition of 1M hydrochloric acid (HCl) until the effervescence ceases and the solution is slightly acidic (pH ~5-6).
-
Workup: Transfer the mixture to a separatory funnel. Extract the product with an organic solvent like diethyl ether or ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (saturated NaCl solution), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude 2-Propylheptan-1-ol.
-
Final Purification: The crude product can be purified further by vacuum distillation if required.
Scientific Rationale:
-
Solvent Choice: Protic solvents like methanol or ethanol are used because they can protonate the intermediate alkoxide formed after hydride attack, leading to the final alcohol product. [7]* Temperature Control: The initial addition of NaBH₄ is performed at 0 °C to moderate the exothermic reaction and prevent potential side reactions.
-
Stoichiometry: A slight excess of NaBH₄ is used to ensure the complete reduction of the aldehyde.
-
Quenching: The addition of acid serves two purposes: to neutralize the excess borohydride reagent and to hydrolyze the borate ester intermediates formed during the reaction, liberating the final alcohol product. [8]
Parameter Condition Rationale Reducing Agent Sodium Borohydride (NaBH₄) Mild, selective for aldehydes/ketones, and safer to handle than LiAlH₄. [6] Solvent Methanol / Ethanol Protic solvent required for the workup step of the mechanism. [7] Temperature 0 °C to Room Temp. Controls initial exothermicity. [7] Workup Acidic Quench (1M HCl) Neutralizes excess reagent and hydrolyzes borate esters. [8] | Typical Yield | >95% | High efficiency reaction for aldehyde reduction. |
Oxidation to 2-Propylheptanoic Acid
The oxidation of this compound yields 2-Propylheptanoic acid, a valuable carboxylic acid used as an intermediate in the synthesis of plasticizers, lubricants, and corrosion inhibitors. [9]It is also a structural analogue of the pharmaceutical compound valproic acid. [10]The oxidation can be performed using various oxidizing agents, with industrial processes often favoring catalytic oxidation with air or oxygen for cost-effectiveness. [11]
Protocol 2: Laboratory Scale Oxidation using Potassium Permanganate
A classic and reliable laboratory method for oxidizing aldehydes to carboxylic acids involves using potassium permanganate (KMnO₄) under basic conditions, followed by acidic workup.
Methodology:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in a suitable solvent like acetone or t-butanol.
-
Reagent Solution: Separately, prepare a solution of potassium permanganate (KMnO₄) (approx. 1.5 equivalents) in water containing a small amount of sodium hydroxide (NaOH) (approx. 0.2 equivalents).
-
Reaction: Gently heat the aldehyde solution to around 40-50 °C. Add the KMnO₄ solution dropwise over a period of 30-60 minutes. The purple color of the permanganate will disappear as it reacts, and a brown precipitate of manganese dioxide (MnO₂) will form.
-
Completion: After the addition is complete, continue stirring the mixture at a slightly elevated temperature (e.g., 60 °C) for 1-2 hours or until the purple color no longer persists, indicating the consumption of the oxidizing agent.
-
Workup: Cool the reaction mixture to room temperature. Filter off the MnO₂ precipitate by vacuum filtration. To the filtrate, add sodium bisulfite (NaHSO₃) solution to destroy any excess permanganate.
-
Isolation: Transfer the clear filtrate to a separatory funnel and acidify with concentrated HCl until the pH is ~1-2. The 2-propylheptanoic acid will precipitate or form an oily layer.
-
Extraction & Purification: Extract the carboxylic acid with an organic solvent (e.g., dichloromethane). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the crude product. Further purification can be achieved by vacuum distillation.
Scientific Rationale:
-
Oxidizing Agent: KMnO₄ is a powerful oxidizing agent capable of efficiently converting aldehydes to carboxylic acids. The reaction is often performed under basic conditions to prevent the formation of acidic byproducts that could interfere with the reaction.
-
Solvent: Acetone or t-butanol are used as they are relatively inert to oxidation under these conditions compared to primary or secondary alcohols.
-
Acidification: The final product, the carboxylate salt, is protonated during the acidic workup to yield the free carboxylic acid, which is less soluble in water and can be easily extracted into an organic solvent. [12]
Reductive Amination to 2-Propylheptan-1-amine
Reductive amination is a powerful and widely used method to synthesize amines from carbonyl compounds. [4]Treating this compound with ammonia in the presence of a reducing agent provides a direct route to the corresponding primary amine, 2-Propylheptan-1-amine. This amine can be a building block for agrochemicals, surfactants, and pharmaceutical intermediates.
Protocol 3: One-Pot Synthesis of 2-Propylheptan-1-amine
This protocol describes a one-pot procedure using catalytic hydrogenation, which is common in industrial settings.
Methodology:
-
Setup: Charge a high-pressure autoclave (e.g., a Parr hydrogenator) with this compound (1 equivalent), a suitable solvent like ethanol, and a hydrogenation catalyst (e.g., 5% Rhodium on Alumina or Raney Nickel).
-
Ammonia Addition: Cool the vessel and introduce anhydrous ammonia (a significant excess, e.g., 5-10 equivalents) into the reactor.
-
Hydrogenation: Seal the reactor, flush with nitrogen, and then pressurize with hydrogen gas (e.g., 30-50 bar).
-
Reaction: Heat the mixture to 80-120 °C with vigorous stirring. The reaction proceeds via the in-situ formation of an imine, which is immediately reduced by the catalyst and hydrogen.
-
Monitoring & Completion: Monitor the reaction by observing the drop in hydrogen pressure. Once the hydrogen uptake ceases, the reaction is complete.
-
Workup: Cool the reactor to room temperature and carefully vent the excess ammonia and hydrogen in a fume hood.
-
Purification: Filter the reaction mixture to remove the catalyst. The solvent can be removed by distillation. The resulting crude 2-Propylheptan-1-amine is then purified by vacuum distillation.
Scientific Rationale:
-
One-Pot Procedure: Combining the imine formation and reduction steps in a single pot is highly efficient. The immediate reduction of the imine as it forms drives the equilibrium towards the product and minimizes side reactions.
-
Catalyst: Catalysts like Rhodium or Raney Nickel are effective for both imine formation and subsequent hydrogenation.
-
Excess Ammonia: A large excess of ammonia is used to favor the formation of the primary amine and suppress the formation of secondary and tertiary amine byproducts, which could arise from the reaction of the product amine with the starting aldehyde. [4]
Advanced C-C Bond Formation: Knoevenagel and Wittig Reactions
Beyond these fundamental transformations, this compound serves as an excellent electrophile in more complex carbon-carbon bond-forming reactions, allowing for the construction of sophisticated molecular architectures.
Application Note: The Knoevenagel Condensation
The Knoevenagel condensation is a modification of the aldol reaction where the nucleophile is a stabilized carbanion, typically derived from an "active methylene" compound (a CH₂ group flanked by two electron-withdrawing groups). [1][13]This reaction, catalyzed by a weak base, provides a reliable route to α,β-unsaturated products.
Protocol 4: Knoevenagel Condensation with Diethyl Malonate
Methodology:
-
Setup: In a round-bottom flask fitted with a Dean-Stark apparatus and a reflux condenser, combine this compound (1 equivalent), diethyl malonate (1.1 equivalents), and a solvent such as toluene.
-
Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine (0.1 equivalents), and a small amount of acetic acid (0.05 equivalents) to buffer the reaction.
-
Reaction: Heat the mixture to reflux. The water formed during the condensation will be azeotropically removed and collected in the Dean-Stark trap, driving the reaction to completion.
-
Monitoring: Monitor the reaction by observing the amount of water collected or by TLC.
-
Workup: Once the reaction is complete, cool the mixture and wash it with water, 1M HCl, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the toluene under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography.
Scientific Rationale:
-
Active Methylene Compound: Diethyl malonate is used because its α-protons are acidic enough to be removed by a weak base like piperidine, forming a stabilized enolate. [14]* Weak Base Catalyst: A weak base is crucial to deprotonate the active methylene compound without causing the self-condensation of the this compound. [1]* Dean-Stark Trap: The removal of water is essential as the condensation step is reversible. By removing a product, Le Châtelier's principle dictates that the equilibrium will shift towards the formation of more products. [14]
Application Note: The Wittig Reaction
The Wittig reaction is a powerful method for synthesizing alkenes by reacting an aldehyde or ketone with a phosphorus ylide (a Wittig reagent). [15]This reaction is highly valuable for its regioselectivity in placing the double bond.
Protocol 5: Synthesis of 1,1-Diphenyl-2-propyl-1-octene
This protocol uses a non-stabilized ylide, which typically favors the formation of the (Z)-alkene. [15] Methodology:
-
Ylide Preparation: In a flame-dried, two-necked flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C and add a strong base like n-butyllithium (n-BuLi) dropwise. The formation of the orange/red ylide will be observed. Stir for 30 minutes at this temperature.
-
Aldehyde Addition: Cool the ylide solution to -78 °C (dry ice/acetone bath). Slowly add a solution of this compound (1 equivalent) in anhydrous THF dropwise.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Transfer the mixture to a separatory funnel and extract with diethyl ether. The triphenylphosphine oxide byproduct is often poorly soluble and may precipitate, requiring filtration.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous MgSO₄, filter, and concentrate. The crude product is then purified by column chromatography on silica gel to separate the alkene product from the triphenylphosphine oxide byproduct.
Scientific Rationale:
-
Wittig Reagent: The phosphorus ylide is a strong nucleophile that attacks the electrophilic carbonyl carbon of the aldehyde. [16]* Anhydrous Conditions: The strong base (n-BuLi) and the ylide are highly reactive towards water and protic solvents, necessitating anhydrous conditions.
-
Driving Force: The reaction is driven by the formation of the very stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct. [15]* Stereoselectivity: The use of non-stabilized ylides under salt-free conditions (as much as possible) generally leads to the kinetic (Z)-alkene product through a concerted [2+2] cycloaddition mechanism that proceeds via a puckered transition state. [17]
References
Sources
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. CA1257294A - Preparation of 2-propylheptanol and other alcohols - Google Patents [patents.google.com]
- 3. pharmaxchange.info [pharmaxchange.info]
- 4. matthey.com [matthey.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. quora.com [quora.com]
- 7. Sodium Borohydride [commonorganicchemistry.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. jytchem.com [jytchem.com]
- 10. 2-Propylheptanoic acid | 2-N-PROPYL-1-HEPTANOIC ACID | TargetMol [targetmol.com]
- 11. WO2001046111A1 - Oxidation process - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 14. Knoevenagel Condensation | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. Wittig Reaction [organic-chemistry.org]
- 16. web.mnstate.edu [web.mnstate.edu]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Application Notes and Protocols for the Evaluation of 2-Propylheptan-1-al as a Novel Fragrance Ingredient
Introduction: The Quest for Novel Aldehydic Notes
The family of aliphatic aldehydes has been pivotal in the art of perfumery since the iconic introduction of Chanel No. 5 in 1921.[1] These molecules are prized for their remarkable ability to impart brilliance, diffusion, and a characteristic waxy-citrus-floral tonality to fragrance compositions.[2][3] While linear aldehydes from C8 to C12 are well-established in the perfumer's palette, the exploration of branched aldehydes offers a pathway to novel olfactory profiles with unique complexities.
This document provides a comprehensive guide for the scientific evaluation of 2-Propylheptan-1-al (CAS 76058-49-6), a C10 branched aldehyde, as a potential new fragrance ingredient. Due to the limited publicly available data on its specific olfactory properties, this guide is structured as a prospective evaluation protocol. It outlines the necessary steps a researcher, perfumer, or drug development professional (in the context of scented topical formulations) should undertake to fully characterize this molecule. The protocols herein are based on established principles of fragrance material evaluation and are designed to ensure scientific rigor and reproducibility.
Physicochemical Characterization of this compound
A thorough understanding of the physicochemical properties of a potential fragrance ingredient is fundamental to its handling, formulation, and stability assessment.
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₀O | PubChem |
| Molecular Weight | 156.27 g/mol | PubChem |
| CAS Number | 76058-49-6 | PubChem |
| Appearance | Colorless to pale yellow liquid (predicted) | - |
| Boiling Point | ~195-200 °C (estimated) | - |
| Solubility | Insoluble in water; soluble in ethanol and other common organic solvents (predicted). | [4] |
Inferred Olfactory Profile
Direct sensory data for this compound is not widely published. However, based on its structure—a C10 aldehyde with branching at the alpha-position—an inferred olfactory profile can be hypothesized. This provides a directional, though unconfirmed, basis for its initial evaluation.
-
Overall Character: Aldehydic, waxy, with potential for green and citrus facets.
-
Top Notes: A bright, slightly sharp aldehydic burst, possibly with a hint of greenness reminiscent of freshly cut stems.
-
Heart Notes: A dominant waxy character, similar to that of Decanal (Aldehyde C-10), but potentially softer and less sharp due to the propyl branching.[5][6] It may possess underlying floral notes, leaning towards rose or muguet.
-
Base Notes: A lingering, clean, soapy impression.
The branching at the C2 position may reduce the harsh, metallic notes sometimes associated with linear aldehydes, leading to a smoother overall profile.
Synthesis of this compound
For research and development purposes, this compound can be synthesized via a two-step process involving an Aldol condensation followed by a selective hydrogenation. A common route to its precursor, 2-propylheptan-1-ol, involves these steps, with the aldehyde being a key intermediate.[7][8]
Synthesis Workflow
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis
Step 1: Aldol Condensation of Pentanal
-
To a stirred solution of pentanal (2.0 equivalents) in ethanol, slowly add a catalytic amount of 10% aqueous sodium hydroxide at room temperature.
-
Monitor the reaction by Gas Chromatography (GC) until the starting material is consumed.
-
Neutralize the reaction mixture with dilute acetic acid.
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-propyl-2-heptenal.
Step 2: Selective Hydrogenation
-
Dissolve the crude 2-propyl-2-heptenal in a suitable solvent (e.g., ethyl acetate).
-
Add a selective hydrogenation catalyst, such as palladium on calcium carbonate (Lindlar catalyst), to the solution.
-
Subject the mixture to hydrogenation (H₂ gas) at a controlled pressure and temperature.
-
Monitor the reaction by GC to follow the disappearance of the starting material and the formation of this compound. The key is to selectively reduce the carbon-carbon double bond without reducing the aldehyde group.
-
Upon completion, filter off the catalyst and concentrate the solvent to yield crude this compound.
-
Purify the crude product by vacuum distillation.
Quality Control and Purity Assessment
The purity of a fragrance ingredient is paramount as trace impurities can significantly impact its odor profile and safety.
Purity Analysis Workflow
Caption: Quality Control Workflow.
Experimental Protocols: Quality Control
5.2.1 Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To determine the purity of the synthesized this compound and identify any impurities.
-
Instrumentation: A standard GC-MS system.
-
Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injection Volume: 1 µL of a 1% solution in ethanol.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
Data Analysis: Integrate the peak areas to calculate the percentage purity. Identify impurities by comparing their mass spectra to a library (e.g., NIST).
5.2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To confirm the presence of the aldehyde functional group.
-
Method: Acquire the spectrum of a neat film of the sample.
-
Expected Peaks: A strong carbonyl (C=O) stretch around 1720-1740 cm⁻¹ and C-H stretches of the aldehyde group around 2720 and 2820 cm⁻¹.
Sensory Evaluation Protocols
Sensory evaluation is the cornerstone of characterizing a new fragrance material.[9] These protocols should be conducted in a well-ventilated, odor-free environment.
Protocol for Olfactory Profile Description
-
Objective: To systematically describe the odor of this compound over time.
-
Materials:
-
Purified this compound (≥98% purity).
-
10% and 1% dilutions in high-purity ethanol.
-
Standard perfumer's smelling strips.
-
Odor-free glass vials.
-
-
Procedure:
-
Dip a smelling strip into the 10% solution, ensuring not to oversaturate.
-
Allow the ethanol to evaporate for approximately 10-15 seconds.
-
Evaluate the odor at three distinct time points and record the descriptors:
-
Top Note (0-10 minutes): The initial impression.
-
Heart Note (10 minutes - 2 hours): The main character of the fragrance.
-
Base Note (>2 hours): The lingering scent.
-
-
Repeat the evaluation with the 1% dilution to assess the impact of concentration on the perceived odor.
-
For comparison, evaluate smelling strips of reference aldehydes (e.g., Decanal, Undecanal) prepared at the same concentrations.
-
Protocol for Odor Threshold Determination
-
Objective: To determine the lowest concentration at which the odor of this compound can be detected.[10]
-
Method: A standardized forced-choice ascending concentration series method.
-
Procedure:
-
Prepare a series of dilutions of this compound in an odor-free solvent (e.g., dipropylene glycol) ranging from 1 ppm down to 0.001 ppb.
-
Present a panel of trained sensory analysts with three samples: two blanks (solvent only) and one containing the diluted aldehyde.
-
Ask the panelists to identify the sample that is different.
-
Start with the lowest concentration and proceed to higher concentrations until the panelist can correctly identify the aldehyde-containing sample multiple times. The group's detection threshold is then calculated statistically.
-
Application and Performance Testing
Protocol for Evaluation in a Simple Fragrance Accord
-
Objective: To assess the performance of this compound in a simple fragrance composition.
-
Example Accord (Rose):
-
Phenylethyl Alcohol: 60%
-
Citronellol: 20%
-
Geraniol: 15%
-
This compound (at 10% dilution): 5%
-
-
Procedure:
-
Prepare the accord as described above.
-
Prepare a control accord without this compound.
-
Evaluate both accords on smelling strips over 24 hours, noting the effect of this compound on the overall scent profile, particularly its impact on lift, diffusion, and the character of the floral notes.
-
Protocol for Stability in a Simple Base
-
Objective: To evaluate the chemical stability and olfactory performance of this compound in a representative consumer product base.
-
Example Base (Simple Cream): A standard oil-in-water emulsion.
-
Procedure:
-
Incorporate this compound at a concentration of 0.2% into the cream base.
-
Store samples at controlled conditions:
-
40°C (accelerated stability)
-
25°C with exposure to light
-
25°C in the dark (control)
-
-
Evaluate the odor of the cream and the color of the base at weekly intervals for 4-8 weeks.
-
Analyze the concentration of this compound at the end of the study using a suitable chromatographic method (e.g., GC-FID) to quantify any degradation.
-
Preliminary Safety and Regulatory Considerations
While this document does not constitute a formal safety assessment, it is crucial to handle this compound with appropriate care.
-
Handling: Use in a well-ventilated area, wearing standard personal protective equipment (gloves, safety glasses).
-
Regulatory Databases: Before extensive development, it is essential to consult databases from regulatory and safety organizations such as the Research Institute for Fragrance Materials (RIFM) and the International Fragrance Association (IFRA) for any existing data or standards on this or structurally related materials. As of the writing of this document, no specific RIFM or IFRA standards for this compound have been identified in the initial search.
Conclusion
This compound represents an intriguing, yet underexplored, candidate for the modern perfumer's palette. Its branched C10 aldehydic structure suggests the potential for a unique olfactory profile that could add a novel dimension to a variety of fragrance types. The protocols outlined in this guide provide a robust framework for the systematic and scientific evaluation of this molecule, from its initial synthesis and purification to its detailed sensory characterization and performance in application. Rigorous adherence to these methodologies will enable a comprehensive understanding of this compound's potential as a valuable new fragrance ingredient.
References
- BenchChem. (2025). Application Notes and Protocols: 2-Propyloctanal in Fragrance and Flavor Synthesis.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). 2-Propylheptan-1-ol: A Versatile Industrial Chemical for Diverse Applications. Retrieved from the Ningbo Inno Pharmchem Co., Ltd. website.
- Alpha Aromatics. (2019, April 16). What Are Aldehydes And How Are They Used In Perfumery?
- Scentspiracy. (n.d.). Aldehydes in perfumery.
- BC Fragrance. (n.d.). Aldehyde C-10 Decanal - PURE.
- The Good Scents Company. (n.d.). decanal (aldehyde C-10), 112-31-2.
- De Kruiderie. (n.d.). Aldehydes and their role in perfumery.
- BenchChem. (n.d.). An In-Depth Technical Guide to 2-Propylheptan-1-ol (CAS 10042-59-8).
- European Patent Office. (1998). Fragrance precursors (EP 0816322 A1).
- Wikipedia. (n.d.). 2-Propylheptanol.
- Cometto-Muñiz, J. E., & Abraham, M. H. (2010). Odor Detection by Humans of Lineal Aliphatic Aldehydes and Helional as Gauged by Dose–Response Functions. Chemical Senses, 35(2), 129–139.
- Cinquieme Sens. (n.d.). Sensory Evaluation of Perfumes: Developing Professional Skills in Olfactory Analysis.
- Google Patents. (2009). Concentrated Fragrance Composition Provided in Metered Aerosol Spray (US20090130046A1).
- Google Patents. (2017). Economical production of 2-propylheptanol (WO2017080690A1).
- ChemBK. (2024, April 10). 2-Propylheptan-1-ol.
Sources
- 1. Aldehydes in perfumery — Scentspiracy [scentspiracy.com]
- 2. What Are Aldehydes And How Are They Used In Perfumery? [alphaaromatics.com]
- 3. de-kruiderie.nl [de-kruiderie.nl]
- 4. chembk.com [chembk.com]
- 5. Aldehyde C-10 Decanal - BC Fragrance [shop.bcfragrance.com]
- 6. decanal (aldehyde C-10), 112-31-2 [thegoodscentscompany.com]
- 7. 2-Propylheptanol - Wikipedia [en.wikipedia.org]
- 8. WO2017080690A1 - Economical production of 2-propylheptanol - Google Patents [patents.google.com]
- 9. parfums-de-grasse.com [parfums-de-grasse.com]
- 10. Odor Detection by Humans of Lineal Aliphatic Aldehydes and Helional as Gauged by Dose–Response Functions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 2-Propylheptan-1-al as a Precursor in the Synthesis of Valproic Acid
Introduction: The Strategic Importance of Branched-Chain Aldehydes in Medicinal Chemistry
In the landscape of pharmaceutical synthesis, the molecular architecture of precursors is a critical determinant of both the efficacy and novelty of active pharmaceutical ingredients (APIs). 2-Propylheptan-1-al (CAS No: 76058-49-6), a branched-chain C10 aldehyde, represents a key intermediate in the synthesis of a prominent class of anticonvulsant drugs.[1][] Its structure is intrinsically linked to Valproic Acid (2-propylpentanoic acid), a cornerstone medication for the treatment of epilepsy, bipolar disorder, and migraine prophylaxis.[3][4][5] While various synthetic routes to Valproic Acid exist, the oxidation of this compound offers a direct and illustrative pathway that underscores the importance of aldehyde precursors in the generation of carboxylic acid-based APIs.
This guide provides an in-depth technical overview of the role of this compound in pharmaceutical synthesis, with a primary focus on its conversion to Valproic Acid. We will explore the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and discuss the broader implications for drug development.
Part 1: From Aldehyde to Active Pharmaceutical Ingredient: The Synthesis of Valproic Acid
Valproic acid was first synthesized in 1882 by Beverly S. Burton.[4] Its anticonvulsant properties, however, were discovered serendipitously in 1962 by Pierre Eymard.[4] The therapeutic efficacy of Valproic Acid is primarily attributed to its ability to increase the concentration of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) in the brain.[3]
The synthesis of Valproic Acid from this compound is a classic example of an oxidation reaction, a fundamental transformation in organic chemistry. The aldehyde group of this compound is converted to a carboxylic acid group, yielding Valproic Acid.
Key Physicochemical Properties
| Property | This compound | Valproic Acid |
| CAS Number | 76058-49-6[1] | 99-66-1 |
| Molecular Formula | C10H20O[1] | C8H16O2[5] |
| Molecular Weight | 156.27 g/mol [1] | 144.21 g/mol |
| Appearance | Colorless to light yellow liquid[6][7] | Clear liquid[4] |
| Boiling Point | ~217.5°C[7] | 221°C |
Part 2: Experimental Protocol: Oxidation of this compound to Valproic Acid
This protocol details the laboratory-scale synthesis of Valproic Acid via the oxidation of this compound. The chosen method utilizes Jones oxidation, a reliable and well-established procedure for the conversion of primary alcohols and aldehydes to carboxylic acids.
Safety Precautions: This procedure involves the use of corrosive and oxidizing agents. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Materials and Reagents:
-
This compound (>95% purity)
-
Chromium trioxide (CrO₃)
-
Sulfuric acid (H₂SO₄), concentrated
-
Acetone (reagent grade)
-
Diethyl ether
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Distilled water
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Hydrochloric acid (HCl), concentrated
Equipment:
-
Round-bottom flask (250 mL)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
pH paper or pH meter
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Preparation of the Jones Reagent: In a beaker cooled in an ice bath, carefully and slowly add 26.7 g of chromium trioxide to 23 mL of concentrated sulfuric acid. Once the chromium trioxide has dissolved, cautiously dilute the mixture with distilled water to a final volume of 100 mL.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (0.064 mol) of this compound in 50 mL of acetone. Place the flask in an ice bath and begin stirring.
-
Oxidation: Slowly add the prepared Jones reagent dropwise from a dropping funnel to the stirred solution of this compound in acetone. Maintain the reaction temperature below 20°C throughout the addition. The color of the reaction mixture will change from orange-red to green as the oxidation proceeds.
-
Reaction Monitoring: After the addition of the Jones reagent is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
Quench the reaction by the dropwise addition of isopropanol until the orange color is no longer present.
-
Pour the reaction mixture into 200 mL of distilled water and transfer to a separatory funnel.
-
Extract the aqueous layer three times with 50 mL portions of diethyl ether.
-
Combine the organic extracts and wash with a saturated sodium bicarbonate solution to remove unreacted starting material and chromium salts.
-
Acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 1-2.
-
Extract the acidified aqueous layer three times with 50 mL portions of diethyl ether.
-
Combine the second set of organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the dried organic solution to remove the sodium sulfate.
-
Remove the diethyl ether using a rotary evaporator.
-
The resulting crude Valproic Acid can be further purified by vacuum distillation.
-
Part 3: Mechanistic Insights and Process Optimization
The oxidation of this compound to Valproic Acid with the Jones reagent proceeds through a chromate ester intermediate. The aldehyde is first hydrated to form a geminal diol, which then reacts with chromic acid to form the chromate ester. Subsequent elimination of the chromium species and a proton yields the carboxylic acid.
Causality Behind Experimental Choices:
-
Use of Acetone as a Solvent: Acetone is an effective solvent for both the organic substrate and the aqueous Jones reagent, facilitating a homogenous reaction mixture.
-
Temperature Control: The reaction is highly exothermic. Maintaining a low temperature during the addition of the Jones reagent is crucial to prevent side reactions and ensure a higher yield of the desired product.
-
Aqueous Workup: The workup procedure is designed to separate the product from the chromium salts and other impurities. The use of a basic wash removes any unreacted aldehyde, while the subsequent acidification and extraction isolates the carboxylic acid product.
Part 4: Visualization of the Synthetic Pathway
Caption: Synthetic pathway from this compound to Valproic Acid.
Conclusion: Broader Applications and Future Perspectives
While this compound is a viable precursor for the synthesis of Valproic Acid, its utility extends to the synthesis of other potential pharmaceutical agents. The aldehyde functionality allows for a variety of chemical transformations, including reductive amination to form amines and Wittig reactions to form alkenes, opening avenues for the creation of diverse molecular scaffolds for drug discovery.[8] The development of more efficient and environmentally benign oxidation methods for the conversion of aldehydes to carboxylic acids remains an active area of research, with the potential to further enhance the value of precursors like this compound in pharmaceutical manufacturing. The synthesis of new hybrid compounds by linking the valproic acid structure with other anticonvulsant or anti-inflammatory scaffolds is a promising area of research for developing new treatments for multifactorial diseases like epilepsy.[9]
References
-
Valproic Acid - StatPearls - NCBI Bookshelf . (2024-03-19). National Center for Biotechnology Information. [Link]
-
Valproate - Wikipedia . Wikipedia. [Link]
-
2-Propylheptan-1-ol: A Versatile Industrial Chemical for Diverse Applications . Ningbo Inno Pharmchem Co., Ltd. [Link]
-
Optimizing synthesis and applications of sodium valproate: Towards efficiency, affordability, and sustainability . (2024). Heliyon. [Link]
-
2-Propylheptanal | C10H20O | CID 3018634 - PubChem . National Center for Biotechnology Information. [Link]
-
Valproic Acid | C8H16O2 | CID 3121 - PubChem . National Center for Biotechnology Information. [Link]
-
Synthesis and biological evaluation of new antiseizure compounds derived from valproic acid . (2023-05-25). Future Medicinal Chemistry. [Link]
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- 1. 2-Propylheptanal | C10H20O | CID 3018634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 4. Valproate - Wikipedia [en.wikipedia.org]
- 5. Valproic Acid | C8H16O2 | CID 3121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Propylheptan-1-ol | 10042-59-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. nbinno.com [nbinno.com]
- 9. Synthesis and biological evaluation of new antiseizure compounds derived from valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: Experimental Setups for Key Synthetic Transformations of 2-Propylheptan-1-al
Abstract
This document provides a detailed technical guide on the experimental setups and protocols for key chemical reactions involving 2-Propylheptan-1-al (CAS: 76058-49-6). As a branched C10 aldehyde, this compound serves as a versatile intermediate in the synthesis of various organic molecules, including alcohols, carboxylic acids, and novel olefinic structures. This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system. We will cover the synthesis of this compound via oxidation, followed by its subsequent transformations: oxidation to 2-propylheptanoic acid, reduction to 2-propylheptan-1-ol, its formation via aldol condensation, and its use in the Wittig reaction for carbon-carbon double bond formation.
Introduction to this compound
This compound is a branched-chain aliphatic aldehyde whose structure imparts unique properties relevant in fine chemical synthesis. Industrially, it is a key intermediate in the production of 2-propylheptan-1-ol, a significant plasticizer alcohol.[1][2] The synthesis pathway typically involves the self-condensation of n-pentanal (valeraldehyde), followed by hydrogenation.[3][4] For laboratory purposes, it is often more conveniently prepared by the selective oxidation of its corresponding alcohol, 2-propylheptan-1-ol.[5] The aldehyde functional group is the hub of its reactivity, allowing for a rich variety of chemical transformations.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties is presented below for quick reference.
| Property | Value | Reference(s) |
| CAS Number | 76058-49-6 | [6] |
| Molecular Formula | C₁₀H₂₀O | [6] |
| Molecular Weight | 156.27 g/mol | [6] |
| Boiling Point | 199 °C | [7] |
| Density | 0.816 g/cm³ | [7] |
| Flash Point | 70.7 °C | [7] |
| Appearance | Colorless to Light Yellow Liquid | General |
| Solubility | Insoluble in water; soluble in common organic solvents. | General |
Synthesis of this compound via Swern Oxidation
The preparation of this compound from its primary alcohol precursor requires a mild oxidizing agent to prevent over-oxidation to the carboxylic acid. The Swern oxidation is an exceptionally reliable and high-yield method that uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride under cryogenic conditions, avoiding the use of toxic heavy metals.
Workflow for Swern Oxidation
Caption: Workflow for the synthesis of this compound.
Detailed Protocol: Swern Oxidation
Materials:
-
2-Propylheptan-1-ol
-
Oxalyl chloride (COCl)₂
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Anhydrous Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Dry ice/acetone bath
-
Standard flame-dried glassware with magnetic stirrer and nitrogen inlet
Procedure:
-
Set up a flame-dried, three-necked flask under a nitrogen atmosphere, equipped with a magnetic stirrer, thermometer, and two addition funnels.
-
Charge the flask with anhydrous CH₂Cl₂ (approx. 10 volumes relative to the alcohol) and cool to -78 °C using a dry ice/acetone bath.
-
To the cooled solvent, slowly add oxalyl chloride (1.5 equivalents) via an addition funnel, maintaining the temperature below -70 °C.
-
In a separate funnel, dissolve anhydrous DMSO (2.2 equivalents) in anhydrous CH₂Cl₂. Add this solution dropwise to the reaction mixture, ensuring the internal temperature does not exceed -65 °C. Stir for 15 minutes.
-
Dissolve 2-Propylheptan-1-ol (1.0 equivalent) in a small amount of anhydrous CH₂Cl₂ and add it dropwise to the reaction mixture over 10-15 minutes.
-
Stir the resulting mixture at -78 °C for 45 minutes. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Add anhydrous triethylamine (5.0 equivalents) to the flask. Stir for 5 minutes at -78 °C, then remove the cooling bath and allow the mixture to warm to room temperature.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extract the product with CH₂Cl₂. Combine the organic layers, wash sequentially with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude this compound by flash column chromatography on silica gel to yield the pure product.
Core Reactions of this compound
A. Oxidation to 2-Propylheptanoic Acid using Jones Reagent
The aldehyde functional group is readily oxidized to a carboxylic acid. The Jones oxidation, utilizing chromic acid (H₂CrO₄) generated in situ from chromium trioxide (CrO₃) and sulfuric acid in acetone, is a robust and efficient method for this transformation.[1][8] The reaction is visually indicative, with the orange/red Cr(VI) species being reduced to the green Cr(III) species.[2]
Workflow for Jones Oxidation
Caption: General workflow for the Jones oxidation of an aldehyde.
Detailed Protocol: Jones Oxidation
Materials:
-
This compound
-
Jones Reagent (Chromium trioxide in concentrated sulfuric acid and water)
-
Acetone
-
Isopropanol (for quenching)
-
Diethyl ether or Ethyl acetate
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 equivalent) in acetone (10-15 volumes) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add Jones reagent dropwise from an addition funnel. A persistent orange color indicates an excess of the oxidant. Maintain the temperature between 0-10 °C during the addition.
-
The reaction mixture will turn a greenish-blue color as the Cr(VI) is reduced. Stir vigorously for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Once complete, quench the excess oxidant by adding isopropanol dropwise until the orange color disappears and a stable green color persists.
-
Remove the acetone via rotary evaporation.
-
Dilute the remaining aqueous slurry with water and transfer to a separatory funnel.
-
Extract the product, 2-propylheptanoic acid, with diethyl ether or ethyl acetate (3x volumes).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude carboxylic acid.
-
The product can be further purified by vacuum distillation or chromatography if necessary.
B. Reduction to 2-Propylheptan-1-ol using Sodium Borohydride
Reduction of this compound back to its corresponding primary alcohol is efficiently achieved using sodium borohydride (NaBH₄). This reagent is favored for its mildness, selectivity for aldehydes and ketones, and ease of handling compared to more powerful hydrides like LiAlH₄.[9][10] The reaction is typically performed in alcoholic solvents like methanol or ethanol.
Workflow for NaBH₄ Reduction
Caption: Standard workflow for the reduction of an aldehyde.
Detailed Protocol: NaBH₄ Reduction
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
1 M Hydrochloric acid (HCl) or saturated Ammonium Chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in methanol (10 volumes).
-
Cool the solution to 0 °C with an ice bath.
-
Slowly add sodium borohydride (1.2-1.5 equivalents) in small portions to control the exothermic reaction and hydrogen gas evolution.
-
After the addition is complete, stir the reaction at 0 °C for 30 minutes, then remove the ice bath and stir for an additional 1-2 hours at room temperature.
-
Monitor the reaction by TLC for the disappearance of the starting aldehyde.
-
Upon completion, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of 1 M HCl or saturated NH₄Cl solution until gas evolution ceases.
-
Concentrate the mixture using a rotary evaporator to remove most of the methanol.
-
Add water to the residue and extract the product, 2-propylheptan-1-ol, with diethyl ether or ethyl acetate (3x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the alcohol, which can be purified further if needed.[11]
C. Formation via Aldol Condensation of n-Pentanal
This compound is the saturated version of 2-propyl-2-heptenal, a product of the base-catalyzed self-aldol condensation of n-pentanal (valeraldehyde).[3] This reaction is a cornerstone of C-C bond formation, creating the C10 backbone from C5 precursors. Subsequent hydrogenation (as described in the reduction protocol) of the C=C double bond would yield this compound.
Workflow for Aldol Condensation
Caption: Workflow for the synthesis of 2-propyl-2-heptenal.
Detailed Protocol: Aldol Condensation
Materials:
-
n-Pentanal (Valeraldehyde)
-
Sodium hydroxide (NaOH)
-
Water
-
Heating mantle and reflux condenser
Procedure:
-
Prepare a 1 M aqueous solution of NaOH in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Heat the NaOH solution to reflux (approx. 85-95 °C).
-
Add n-pentanal (1.0 equivalent) dropwise to the refluxing basic solution over 20-30 minutes.
-
After the addition is complete, maintain the mixture at reflux for 1-2 hours to drive the condensation and subsequent dehydration.
-
Cool the reaction mixture to room temperature. The mixture will separate into two phases.
-
Transfer the mixture to a separatory funnel and separate the upper organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and purify the resulting 2-propyl-2-heptenal by vacuum distillation.
D. Alkene Synthesis via Wittig Reaction
The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes.[12][13] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), which is typically prepared in situ from a phosphonium salt and a strong base. This protocol outlines the synthesis of 3-propyl-1-octene from this compound and methylenetriphenylphosphorane.
Workflow for Wittig Reaction
Caption: General workflow for an in situ Wittig reaction.
Detailed Protocol: Wittig Reaction
Materials:
-
Methyltriphenylphosphonium bromide (Ph₃P⁺CH₃ Br⁻)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
This compound
-
Ice bath
-
Standard flame-dried glassware with magnetic stirrer and nitrogen inlet
Procedure:
-
To a flame-dried, two-necked flask under nitrogen, add methyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous THF.
-
Cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add n-BuLi (1.05 equivalents) dropwise via syringe. The mixture will turn a characteristic deep red or orange color, indicating the formation of the ylide. Stir for 30 minutes at 0 °C.
-
Dissolve this compound (1.0 equivalent) in a small amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
After addition, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis shows consumption of the aldehyde. The color of the ylide will fade as it reacts.
-
Quench the reaction by carefully adding water.
-
Extract the product mixture with hexane or diethyl ether (3x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
The major byproduct is triphenylphosphine oxide, which can often be partially removed by precipitation from a nonpolar solvent (e.g., hexane/ether mixture).
-
Further purify the target alkene, 3-propyl-1-octene, by flash column chromatography.
Safety and Handling
This compound, like most aliphatic aldehydes, should be handled with appropriate care in a well-ventilated fume hood.[3]
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[3]
-
Inhalation: Avoid inhaling vapors.
-
Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.[3]
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
References
-
Jones, E. R. H., et al. "The Jones Oxidation." Organic Chemistry Portal. [Online]. Available: [Link]
- Xu, J., et al. "A Highly Selective Aldol Condensation of Cyclopentanone with Valeraldehyde Over Hydrotalcite-type Catalysts." Asian Journal of Chemistry, vol. 25, no. 10, 2013, pp. 5561-5565.
-
Zhao, X., et al. "TiO2-Catalyzed n-Valeraldehyde Self-Condensation to 2-Propyl-2-Heptenal: Acid Catalysis or Base Catalysis?" Industrial & Engineering Chemistry Research, vol. 59, no. 4, 2020, pp. 1439-1447. [Link]
- "The Chemistry and Application of 2-Propylheptan-1-ol: A Technical Overview." BenchChem, 2025.
-
"Reduction of Aldehydes and Ketones." Chemguide. [Online]. Available: [Link]
-
Ashenhurst, J. "Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry." Master Organic Chemistry, 2011. [Online]. Available: [Link]
-
"Jones Oxidation." Wikipedia. [Online]. Available: [Link]
-
"Jones Reagent & Oxidation Reactions." ADICHEMISTRY. [Online]. Available: [Link]
- "Aldol Condensation of Cyclopentanone with Valeraldehyde Over Metal Oxides." Catalysis Letters, vol. 145, 2015, pp. 1384-1395.
-
"Wittig Reaction." Wikipedia. [Online]. Available: [Link]
-
"Oxidation of Organic Molecules by KMnO4." Chemistry LibreTexts, 2023. [Online]. Available: [Link]
-
"Reduction of carbonyl compounds using sodium tetrahydridoborate." Chemguide. [Online]. Available: [Link]
-
"Oxidation of Aldehydes and Ketones." GeeksforGeeks, 2023. [Online]. Available: [Link]
-
"Wittig Reaction." Chemistry LibreTexts, 2023. [Online]. Available: [Link]
- "Application Notes and Protocols: Derivatization of 2-Propylheptanol for Enhanced Functionality." BenchChem.
-
"2-Propylheptanal." PubChem. [Online]. Available: [Link]
Sources
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- 13. chem.libretexts.org [chem.libretexts.org]
Application Note & Protocol: Derivatization of 2-Propylheptan-1-al for Enhanced GC-MS Analysis
<
Introduction: The Analytical Challenge of Aldehydes
Volatile aldehydes, such as 2-propylheptan-1-al, are crucial compounds in various fields, including flavor and fragrance analysis, environmental monitoring, and as potential biomarkers for oxidative stress.[1][2] However, their direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) presents significant challenges. Due to their polarity, inherent volatility, and thermal instability, aldehydes often exhibit poor chromatographic peak shape, leading to inaccurate quantification and identification.[3][4] Chemical derivatization is a robust strategy to overcome these limitations by converting the analyte into a more stable and volatile form, thereby improving chromatographic separation and detection sensitivity.[3][5][6][7][8]
This application note provides a detailed protocol for the derivatization of this compound using O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), a widely used and effective reagent for carbonyl compounds.[3][9][10] The resulting oxime derivative exhibits enhanced thermal stability and can be readily analyzed by GC-MS, offering improved sensitivity and selectivity.[11]
Rationale for PFBHA Derivatization
The selection of PFBHA as the derivatizing agent is based on several key advantages over other methods like those using 2,4-dinitrophenylhydrazine (DNPH).[9]
-
Enhanced Volatility and Thermal Stability: The reaction of this compound with PFBHA forms a stable oxime derivative. This process is crucial for preventing degradation of the analyte at the elevated temperatures used in the GC injector and column.[9][10]
-
Improved Chromatographic Properties: The PFBHA derivative is less polar than the parent aldehyde, leading to more symmetrical peak shapes and better resolution on common non-polar or mid-polar GC columns.[9]
-
Increased Sensitivity: The pentafluorobenzyl group is a strong electron-capturing moiety. This makes the derivative highly sensitive to detection by Electron Capture Detection (ECD) and provides characteristic fragmentation patterns in mass spectrometry, particularly in negative chemical ionization (NCI) mode, leading to very low detection limits.[10][11]
-
Quantitative Reaction: The reaction between PFBHA and aldehydes is quantitative, ensuring accurate and reproducible results.[9]
The derivatization reaction proceeds as follows:
Figure 1: Chemical reaction of this compound with PFBHA to form a stable oxime derivative.
Experimental Protocol
This section details the necessary materials and a step-by-step procedure for the derivatization of this compound.
Materials and Reagents
-
This compound standard
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), 98% purity or higher
-
Solvent (e.g., Hexane, Isooctane, or Toluene, GC grade)
-
Deionized water
-
Sodium sulfate, anhydrous
-
Vials with PTFE-lined caps
-
Micropipettes
-
Vortex mixer
-
Heating block or water bath
Derivatization Workflow
The following diagram outlines the key steps in the derivatization and analysis process.
Figure 2: Step-by-step workflow for the derivatization of this compound with PFBHA.
Step-by-Step Protocol
-
Preparation of PFBHA Reagent: Prepare a 10 mg/mL solution of PFBHA in deionized water. This solution should be prepared fresh daily.
-
Sample Preparation: Prepare a stock solution of this compound in the chosen organic solvent. Create a series of calibration standards by serial dilution of the stock solution. For unknown samples, ensure they are dissolved in a compatible organic solvent.
-
Derivatization Reaction:
-
In a 2 mL vial, add 500 µL of the standard or sample solution.
-
Add 500 µL of the freshly prepared PFBHA reagent solution.
-
Cap the vial tightly and vortex for 1 minute to ensure thorough mixing.
-
Place the vial in a heating block or water bath set to 60°C for 30 minutes.
-
-
Extraction:
-
After incubation, allow the vial to cool to room temperature.
-
The mixture will separate into two phases (aqueous and organic).
-
Carefully transfer the upper organic layer to a clean vial using a micropipette.
-
-
Drying:
-
Add a small amount of anhydrous sodium sulfate to the extracted organic layer to remove any residual water.
-
Let it stand for 5 minutes, then transfer the dried extract to a new autosampler vial for GC-MS analysis.
-
GC-MS Analysis
The analysis of the PFBHA-derivatized this compound should be performed using a GC-MS system. The following table provides a starting point for the analytical parameters. Optimization may be required based on the specific instrument and column used.
| Parameter | Recommended Setting |
| GC System | |
| Injection Mode | Splitless or Split (e.g., 10:1) |
| Injector Temperature | 250°C |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 - 1.5 mL/min (constant flow) |
| Column | Non-polar (e.g., 5% Phenyl-methylpolysiloxane) or mid-polar (e.g., 50% Phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Oven Program | Initial: 50°C (hold 2 min), Ramp: 10°C/min to 280°C, Hold: 5 min |
| MS System | |
| Ionization Mode | Electron Ionization (EI) or Negative Chemical Ionization (NCI) |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Electron Energy | 70 eV (for EI) |
| Mass Range | m/z 50-500 |
| Scan Mode | Full Scan or Selected Ion Monitoring (SIM) |
Expected Results and Discussion
The derivatization of this compound with PFBHA will result in the formation of two geometric isomers (syn- and anti-oximes), which may be chromatographically resolved as two distinct peaks.[12] For quantitative analysis, the sum of the areas of both isomer peaks should be used.
The mass spectrum of the PFBHA-derivatized this compound will exhibit characteristic fragment ions. In EI mode, a prominent ion is often observed at m/z 181, corresponding to the [C₆F₅CH₂]⁺ fragment.[11] Other significant fragments will arise from the cleavage of the alkyl chain of the original aldehyde. In NCI mode, the molecular ion [M]⁻ or [M-HF]⁻ is often observed with high intensity, providing excellent sensitivity and selectivity.
| Ionization Mode | Expected Key Fragment Ions (m/z) | Interpretation |
| EI | 181 | [C₆F₅CH₂]⁺ |
| M⁺ (Molecular Ion) | Parent molecule | |
| Various | Fragments from the propylheptyl chain | |
| NCI | [M]⁻ or [M-HF]⁻ | High intensity for sensitive detection |
Conclusion
The derivatization of this compound with PFBHA followed by GC-MS analysis is a robust and sensitive method for the accurate quantification and identification of this challenging analyte. This protocol provides a reliable foundation for researchers in various scientific disciplines. The enhanced stability and chromatographic performance of the derivative, coupled with the high sensitivity of MS detection, make this a superior approach compared to the direct analysis of the underivatized aldehyde.
References
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Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019). Available at: [Link]
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Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine. (2000). Available at: [Link]
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Derivatization reaction of carbonyls with PFBHA. - ResearchGate. (n.d.). Available at: [Link]
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A simple, rapid and sensitive method for determination of aldehydes in human blood by gas chromatography/mass spectrometry and solid-phase microextraction with on-fiber derivatization. (2004). Rapid Communications in Mass Spectrometry, 18(15), 1715-1720. Available at: [Link]
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GC/MS Application Note: Analysis of Stale Aldehydes in Beer. (n.d.). Available at: [Link]
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Limitations and disadvantages of GC-MS - Labio Scientific®. (2022). Available at: [Link]
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Determination of aldehydes in drinking water using pentafluorobenzylhydroxylamine derivatization and solid-phase microextraction. (2000). Journal of Chromatography A, 893(2), 347-356. Available at: [Link]
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Reaction of Aldehydes with PFBOA | Download Scientific Diagram - ResearchGate. (n.d.). Available at: [Link]
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Synthesis of the O-(2,3, 4,5, 6-Pentafluorobenzyl)hydroxylamine Oximes of Selected Carbonyl Compounds and Their Determination by Liquid Chromatography with Ultraviolet Detection - CDC Stacks. (n.d.). Available at: [Link]
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What Is Derivatization In GC-MS? - Chemistry For Everyone - YouTube. (2023). Available at: [Link]
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Derivatization Methods in GC and GC/MS - Semantic Scholar. (n.d.). Available at: [Link]
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Detecting and Identifying Volatile Aldehydes as Dinitrophenylhydrazones Using Gas Chromatography Mass Spectrometry. (1995). Chemical Research in Toxicology, 8(8), 1077-1083. Available at: [Link]
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GC-MS-based metabolomics of volatile organic compounds in exhaled breath: applications in health and disease. A review. (2024). Frontiers in Molecular Biosciences, 11, 1368940. Available at: [Link]
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Carbonyl compounds in the gas phase – a problem for analysis, a challenge for the evaluation of health effects. (2023). Analyst, 148(14), 3432-3451. Available at: [Link]
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2-Propyl-1-heptanol | C10H22O | CID 24847 - PubChem - NIH. (n.d.). Available at: [Link]
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1-Heptanol, 2-propyl- - the NIST WebBook. (n.d.). Available at: [Link]
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Chemical derivatization for the analysis of drugs by GC-MS - A concept. (2008). Journal of Food and Drug Analysis, 16(1), 1. Available at: [Link]
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Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (2008). Journal of Food and Drug Analysis, 16(1). Available at: [Link]
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(PDF) Derivatization Methods in GC and GC/MS - ResearchGate. (n.d.). Available at: [Link]
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1-Heptanol, 2-propyl- - NIST. (n.d.). Available at: [Link]
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Derivatization Reagents - For Selective Response and Detection in Complex Matrices - Greyhound Chromatography. (n.d.). Available at: [Link]
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2-Propylheptan-1-ol - ChemBK. (2024). Available at: [Link]
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Quantitative Analysis of 2-Propylheptan-1-al in Complex Mixtures: A Methodological Guide
An Application Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the quantitative analysis of 2-Propylheptan-1-al (C₁₀H₂₀O), a branched-chain aldehyde, in complex biological and chemical matrices. Given the compound's reactivity and the potential for significant matrix interference, robust and validated analytical methods are paramount for accurate quantification. We present two primary, validated protocols: a Gas Chromatography-Mass Spectrometry (GC-MS) method employing O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) derivatization, and a High-Performance Liquid Chromatography (HPLC) method utilizing 2,4-Dinitrophenylhydrazine (DNPH) derivatization. This document details the causality behind methodological choices, provides step-by-step protocols, and outlines strategies for mitigating matrix effects, ensuring data integrity in research, quality control, and drug development settings.
Introduction: The Analytical Challenge of this compound
This compound is a C10 aldehyde that serves as a key intermediate in the synthesis of plasticizers, surfactants, and other specialty chemicals.[1][2] Its presence as a potential impurity, metabolite, or environmental contaminant necessitates precise and reliable quantification. The primary analytical challenges stem from its chemical nature:
-
Reactivity: The aldehyde functional group is susceptible to oxidation and other chemical transformations, making sample stability a critical concern.[3][4]
-
Volatility: With a boiling point around 199°C, this compound is suitable for Gas Chromatography (GC), but care must be taken to prevent sample loss.[5]
-
Lack of a Strong Chromophore: The molecule does not possess a native chromophore, rendering direct UV-Vis detection by HPLC insensitive.[6][7]
-
Complex Matrices: Biological fluids, environmental samples, and chemical reaction mixtures contain numerous compounds that can interfere with analysis, causing what are known as "matrix effects."[8][9]
To overcome these challenges, analytical strategies typically involve a derivatization step to enhance stability and detectability, followed by a high-resolution separation technique. This guide focuses on the two most robust and widely adopted approaches: GC-MS and HPLC.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₀O | [10][11] |
| Molecular Weight | 156.26 g/mol | [10][11] |
| IUPAC Name | 2-propylheptanal | [10] |
| CAS Number | 76058-49-6 | [10][11] |
| Boiling Point | ~199 °C | [5] |
| XLogP3-AA | 3.6 | [5][10] |
Strategic Approach: Derivatization as a Cornerstone for Aldehyde Analysis
Direct analysis of aldehydes in complex mixtures is often unreliable. Derivatization is a chemical modification technique employed to convert the analyte into a product with more favorable properties for separation and detection.[3][7]
Why Derivatize?
-
Enhanced Stability: Derivatization converts the reactive aldehyde group into a more stable functional group (e.g., an oxime or hydrazone), preventing degradation during sample processing and analysis.[3][4]
-
Improved Chromatographic Behavior: Derivatives can be designed to be more volatile for GC analysis or have better retention characteristics for HPLC.
-
Increased Detection Sensitivity: The derivatizing agent introduces a moiety that is highly responsive to a specific detector. For instance, a fluorophore for fluorescence detection, an electrophore for electron capture detection (ECD), or a readily ionizable group for mass spectrometry.[7]
This guide details methods based on two gold-standard derivatizing agents:
-
PFBHA (O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine): Ideal for GC-MS, as it creates a stable oxime derivative with a pentafluorobenzyl group that is highly sensitive to electron capture and provides a characteristic mass fragmentation pattern.[4][12]
-
DNPH (2,4-Dinitrophenylhydrazine): The most common reagent for HPLC analysis of carbonyls. It reacts with aldehydes to form a 2,4-dinitrophenylhydrazone, which is highly colored and thus easily detected by UV-Vis detectors around 360 nm.[6]
Method I: Quantitative Analysis by GC-MS with PFBHA Derivatization
This method is exceptionally sensitive and specific, making it ideal for trace-level analysis in challenging matrices. The PFBHA reagent reacts with this compound to form a stable oxime derivative, which is then analyzed by GC-MS.
Caption: GC-MS workflow for this compound analysis.
Rationale and Causality
-
Internal Standard: The use of a stable isotope-labeled internal standard (e.g., a deuterated analog) is critical. It co-extracts with the analyte and experiences similar derivatization efficiency and potential ion suppression, thereby correcting for variations throughout the entire workflow.[3]
-
Extraction Solvent: A non-polar solvent like hexane is chosen to selectively extract the lipophilic this compound (XLogP3 = 3.6) from aqueous matrices.[10]
-
Derivatization Conditions: The reaction is typically performed at a slightly elevated temperature (e.g., 60-70°C) to ensure a complete and rapid reaction.[4]
-
GC-MS in SIM Mode: Operating the mass spectrometer in Selected Ion Monitoring (SIM) mode, where only specific, characteristic ions of the derivative are monitored, dramatically increases sensitivity and selectivity by filtering out chemical noise from the matrix.
Detailed Experimental Protocol
A. Materials and Reagents
-
This compound standard (≥98% purity)
-
Isotopically labeled internal standard (IS), e.g., Octanal-d16
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), 98%
-
Hexane and Ethyl Acetate (HPLC or Optima™ grade)
-
Sodium Sulfate (anhydrous)
-
Deionized water (18.2 MΩ·cm)
-
Tris-HCl buffer (50 mM, pH 7.4)
B. Preparation of Standards and Reagents
-
PFBHA Reagent (50 mM): Dissolve PFBHA in 50 mM Tris-HCl buffer. Prepare fresh daily.
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and the internal standard in ethyl acetate.
-
Calibration Standards: Perform serial dilutions of the this compound stock solution with ethyl acetate to create calibration standards ranging from 1 ng/mL to 1000 ng/mL. Spike each standard with the internal standard to a final concentration of 100 ng/mL.
C. Sample Preparation and Derivatization
-
Pipette 1 mL of the sample (e.g., plasma, water) into a 15 mL glass centrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 2 mL of hexane, cap tightly, and vortex for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Carefully transfer the upper organic (hexane) layer to a clean tube.
-
Add 100 µL of the 50 mM PFBHA reagent to the hexane extract.
-
Cap the tube and heat at 60°C for 60 minutes in a heating block.
-
After cooling to room temperature, pass the solution through a small column of anhydrous sodium sulfate to remove any residual water.
-
Transfer the final extract to a GC vial for analysis.
Instrumental Parameters & Validation
Table 2: GC-MS Instrumental Parameters
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| Column | SLB™-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A 5% phenyl-methylpolysiloxane column provides good separation for semi-volatile compounds. |
| Injection Volume | 1 µL, Splitless | Maximizes analyte transfer to the column for trace analysis. |
| Inlet Temperature | 250°C | Ensures rapid volatilization without thermal degradation of the derivative. |
| Oven Program | 60°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min | Provides separation from other matrix components and ensures elution of the analyte. |
| Carrier Gas | Helium, 1.2 mL/min constant flow | Inert carrier gas with optimal efficiency. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI), 70 eV | Standard, robust ionization technique producing reproducible fragmentation patterns. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Enhances sensitivity and selectivity. |
| Monitored Ions | Determine experimentally based on the mass spectrum of the 2-propylheptanal-PFBHA derivative. | Typically includes the molecular ion and/or a high-mass, characteristic fragment ion. |
| MS Source Temp. | 230°C | Standard operating temperature. |
| MS Quad Temp. | 150°C | Standard operating temperature. |
Table 3: Typical Method Validation Summary (ICH Q2(R2) Guidelines) [13][14]
| Parameter | Result | Acceptance Criteria |
| Linearity (R²) | > 0.998 | R² ≥ 0.995 |
| Range | 1 - 1000 ng/mL | Defined by linearity and accuracy |
| Accuracy (% Recovery) | 92 - 108% | 80 - 120% for complex matrices |
| Precision (%RSD) | < 10% | ≤ 15% |
| Limit of Detection (LOD) | ~0.3 ng/mL | Signal-to-Noise ≥ 3 |
| Limit of Quantitation (LOQ) | ~1.0 ng/mL | Signal-to-Noise ≥ 10; within accuracy/precision limits |
Method II: Quantitative Analysis by HPLC-UV with DNPH Derivatization
This method is a robust and widely accessible alternative to GC-MS, particularly when GC instrumentation is unavailable or when dealing with less volatile aldehydes. It relies on the reaction of this compound with DNPH to form a stable hydrazone that is readily detected by UV.
Caption: HPLC-UV workflow for this compound analysis.
Rationale and Causality
-
Acidic Conditions: The DNPH derivatization reaction is acid-catalyzed. Samples are typically acidified or passed through DNPH-silica cartridges which provide an acidic environment.[6]
-
Solid-Phase Extraction (SPE): For air or water samples, using commercially available DNPH-coated silica gel cartridges is highly efficient. The aldehyde is trapped and derivatized on the cartridge, which is then eluted with acetonitrile. This combines sampling, derivatization, and cleanup into one step.
-
Mobile Phase: A gradient of water and acetonitrile is typically used in reverse-phase HPLC to separate the DNPH derivatives. The relatively nonpolar 2-propylheptanal-DNPH derivative will be well-retained and separated from more polar interferences.
-
Detection Wavelength: DNPH derivatives of aldehydes exhibit a strong absorbance maximum at approximately 360 nm, providing a selective and sensitive detection window.
Detailed Experimental Protocol
A. Materials and Reagents
-
This compound standard (≥98% purity)
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Acetonitrile and Water (HPLC grade)
-
Hydrochloric Acid (HCl), concentrated
-
Sep-Pak DNPH-Silica Cartridges (for aqueous/air samples) or DNPH derivatizing solution.
B. Preparation of Standards and Reagents
-
DNPH Solution (for liquid samples): Prepare a saturated solution of DNPH in acetonitrile. Add 2 mL of concentrated HCl per liter of solution. Handle with care.
-
Stock Solution (1 mg/mL): Prepare a stock solution of this compound in acetonitrile.
-
Calibration Standards: a. Prepare serial dilutions of the stock solution in acetonitrile (e.g., 0.1 to 50 µg/mL). b. To 1 mL of each dilution, add 1 mL of the DNPH solution. c. Allow to react for 1 hour at room temperature in the dark. d. These derivatized standards are now ready for HPLC analysis.
C. Sample Preparation and Derivatization (Aqueous Sample Example)
-
Condition a DNPH-Silica SPE cartridge according to the manufacturer's instructions.
-
Load 10 mL of the aqueous sample onto the cartridge at a slow flow rate (~1 mL/min).
-
Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elute the derivatized analyte by passing 5 mL of acetonitrile through the cartridge.
-
Collect the eluate and bring to a final volume of 5 mL in a volumetric flask.
-
Transfer to an HPLC vial for analysis.
Instrumental Parameters & Validation
Table 4: HPLC-UV Instrumental Parameters
| Parameter | Setting | Rationale |
| HPLC System | ||
| Column | C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm) | Standard for separating moderately nonpolar compounds like DNPH derivatives. |
| Mobile Phase A | Water | |
| Mobile Phase B | Acetonitrile | |
| Gradient | 50% B to 100% B over 15 min, hold 5 min | Separates the target analyte from reagent peaks and other derivatives. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30°C | Ensures reproducible retention times. |
| Injection Volume | 10 µL | |
| UV Detector | ||
| Wavelength | 360 nm | Wavelength of maximum absorbance for DNPH-hydrazones. |
Table 5: Typical Method Validation Summary (ICH Q2(R2) Guidelines) [13][14]
| Parameter | Result | Acceptance Criteria |
| Linearity (R²) | > 0.999 | R² ≥ 0.995 |
| Range | 0.1 - 50 µg/mL | Defined by linearity and accuracy |
| Accuracy (% Recovery) | 95 - 105% | 80 - 120% for complex matrices |
| Precision (%RSD) | < 5% | ≤ 15% |
| Limit of Detection (LOD) | ~0.03 µg/mL | Signal-to-Noise ≥ 3 |
| Limit of Quantitation (LOQ) | ~0.1 µg/mL | Signal-to-Noise ≥ 10; within accuracy/precision limits |
Managing and Mitigating Matrix Effects
Matrix effects are the alteration of analyte signal (suppression or enhancement) caused by co-eluting compounds from the sample matrix.[9][15] This is a primary source of inaccuracy in quantitative analysis, especially when using mass spectrometry.
Caption: Decision workflow for addressing matrix effects.
Key Mitigation Strategies:
-
Isotopically Labeled Internal Standards (IS): This is the most effective strategy for correcting matrix effects in MS-based methods. The IS is chemically identical to the analyte and is affected by matrix interferences in the same way, providing reliable normalization.[9]
-
Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix extract (a sample known to be free of the analyte) to ensure that the standards and the unknown samples experience the same matrix effects.[15]
-
Standard Addition: Known amounts of the analyte are added directly to aliquots of the unknown sample. The concentration is determined by extrapolating the linear plot of signal vs. added concentration back to the x-intercept. This method is highly accurate but labor-intensive as each sample becomes its own calibration curve.[16]
-
Sample Cleanup: More rigorous sample preparation, such as multi-step SPE or liquid-liquid extraction, can remove interfering components before analysis.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing their impact. This is effective when the analytical method has sufficient sensitivity to measure the diluted analyte.[8][15]
Method Comparison and Selection
The choice between the GC-MS and HPLC-UV methods depends on the specific application, required sensitivity, available instrumentation, and the nature of the sample matrix.
Table 6: Comparison of Analytical Methods
| Feature | GC-MS with PFBHA Derivatization | HPLC-UV with DNPH Derivatization |
| Sensitivity | Very High (pg to low-ng/mL) | High (low-ng to µg/mL) |
| Selectivity | Very High (based on mass fragmentation) | Good (based on retention time and UV absorbance) |
| Matrix Effect Susceptibility | High (ion suppression/enhancement) | Low to Moderate |
| Correction for Matrix Effects | Excellent with isotopic internal standards | More reliant on sample cleanup or matrix-matched curves |
| Sample Throughput | Moderate | Moderate to High |
| Instrumentation Cost | High | Moderate |
| Best Suited For | Trace-level analysis, biomarker studies, complex biological matrices. | Routine QC, environmental monitoring, higher concentration samples. |
Conclusion
The quantitative analysis of this compound in complex mixtures requires a well-designed analytical strategy centered on derivatization to ensure stability and sensitivity. The GC-MS method with PFBHA derivatization offers unparalleled sensitivity and selectivity, making it the preferred choice for trace-level determination in challenging matrices like biological fluids. For routine quality control or when the highest sensitivity is not required, the HPLC-UV method with DNPH derivatization provides a robust, reliable, and cost-effective alternative. In all cases, a thorough validation according to established guidelines such as ICH Q2(R2) and a proactive approach to identifying and mitigating matrix effects are essential for generating trustworthy and accurate quantitative data.[14]
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Byrdina, N. V., & Leis, H. J. (n.d.). MASS SPECTROMETRY OF FATTY ALDEHYDES. PMC. Retrieved January 21, 2026, from [Link]
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Ogihara, S. (2018). GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. American Journal of Analytical Chemistry, 9, 46-51. Available at: [Link]
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Wang, Y., et al. (2010). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry, 397, 2937-2948. Available at: [Link]
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JASCO Global. (2020). Analysis of Aldehydes in Water using Post-column Derivatization by High Performance Liquid Chromatography. JASCO Global. Available at: [Link]
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Koivusalmi, E., Haatainen, E., & Root, A. (1998). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. Analytical Chemistry, 70(1), 86-91. Available at: [Link]
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Waters Corporation. (n.d.). Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. Waters Corporation. Retrieved January 21, 2026, from [Link]
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Grokipedia. (n.d.). 2-Propylheptanol. Grokipedia. Retrieved January 21, 2026, from [Link]
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Wikipedia. (n.d.). 2-Propylheptanol. Wikipedia. Retrieved January 21, 2026, from [Link]
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Wang, G., et al. (2007). A sensitive fluorescence reagent for the determination of aldehydes from alcoholic beverage using high-performance liquid chromatography with fluorescence detection and mass spectrometric identification. Journal of Chromatography A, 1164(1-2), 164-172. Available at: [Link]
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Kim, H. Y., et al. (2018). Simple derivatization of aldehydes with D-cysteine and their determination in beverages by liquid chromatography-tandem mass spectrometry. Food Chemistry, 240, 103-109. Available at: [Link]
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Pan, C., & Raftery, D. (2014). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC. Available at: [Link]
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Spickett, C. M., et al. (2001). Aldehyde analysis by high performance liquid chromatography/tandem mass spectrometry. Free Radical Biology and Medicine, 31(8), 1017-1028. Available at: [Link]
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Koch, H. M., et al. (2012). Analytical method for the sensitive determination of major di-(2-propylheptyl)-phthalate metabolites in human urine. Journal of Chromatography B, 895-896, 99-105. Available at: [Link]
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Monnin, C., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 24(11), 2146. Available at: [Link]
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Chemistry LibreTexts. (2023). 6.4B: Accounting for Matrix Effects. Chemistry LibreTexts. Available at: [Link]
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NIOSH. (n.d.). New analytical method for determining aldehydes in aqueous samples. CDC Stacks. Retrieved January 21, 2026, from [Link]
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ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Available at: [Link]
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Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]
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Journal of Laboratory Automation. (2015). Matrix Effects-A Challenge Toward Automation of Molecular Analysis. SAGE Journals. Available at: [Link]
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European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. Retrieved January 21, 2026, from [Link]
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U.S. Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC. EPA. Retrieved January 21, 2026, from [Link]
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AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]
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Welch Materials, Inc. (2024). Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. Welch Materials, Inc. Available at: [Link]
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 92950940, (2R)-2-propylheptanal. PubChem. Retrieved January 21, 2026, from [Link]
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Application Notes & Protocols for the Industrial Scale Production of 2-Propylheptan-1-al
Abstract
This document provides a comprehensive technical guide for the industrial-scale synthesis of 2-Propylheptan-1-al, a key C10 aldehyde intermediate. The primary manufacturing route detailed herein is a multi-step process commencing with the hydroformylation of C4 olefins, followed by an aldol condensation to build the carbon backbone, and concluding with a selective hydrogenation. This guide is intended for researchers, chemical engineers, and drug development professionals, offering in-depth protocols, mechanistic insights, and process optimization parameters grounded in established industrial practices.
Introduction and Strategic Importance
This compound is a branched-chain saturated aldehyde that serves as a crucial precursor in the chemical industry. While not typically an end-product itself, its primary value lies in its conversion to 2-Propylheptan-1-ol (2-PH). This C10 alcohol is a high-performance raw material for the production of next-generation plasticizers, such as Di-propylheptyl Phthalate (DPHP), which are favored for their low volatility and excellent low-temperature properties in flexible PVC applications.[1][2] Additionally, derivatives of 2-propylheptanol are used in the manufacturing of surfactants, lubricants, and acrylate esters.[1][2]
The industrial synthesis of this compound is a testament to the power of sequential catalytic processes. The most economically viable and widely adopted pathway involves three core stages:
-
Hydroformylation (Oxo Synthesis): Conversion of C4 alkenes into C5 aldehydes.
-
Aldol Condensation: Dimerization of C5 aldehydes to form a C10 unsaturated aldehyde.
-
Hydrogenation: Saturation of the C10 intermediate to yield this compound.
This document will dissect each stage, explaining the chemical principles, process variables, and providing step-by-step protocols representative of large-scale manufacturing.
Core Synthesis Pathway: A Three-Stage Process
The industrial production of this compound is an elegant integration of classic organic reactions optimized for high throughput and efficiency. The overall process is designed to convert low-cost C4 olefin feedstocks into a higher-value C10 aldehyde.
Caption: Overall workflow for this compound production.
Protocol I: Hydroformylation of C4 Olefins to Valeraldehyde
Principle & Causality: Hydroformylation, or the "oxo synthesis," is the cornerstone of this process, enabling the conversion of inexpensive C4 olefins into more valuable C5 aldehydes.[2][3] The reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene. Modern industrial processes, such as the LP Oxo℠ technology, utilize rhodium-based catalysts complexed with phosphine ligands.[1][4] This catalytic system is preferred over older cobalt-based methods due to its high activity and selectivity under significantly lower pressures (<30 bar vs. >250 bar), which enhances safety and reduces capital costs.[1] The primary goal is to maximize the yield of n-pentanal (valeraldehyde) over its branched isomer, as the linear aldehyde is the required reactant for the subsequent aldol condensation.[5]
Experimental Protocol:
-
Feedstock Preparation:
-
The primary olefin feedstock is typically Raffinate-2, a C4 stream rich in butenes.
-
Both the C4 stream and the syngas (CO/H₂) feed must be purified to remove sulfur compounds, water, and other potential catalyst poisons to ensure the longevity and activity of the rhodium catalyst.
-
-
Reaction Execution:
-
The purified C4 olefins and syngas are continuously fed into a stirred-tank reactor containing the rhodium-phosphine catalyst dissolved in a suitable solvent (often the high-boiling reaction products themselves).
-
The reactor is maintained at a constant temperature and pressure to optimize the reaction rate and selectivity towards n-pentanal.
-
-
Product Separation and Catalyst Recovery:
-
The liquid reactor effluent, containing C5 aldehydes, unreacted gases, and the catalyst, is directed to a flash vessel.
-
By reducing the pressure, the volatile components (aldehydes, unreacted butenes, and syngas) are vaporized and separated from the non-volatile catalyst solution.
-
The catalyst solution is recycled back to the reactor, a key feature for economic viability due to the high cost of rhodium.
-
The vapor stream is cooled to condense the C5 aldehydes, which are then separated from the non-condensable gases.[3]
-
Process Parameters:
| Parameter | Value Range | Rationale & Field Insights |
| Catalyst | Rhodium complex with phosphine ligands | Provides high n/iso selectivity and allows for low-pressure operation, enhancing safety and efficiency.[1][6] |
| Temperature | 90 - 130 °C | Balances a high reaction rate with catalyst stability and prevention of side reactions. |
| Pressure | 15 - 30 bar | Sufficient to maintain reactants in the liquid phase and ensure adequate CO/H₂ concentration, while being significantly safer than high-pressure cobalt processes.[1] |
| Syngas Ratio (H₂:CO) | 1:1 to 1.2:1 | A slight excess of hydrogen can be beneficial, but the ratio is tightly controlled to maintain catalyst stability and reaction kinetics. |
Protocol II: Aldol Condensation of n-Pentanal
Principle & Causality: This stage builds the C10 carbon skeleton through a self-condensation of n-pentanal. The reaction is typically catalyzed by a strong base, such as sodium hydroxide.[5] The mechanism involves the formation of an enolate from one molecule of n-pentanal, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second n-pentanal molecule.[7] The initial product is a β-hydroxy aldehyde (2-propyl-3-hydroxyheptanal). Under the typical reaction temperatures, this intermediate readily undergoes dehydration (elimination of a water molecule) to form the thermodynamically stable α,β-unsaturated aldehyde, 2-propylhept-2-enal.[5]
Caption: Simplified Aldol condensation and dehydration mechanism.
Experimental Protocol:
-
Reactor Charging:
-
Reaction Control:
-
The reaction is exothermic and requires temperature control to maintain the desired rate and prevent side reactions like over-condensation.
-
The mixture is vigorously agitated to ensure good mixing between the organic aldehyde phase and the aqueous catalyst phase.
-
-
Phase Separation & Purification:
-
The reactor effluent is sent to a decanter where the organic phase (containing 2-propylhept-2-enal) separates from the heavier aqueous caustic phase due to immiscibility.[3]
-
The aqueous catalyst layer is typically recycled or treated.
-
The organic layer is washed with water to remove residual catalyst and then sent to a distillation column to remove unreacted valeraldehyde and any light byproducts.[3]
-
Process Parameters:
| Parameter | Value Range | Rationale & Field Insights |
| Catalyst | Aqueous NaOH or KOH solution | A strong, inexpensive, and effective catalyst for promoting enolate formation and subsequent condensation.[5] |
| Temperature | 80 - 120 °C | This temperature range is optimal for achieving a high conversion rate and facilitating the in-situ dehydration to the unsaturated aldehyde without causing excessive byproduct formation.[8] |
| Pressure | Atmospheric | The reaction does not require elevated pressure, simplifying reactor design and operation.[8] |
| Reactant Purity | High n-pentanal content | Crucial for maximizing the yield of the desired C10 product and minimizing the formation of cross-condensation products.[5] |
Protocol III: Selective Hydrogenation to this compound
Principle & Causality: The final step is the conversion of the unsaturated aldehyde, 2-propylhept-2-enal, to the target saturated aldehyde, this compound. This requires the selective hydrogenation of the carbon-carbon double bond (C=C) while preserving the carbon-oxygen double bond (C=O) of the aldehyde group. This selectivity is a significant challenge, as aldehydes are readily reduced to alcohols. The choice of catalyst and reaction conditions is therefore critical. While the more common industrial pathway proceeds directly to 2-propylheptanol via complete hydrogenation, the synthesis of the saturated aldehyde is achievable with specialized catalytic systems.
Experimental Protocol:
-
Reactor Setup:
-
The purified 2-propylhept-2-enal is fed into a fixed-bed or slurry-phase hydrogenation reactor.
-
The reactor contains a heterogeneous catalyst designed for selective C=C hydrogenation. Catalysts such as palladium on a carbon support (Pd/C) or specialized nickel-based catalysts under controlled conditions are often employed.
-
-
Hydrogenation Reaction:
-
The reactor is pressurized with high-purity hydrogen gas.
-
The temperature and hydrogen pressure are meticulously controlled. Lower temperatures and pressures generally favor the selective hydrogenation of the C=C bond over the C=O bond.
-
-
Product Recovery and Final Purification:
-
The crude this compound is separated from the catalyst (if in a slurry reactor) or exits the fixed-bed reactor.
-
The product stream is then subjected to a final fractional distillation to remove any heavy ends or byproducts, yielding high-purity this compound.
-
Process Parameters:
| Parameter | Value Range | Rationale & Field Insights |
| Catalyst | Supported metal catalyst (e.g., Pd/C, selective Ni) | The catalyst must be active for C=C hydrogenation but have low activity for C=O reduction under the chosen conditions. Catalyst support and promoters play a key role. |
| Temperature | 100 - 150 °C | A moderate temperature is used to ensure a sufficient reaction rate without promoting the over-reduction of the aldehyde group.[8] |
| Hydrogen Pressure | 20 - 50 bar | Pressure is carefully controlled to provide enough hydrogen for the reaction while minimizing the thermodynamic driving force for aldehyde reduction. |
| Hydrogen to Substrate Ratio | Stoichiometric to slight excess | A large excess of hydrogen is avoided to maintain selectivity and for process safety. |
Safety and Handling
The industrial production of this compound involves handling hazardous materials under demanding conditions.
-
Flammability: All aldehydes involved (pentanal, 2-propylhepten-al, 2-propylheptanal) are flammable liquids.[9] Process equipment must be properly grounded, and ignition sources must be eliminated.
-
Pressure: The hydroformylation and hydrogenation stages operate under significant pressure, requiring robust engineering controls and safety interlocks.
-
Corrosivity: Caustic solutions used in the aldol condensation are corrosive. Appropriate materials of construction and personal protective equipment (PPE) are mandatory.
-
Toxicity: Aldehydes can be irritants to the skin, eyes, and respiratory tract.[9] Inhalation of vapors should be avoided through the use of closed systems and adequate ventilation.
References
- CA1257294A - Preparation of 2-propylheptanol and other alcohols.
- 2-Propylheptanol - Wikipedia. Wikipedia.
- 2-Propyl Heptanol - Johnson Matthey.
- 2-Propylheptanal | C10H20O | CID 3018634 - PubChem.
- 2-Propylheptanol (2-PH) - Evonik Industries. Evonik Industries.
- Production of 2-Propylheptanol - Scribd. Scribd.
- (2R)-2-propylheptanal | C10H20O | CID 92950940 - PubChem.
- 2-Propylheptanol Production from Butenes and Syngas - Intratec.us.
- WO2017080690A1 - Economical production of 2-propylheptanol - Google Patents.
- 2-PROPYL-2-HEPTENAL - Safety D
- Hydroformylation of 1-hexene in supercritical carbon dioxide: characterization, activity, and regioselectivity studies - PubMed.
- Using Aldol Reactions in Synthesis - Chemistry LibreTexts. Chemistry LibreTexts.
- 2-Propylhept-2-enal | Research Chemical - Benchchem. BenchChem.
- Pentanal - Synquest Labs. SynQuest Labs.
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- 9. synquestlabs.com [synquestlabs.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-Propylheptan-1-al Synthesis
Welcome to the technical support center for the synthesis of 2-Propylheptan-1-al. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to empower your experimental design.
Understanding the Primary Synthesis Route
The most common industrial synthesis of this compound and its corresponding alcohol, 2-propylheptan-1-ol, is a multi-step process that begins with C4 or C5 olefins. The key steps involve hydroformylation to create an aldehyde, followed by an aldol condensation to build the C10 carbon skeleton.
The overall workflow can be visualized as follows:
Caption: Primary synthesis route for this compound and its alcohol derivative.
Frequently Asked Questions (FAQs)
Question 1: My hydroformylation of butenes is giving a low n/iso ratio. How can I improve the yield of the desired n-pentanal?
Answer: Achieving a high ratio of n-pentanal (linear) to iso-pentanal (branched) is crucial for maximizing the final product yield, as only n-pentanal can self-condense to form the correct C10 backbone.[1] Poor regioselectivity is a common challenge.
Core Principles: The regioselectivity of hydroformylation is governed by the catalyst system, specifically the ligands coordinating to the metal center (typically rhodium or cobalt), and the reaction conditions.[2][3] Steric hindrance and electronic effects of the ligands dictate whether the formyl group adds to the terminal or internal carbon of the olefin.
Troubleshooting Steps:
-
Catalyst & Ligand Selection:
-
Rhodium-based catalysts are generally more active and selective than cobalt catalysts.[3]
-
Ligand Choice is Critical: Bulky phosphine or phosphite ligands are key. Ligands like triphenylphosphine (PPh₃) are common, but specialized biophosphite ligands can significantly enhance regioselectivity towards the linear aldehyde, achieving n/iso ratios of 95:5 or even higher.[2][4][5] A patented process highlights a specific ligand that achieves a regioselectivity for n-pentanal between 96% and 99%.[5]
-
-
Reaction Conditions:
-
CO Partial Pressure: Lower carbon monoxide partial pressure generally favors the formation of the linear aldehyde.
-
Temperature: Optimal temperatures for Rh-phosphine systems are typically in the range of 80-130°C.[2][5] One effective system operates at a comparatively high temperature of 130°C.[5]
-
Solvent: The choice of solvent can influence catalyst stability and selectivity. Toluene is a common solvent for this reaction.[2]
-
Comparative Catalyst Performance
| Catalyst System | Ligand | Temperature (°C) | Pressure (bar H₂/CO) | n/iso Ratio |
|---|---|---|---|---|
| Rh(acac)(CO)₂ | PPh₃ | 80 | 20 | 2.5 |
| Rh(acac)(CO)₂ | BISBI | 100 | 50 | 30 |
| Co₂(CO)₈ | - | 120 | 200 | 4 |
Source: Data compiled from benchmark studies.[2]
Question 2: What are the optimal conditions for the aldol condensation of n-pentanal to maximize yield?
Answer: The aldol condensation step is where the C10 skeleton of 2-propylheptanal is formed. The reaction involves the dimerization of n-pentanal, followed by dehydration to yield 2-propyl-2-heptenal. This intermediate is then typically hydrogenated to the final alcohol product.[1][6] The aldehyde, this compound, is formed by the reduction of the double bond in 2-propyl-2-heptenal.
Core Principles: This reaction is typically catalyzed by a base (like NaOH) and involves the formation of an enolate ion from one molecule of n-pentanal, which then attacks the carbonyl carbon of a second molecule. The key is to drive the reaction towards the dehydrated product (enal) to prevent the reverse reaction.
Troubleshooting & Optimization Steps:
-
Base Concentration: A dilute solution of a strong base like sodium hydroxide is often used.[1] The concentration must be carefully controlled to prevent side reactions like the Cannizzaro reaction.
-
Temperature Control: The reaction is often initiated at a moderate temperature and then heated to reflux (around 91-95°C) to drive the dehydration step.[1]
-
Removal of Water: The formation of water is a byproduct. While not always explicitly removed in simpler lab-scale setups for this specific condensation, in related reactions like the Guerbet reaction, continuous removal of water (e.g., with a Dean-Stark trap) is critical to drive the equilibrium forward.[7][8]
-
Minimizing Cross-Aldol Reactions: If your n-pentanal feedstock is contaminated with iso-pentanal, cross-aldol reactions will occur, leading to undesired products like 2-propyl-4-methyl-hexanol after hydrogenation.[1] This underscores the importance of high purity n-pentanal from the hydroformylation step. The reaction rate of aldehydes with substitution at the 2-position is significantly lower, which can be exploited to favor the self-condensation of n-pentanal.[1]
Question 3: I'm observing low conversion of my starting olefin. What are the likely causes?
Answer: Low conversion in the hydroformylation step points to issues with catalyst activity, reaction conditions, or feedstock purity.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting low olefin conversion.
Question 4: Can the Guerbet reaction be used to synthesize C10 alcohols, and what are its pros and cons?
Answer: Yes, the Guerbet reaction is a well-established method for dimerizing alcohols to produce higher, branched-chain alcohols.[9] In this context, one could theoretically dimerize 1-pentanol to produce a C10 alcohol.
Core Principles: The Guerbet reaction is a complex, multi-step process that requires a catalytic system with dehydrogenation/hydrogenation, acidic, and basic properties.[10] The sequence involves:
-
Dehydrogenation of the alcohol to an aldehyde.
-
Base-catalyzed aldol condensation of the aldehyde.
-
Dehydration of the aldol adduct.
-
Hydrogenation of the unsaturated aldehyde to the final saturated alcohol.[10]
Pros:
-
Alternative Feedstock: Uses an alcohol (1-pentanol) as a starting material, which can be derived from various sources.
-
Direct to Alcohol: Produces the final alcohol product directly.
Cons & Challenges:
-
Harsh Conditions: The reaction typically requires high temperatures (220-240°C) to be thermodynamically favorable.[7][11]
-
Byproduct Formation: Side reactions are common, including the formation of carboxylic acids/soaps from over-oxidation of the intermediate aldehyde, which can poison the catalyst.[7][8] Maintaining a strictly inert atmosphere is critical.[7]
-
Water Removal: The reaction produces water, which can inhibit the equilibrium.[8] Efficient water removal is necessary to achieve good yields.[7]
-
Catalyst Deactivation: Catalysts can deactivate due to coking or poisoning by impurities.[8]
-
Lower Yields for Shorter Chains: The reaction is often more challenging and gives lower yields for shorter-chain alcohols like ethanol compared to higher alcohols.[12]
For the synthesis of this compound/ol, the hydroformylation/aldol condensation route starting from butenes is generally more efficient and provides better control over the final product structure compared to the Guerbet dimerization of 1-pentanol.
Detailed Experimental Protocols
Protocol 1: Rh-Catalyzed Hydroformylation of 1-Hexene (Model for Olefins)
This protocol is a representative example for the hydroformylation of a terminal olefin, which is a key step in producing the aldehyde precursor.[2]
Materials:
-
Rh(acac)(CO)₂ (catalyst precursor)
-
Triphenylphosphine (PPh₃) (ligand)
-
1-Hexene (substrate)
-
Toluene (solvent)
-
Syngas (1:1 H₂/CO)
-
High-pressure autoclave reactor
Procedure:
-
Reactor Preparation: Ensure the autoclave is clean, dry, and has been purged with an inert gas (e.g., Nitrogen or Argon).
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, charge the autoclave with the solvent (Toluene), the rhodium precursor (Rh(acac)(CO)₂), and the ligand (PPh₃). A typical Rh:ligand molar ratio would be 1:10 to 1:100 to ensure high selectivity.
-
Substrate Addition: Add the 1-hexene substrate to the reactor.
-
Reaction Setup: Seal the autoclave. Purge the system several times with syngas.
-
Pressurization & Heating: Pressurize the reactor with the 1:1 H₂/CO mixture to the desired pressure (e.g., 20 bar).[2] Begin stirring and heat the reactor to the target temperature (e.g., 80°C).[2]
-
Reaction Monitoring: Monitor the reaction progress by observing the pressure drop as syngas is consumed. The reaction can also be monitored by taking aliquots (if the reactor setup allows) and analyzing them by Gas Chromatography (GC).
-
Reaction Completion & Cooldown: Once the reaction is complete (no further gas uptake or stable product composition by GC), stop the heating and allow the reactor to cool to room temperature.
-
Depressurization: Carefully vent the excess syngas in a well-ventilated fume hood.
-
Product Isolation: Open the reactor and collect the product mixture. The catalyst can often be removed by precipitation or specialized separation techniques. The product aldehyde can be purified by distillation.
Protocol 2: Base-Catalyzed Aldol Condensation of n-Pentanal
This protocol describes the self-condensation of n-pentanal to form the precursor to this compound.[1]
Materials:
-
n-Pentanal (high purity, >95%)
-
Sodium Hydroxide (NaOH) solution (e.g., 0.8 M)
-
Round bottom flask with a mechanical stirrer and reflux condenser
Procedure:
-
Setup: Equip a round bottom flask with a mechanical stirrer and add the dilute NaOH solution.
-
Heating: Begin heating the NaOH solution.
-
Aldehyde Addition: Place the n-pentanal in an addition funnel. Once the NaOH solution is warm, begin adding the n-pentanal dropwise with vigorous stirring. The addition should be controlled to maintain a steady reaction rate, with reflux starting around 91°C.[1]
-
Reaction: After the addition is complete, continue stirring and heating the mixture at around 95°C for an additional 1-2 hours to drive the reaction to completion.[1]
-
Workup: Cool the reaction mixture to room temperature. Two phases (an upper organic phase and a lower aqueous phase) should form.
-
Separation: Separate the two phases using a separatory funnel.
-
Purification: Wash the organic phase with water and then with brine. Dry the organic phase over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Isolation: Filter off the drying agent and remove the solvent (if any was used) under reduced pressure. The resulting crude product, primarily 2-propyl-2-heptenal, can be purified further by vacuum distillation.
References
-
Hydroformylation of 1-hexene in supercritical carbon dioxide: characterization, activity, and regioselectivity studies. Environmental Science & Technology, 37(23), 5424-5431. [Link]
-
Single-atom catalysts for hydroformylation of olefins. Science China Chemistry, 64(10), 1675-1684. [Link]
-
Catalytic hydroformylation of 1-hexene. ResearchGate. [Link]
-
Understanding the reaction kinetics of heterogeneous 1-hexene hydroformylation. Reaction Chemistry & Engineering. [Link]
-
2-Propylheptanol - Wikipedia. Wikipedia. [Link]
- Preparation of 2-propylheptanol and other alcohols.
- Economical production of 2-propylheptanol.
-
The Guerbet Reaction Network – a Ball‐in‐a‐Maze‐Game or: Why Ru‐MACHO‐BH is Poor in Coupling two Ethanol to n‐Butanol. ResearchGate. [Link]
-
The Guerbet condensation reaction: an overview. Catalysis Science & Technology. [Link]
- Synthesis of guerbet alcohols.
-
Guerbet Compounds. AOCS. [Link]
-
Guerbet reaction – Knowledge and References. Taylor & Francis. [Link]
-
Insights on Guerbet Reaction: Production of Biobutanol From Bioethanol Over a Mg–Al Spinel Catalyst. Frontiers in Catalysis. [Link]
Sources
- 1. CA1257294A - Preparation of 2-propylheptanol and other alcohols - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Single-atom catalysts for hydroformylation of olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. WO2017080690A1 - Economical production of 2-propylheptanol - Google Patents [patents.google.com]
- 6. 2-Propylheptanol - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. aocs.org [aocs.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. researchgate.net [researchgate.net]
Common side reactions in the synthesis of 2-Propylheptan-1-al
Prepared by the Office of the Senior Application Scientist
This guide serves as a specialized technical resource for researchers, chemists, and process development professionals engaged in the synthesis of 2-Propylheptan-1-al. Our objective is to move beyond standard protocols and address the nuanced challenges and side reactions that frequently arise during its synthesis. By understanding the causality behind these issues, you can better troubleshoot your experiments, optimize reaction conditions, and improve the purity and yield of your target compound.
The predominant and most industrially relevant synthesis of C10 aldehydes like this compound involves the self-condensation of a C5 aldehyde, namely valeraldehyde (pentanal). This process, a cornerstone of C-C bond formation, is typically an aldol condensation followed by a selective reduction. While elegant, this pathway is susceptible to several competing reactions that can complicate product isolation and reduce overall efficiency.
Section 1: The Core Synthesis Pathway
The synthesis begins with the base-catalyzed self-aldol condensation of two molecules of valeraldehyde. This reaction forms an α,β-unsaturated aldehyde, 2-propyl-2-heptenal, after a dehydration step. To arrive at the target saturated aldehyde, this compound, a selective hydrogenation of the carbon-carbon double bond is required, leaving the aldehyde functional group intact.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a practical, question-and-answer format.
Q1: My reaction mixture has become highly viscous, and the yield of the desired C10 aldehyde is low. GC-MS analysis shows multiple high-boiling point impurities. What is the likely cause?
A: This is a classic symptom of uncontrolled or runaway side reactions, primarily further aldol condensations and the formation of heavy-end byproducts.
-
Root Cause Analysis: The product of the initial condensation, 2-propyl-2-heptenal, is itself a reactive carbonyl compound. Furthermore, the target product, this compound, possesses enolizable protons, making it susceptible to reacting with available valeraldehyde or another molecule of itself. This cascade of reactions leads to C15, C20, and even higher molecular weight oligomers and polymers, which manifest as a viscous residue.
-
Troubleshooting & Mitigation:
-
Temperature Control: Aldol condensations are exothermic. Maintain strict temperature control (typically below 100°C for initial stages) to prevent the reaction rate from accelerating uncontrollably, which favors side reactions.
-
Controlled Addition: Instead of adding the base catalyst all at once, a slow, dropwise addition allows for better heat management and maintains a low instantaneous concentration of the highly reactive enolate, minimizing self-condensation of the product.
-
Reaction Time: Monitor the reaction progress using in-process controls (e.g., GC). Quench the reaction once the consumption of valeraldehyde plateaus to prevent the slower, subsequent condensation reactions from occurring.
-
Catalyst Concentration: Using an excessive amount of a strong base catalyst can dramatically increase the rate of all possible condensation pathways. Optimize the catalyst loading to favor the primary reaction.
-
Q2: My final product analysis reveals the presence of 2-propylheptan-1-ol and sodium 2-propylheptanoate. Why am I getting an alcohol and a carboxylate salt?
A: The presence of both an alcohol and a carboxylate salt points towards a disproportionation side reaction, most commonly the Tishchenko reaction or, under certain conditions, the Cannizzaro reaction.
-
Root Cause Analysis: In the presence of a strong base (especially alkoxides), aldehydes can undergo self-redox reactions. The Tishchenko reaction involves the dimerization of two aldehyde molecules to form an ester (e.g., 2-propylheptyl 2-propylheptanoate).[1] This ester can then be saponified by the basic reaction medium to yield the corresponding alcohol and carboxylate salt upon workup. While valeraldehyde has α-hydrogens and thus favors aldol chemistry, highly basic conditions and elevated temperatures can promote these alternative pathways.[1]
-
Troubleshooting & Mitigation:
-
Choice of Base: This is the most critical factor. Shift from strong, soluble bases like NaOH or KOH to heterogeneous basic catalysts or milder bases like carbonates (e.g., K₂CO₃) if the reaction kinetics allow.[2] Catalysts with a balance of acidic and basic sites can often provide better selectivity.[3][4]
-
Water Management: The Guerbet reaction, a related process, is inhibited by water.[1][5] Ensuring the removal of water as it forms (e.g., with a Dean-Stark trap) can help drive the desired condensation equilibrium forward and may suppress some hydrolytic side reactions.
-
Temperature Optimization: Disproportionation reactions often have a different activation energy than the desired aldol pathway. Lowering the reaction temperature can significantly reduce the rate of these side reactions.
-
Q3: My product is not a single C10 aldehyde but a mixture of isomers with different branching patterns. What is the source of this contamination?
A: This issue almost always originates from the purity of your starting material, valeraldehyde.
-
Root Cause Analysis: Commercial valeraldehyde is often produced via the hydroformylation of butenes, which can result in a mixture of C5 aldehyde isomers, primarily n-pentanal (valeraldehyde) and 2-methylbutanal.[6] If 2-methylbutanal is present, it will participate in "cross-aldol" reactions with valeraldehyde. This leads to the formation of undesired branched C10 aldehydes, such as 2-propyl-4-methylhexanal, which are often difficult to separate from the desired this compound due to similar boiling points.[7]
-
Troubleshooting & Mitigation:
-
Starting Material Analysis: Always analyze your starting valeraldehyde by GC or NMR to quantify the level of isomeric impurities before beginning the synthesis.
-
Supplier Qualification: Source high-purity valeraldehyde (>99%) from a reputable supplier. For high-stakes applications, it may be necessary to purify the commercial-grade aldehyde via fractional distillation before use.
-
Process Control: If a mixed-aldehyde feed is unavoidable, be aware that the reaction will produce a mixture of products. This may require more sophisticated downstream purification or acceptance of a lower-purity final product.
-
Section 3: Visualizing the Competing Reaction Network
To effectively troubleshoot, it is crucial to visualize the main synthesis pathway in the context of the most common side reactions. The diagram below illustrates how different reaction conditions or impurities can divert the synthesis from its intended course.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. aocs.org [aocs.org]
- 3. d-nb.info [d-nb.info]
- 4. semanticscholar.org [semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. WO2017080690A1 - Economical production of 2-propylheptanol - Google Patents [patents.google.com]
- 7. CA1257294A - Preparation of 2-propylheptanol and other alcohols - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for 2-Propylheptan-1-al Formation
Welcome to the technical support center for the synthesis of 2-propylheptan-1-al. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this and related long-chain aldehydes. We will delve into the critical parameters of the synthesis, provide field-proven insights to overcome common challenges, and offer detailed protocols to ensure the reproducibility and success of your experiments.
The industrial synthesis of this compound is not a direct, single-step reaction but a multi-stage process that demands precise control at each phase. The most common and economically viable route involves a sequence of hydroformylation followed by an aldol condensation.[1][2] The quality and yield of the final product are intrinsically linked to the efficiency and selectivity of the initial hydroformylation step.
Core Synthesis Pathway
The formation of this compound is typically achieved via the intermediate 2-propyl-2-heptenal, which is then selectively hydrogenated. The overall process is outlined below.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route to this compound?
The most established route involves a three-step process:
-
Hydroformylation: A mixture of C4 olefins (butenes) is reacted with synthesis gas (syngas, a mixture of CO and H₂) to produce C5 aldehydes. This reaction is also known as the "oxo synthesis".[3][4]
-
Aldol Condensation: The linear aldehyde from the first step, n-pentanal, undergoes a base-catalyzed self-condensation to form the C10 unsaturated aldehyde, 2-propyl-2-heptenal.[1][5]
-
Hydrogenation: The carbon-carbon double bond of 2-propyl-2-heptenal is selectively hydrogenated to yield the final product, this compound. Further hydrogenation would lead to 2-propylheptan-1-ol.[6]
Q2: Why is regioselectivity in the hydroformylation step so critical?
Regioselectivity refers to the ratio of the linear aldehyde (n-pentanal) to the branched isomers (iso-aldehydes like 2-methylbutanal) produced.[7] This ratio, often called the n/iso ratio, is paramount because only n-pentanal can undergo the correct self-aldol condensation to form the precursor for this compound.[5] Any branched isomers formed are impurities that can participate in undesirable cross-aldol reactions, leading to a complex mixture of products and significantly reducing the yield of the target molecule.[5] Therefore, maximizing the n/iso ratio is the primary goal when optimizing the hydroformylation stage.
Q3: What are the key differences between Rhodium and Cobalt catalysts for this process?
Both rhodium and cobalt complexes can catalyze hydroformylation, but they offer a trade-off between activity, selectivity, and cost.
-
Rhodium (Rh) Catalysts: Rhodium complexes, especially when modified with phosphine or phosphite ligands, are significantly more active (10³–10⁴ times) than cobalt catalysts.[4][8] They operate under much milder conditions (lower temperature and pressure) and exhibit superior selectivity for the desired linear aldehyde.[4][9] The main drawback is the high cost of rhodium.
-
Cobalt (Co) Catalysts: Cobalt catalysts, like dicobalt octacarbonyl (Co₂(CO)₈), are less expensive but require more forcing conditions (high temperatures and pressures, typically 110-180°C and 200-300 bar).[10][11] They are generally less selective for linear aldehydes and have a higher tendency to promote hydrogenation side reactions.[10]
For syntheses requiring high purity and selectivity, rhodium-based systems are the authoritative choice.[9]
Q4: What are the main side reactions to be aware of during the synthesis?
Several side reactions can occur, impacting yield and purity:
-
Alkene Isomerization: The catalyst can isomerize the starting alkene (e.g., 1-butene to 2-butene). This can be problematic as internal alkenes hydroformylate more slowly and with lower regioselectivity.[12][13]
-
Hydrogenation: The alkene substrate can be hydrogenated to the corresponding alkane (e.g., butene to butane), and the aldehyde product can be reduced to an alcohol (e.g., pentanal to pentanol).[7][13] Alkene hydrogenation is a direct loss of starting material.
-
Aldol Condensation Byproducts: During the aldol condensation step, if branched aldehydes are present, they can react with n-pentanal (cross-aldol condensation) to form undesired C10 aldehydes.[5]
-
Ligand Degradation: The phosphine or phosphite ligands essential for catalyst performance can degrade under reaction conditions, leading to a loss of activity and selectivity.[3]
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Problem Area 1: Low Yield or Purity from Hydroformylation
Q: My n/iso ratio is poor (<90:10). How can I increase the selectivity for the linear n-pentanal?
A: Achieving high n-selectivity is a classic optimization challenge in hydroformylation. The solution lies in manipulating steric and electronic effects around the metal center.
-
Ligand Selection: This is the most critical factor. Bulky phosphine or phosphite ligands, particularly bidentate phosphines with a large natural bite angle (like Xantphos), create steric hindrance that favors the anti-Markovnikov addition of the hydride to the alkene, leading to the linear product.[7][12] Switching from a simple monodentate ligand like triphenylphosphine (PPh₃) to a more complex bidentate or self-assembling ligand can dramatically improve the n/iso ratio.[14]
-
CO Partial Pressure: Increasing the partial pressure of carbon monoxide generally favors the formation of the linear aldehyde.[7] This is because CO competes with the phosphine ligand for coordination sites on the rhodium catalyst. Higher CO concentration helps maintain the desired catalytically active species.
-
Temperature: Lowering the reaction temperature can improve regioselectivity.[7] While this may decrease the overall reaction rate, the activation energy barrier for the formation of the branched product is often lower, so reducing thermal energy preferentially slows its formation.
Troubleshooting Workflow: Low n/iso Ratio
Q: I'm observing significant amounts of alkane (e.g., butane) in my product mixture. How can I minimize this hydrogenation side reaction?
A: Alkene hydrogenation is a common side reaction that competes with hydroformylation.[13]
-
Adjust Syngas Ratio: Hydrogenation is favored by a high H₂/CO ratio. While a 1:1 ratio is common, slightly increasing the CO partial pressure (e.g., to a 1:1.2 H₂/CO ratio) can suppress the hydrogenation pathway by favoring CO coordination and subsequent formyl group formation.[10]
-
Catalyst Choice: Unmodified cobalt catalysts are known to have higher hydrogenation activity.[10] Using a rhodium catalyst, particularly one modified with phosphorus ligands, generally minimizes this side reaction.[9]
-
Temperature Control: High temperatures can increase the rate of hydrogenation. Operating at the lower end of the effective temperature range for your catalyst system can help reduce alkane formation.
Problem Area 2: Issues in Aldol Condensation
Q: My final C10 aldehyde product contains multiple isomers, not just 2-propyl-2-heptenal. What is the cause?
A: The presence of multiple C10 isomers is almost certainly due to impurities in your n-pentanal starting material.[5] If the hydroformylation step produced a significant amount of branched C5 aldehydes (like 2-methylbutanal), these will undergo "cross-aldol" reactions with n-pentanal. This leads to undesired products such as 2-propyl-4-methyl-hexenal. The primary solution is to improve the purity of the n-pentanal feed through efficient fractional distillation after the hydroformylation step.
Problem Area 3: Catalyst Deactivation
Q: My hydroformylation catalyst seems to be losing activity over multiple runs. What are the likely causes and solutions?
A: Catalyst deactivation is a critical issue in industrial and laboratory settings.
-
Ligand Degradation: Phosphine and phosphite ligands can be susceptible to oxidation or hydrolysis, especially if impurities like peroxides or water are present in the alkene feed or syngas.[7] Ensure your reactants and solvents are thoroughly dried and deoxygenated. Using more robust, sterically hindered ligands can also increase stability.
-
Metal Leaching/Aggregation: For heterogeneous or immobilized catalysts, the active metal (e.g., Rhodium) can leach from the support.[8][15] For homogeneous catalysts, the metal can precipitate or form inactive clusters. Maintaining the correct ligand-to-metal ratio is crucial; an excess of free ligand in the solution can help stabilize the active catalytic species and prevent aggregation.[10]
Quantitative Data Summary
The choice of ligand and reaction conditions has a profound impact on the regioselectivity of 1-octene hydroformylation, a common model system. The principles are directly applicable to the hydroformylation of butenes.
| Catalyst System | Temperature (°C) | Pressure (bar, H₂/CO) | n/iso Ratio | Conversion (%) | Reference |
| Rh(acac)(CO)₂ + PPh₃ (excess) | 90 | 6.2 (1:1) | 17:1 | - | [10] |
| Rh/Self-assembling Ligand (L6) | 120 | - | ~49:1 (98% linear) | ~100 | [14] |
| Rh/Xantphos Ligand | - | - | 49:1 | - | [12] |
| HCo(CO)₄ (unmodified) | 150 | 200 (1:1) | 1.9:1 | - | [10] |
Experimental Protocols
Protocol 1: Rh-Catalyzed Hydroformylation of a C4 Olefin Stream
This protocol is a representative example and should be adapted based on available equipment and safety protocols. All operations must be conducted in a properly ventilated fume hood or a specialized high-pressure laboratory.
-
Catalyst Preparation: In an inert atmosphere (glovebox), charge a high-pressure autoclave reactor with Rh(acac)(CO)₂ (0.01 mol%) and the desired phosphine ligand (e.g., a Xantphos-type ligand, with a Ligand:Rh ratio of 10:1).
-
Solvent and Substrate Addition: Add a suitable solvent (e.g., toluene, 100 mL) to the reactor. Seal the reactor and purge thoroughly with nitrogen. Introduce the C4 olefin mixture (e.g., 1-butene, 10 g) via a sample loop or syringe pump.
-
Reaction Execution:
-
Pressurize the reactor with carbon monoxide (CO) to half the target pressure (e.g., 10 bar).
-
Pressurize with hydrogen (H₂) to the final target pressure (e.g., 20 bar, for a 1:1 H₂/CO ratio).
-
Begin stirring and heat the reactor to the target temperature (e.g., 80-100°C).[14]
-
Monitor the reaction progress by observing the pressure drop from gas consumption. Maintain a constant pressure by feeding syngas from a reservoir.
-
After the reaction is complete (typically 2-6 hours, as determined by gas uptake or preliminary kinetic runs), cool the reactor to room temperature.
-
-
Work-up and Analysis:
-
Carefully vent the excess syngas.
-
Collect the liquid product mixture.
-
Analyze a sample by Gas Chromatography (GC) using an internal standard to determine the conversion of butenes and the n/iso ratio of the resulting pentanal products.
-
-
Purification: Subject the crude product mixture to fractional distillation to separate the more volatile n-pentanal (boiling point ~103°C) from the branched isomers and the solvent.
Protocol 2: Aldol Condensation of n-Pentanal
-
Reactor Setup: In a round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add an aqueous solution of sodium hydroxide (e.g., 0.8 M NaOH).[5]
-
Reaction Execution:
-
Heat the NaOH solution to a gentle reflux (approx. 90-95°C).
-
Slowly add the purified n-pentanal from the dropping funnel to the refluxing basic solution over 30-60 minutes.[5]
-
After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature. Two phases will separate.
-
Separate the upper organic layer, which contains the crude 2-propyl-2-heptenal.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).
-
The crude product can be purified further by vacuum distillation if necessary. The product at this stage is 2-propyl-2-heptenal, which can be carried forward to the selective hydrogenation step to yield this compound.
-
References
- An Immobilized Rh‐Based Solid Molecular Catalyst for the Reductive Hydroformylation of 1‐Octene. (n.d.).
- 1-Octene Hydroformylation Using Supported Amorphous Co-B Catalysts. (2010).
- Single-atom catalysts for hydroformylation of olefins. (2022). PubMed Central.
- Homogeneous Catalytic Hydroformylation of 1-Octene in Supercritical Carbon Dioxide Using a Novel Rhodium Catalyst with Fluorinated Arylphosphine Ligands. (2002).
- An In-Depth Technical Guide to 2-Propylheptan-1-ol (CAS 10042-59-8). (2025). Benchchem.
- Supramolecular Approaches To Control Activity and Selectivity in Hydroformylation C
- Hydroformylation of Alkenes: An Industrial View of the Status and Importance. (2025).
- Hydroformylation of 1-octene with Rh catalysts based on assemblies L1... (2022).
- Highly (regio)selective hydroformylation of olefins using self-assembling phosphines. (2024). Royal Society of Chemistry.
- Technical Support Center: Troubleshooting Hydroformyl
- 2-Propylheptanol. (n.d.). Wikipedia.
- Hydroformylation of octene‐1 and side reaction. (n.d.).
- Isomerization–Hydroformylation Tandem Reactions. (2012).
- Hydroformyl
- Supramolecular Approaches To Control Activity and Selectivity in Hydroformylation Catalysis. (2018).
- 2-Propyl-1-heptanol. (2025). ChemicalBook.
- Casey, C. P. (2017). Organometallic Chemistry Course Ch 14. University of Wisconsin-Madison.
- Preparation of 2-propylheptanol and other alcohols. (n.d.).
- Economical production of 2-propylheptanol. (n.d.).
- The Hydroformylation Reaction. (2004). Organic Reactions.
- Hydroformyl
Sources
- 1. benchchem.com [benchchem.com]
- 2. WO2017080690A1 - Economical production of 2-propylheptanol - Google Patents [patents.google.com]
- 3. Hydroformylation - Wikipedia [en.wikipedia.org]
- 4. organicreactions.org [organicreactions.org]
- 5. CA1257294A - Preparation of 2-propylheptanol and other alcohols - Google Patents [patents.google.com]
- 6. 2-Propylheptanol - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Single-atom catalysts for hydroformylation of olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ionicviper.org [ionicviper.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Supramolecular Approaches To Control Activity and Selectivity in Hydroformylation Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Highly (regio)selective hydroformylation of olefins using self-assembling phosphines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00714J [pubs.rsc.org]
- 15. An Immobilized Rh‐Based Solid Molecular Catalyst for the Reductive Hydroformylation of 1‐Octene - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Propylheptan-1-al
Welcome to the dedicated technical support guide for navigating the complexities of 2-Propylheptan-1-al purification. This resource is designed for researchers, chemists, and process development professionals who encounter challenges in obtaining high-purity this compound. Drawing from established chemical principles and field-proven methodologies, this guide provides in-depth troubleshooting, detailed protocols, and answers to frequently asked questions.
Introduction: The Purification Challenge
This compound is a branched-chain C10 aldehyde, typically synthesized via the self-condensation of n-valeraldehyde (pentanal) in an aldol reaction, followed by dehydration.[1][2] While the synthesis is straightforward, the purification is not. The primary challenges stem from the aldehyde's inherent reactivity and the presence of structurally similar impurities with close boiling points. Common impurities include unreacted n-valeraldehyde, aldol addition intermediates (β-hydroxy aldehydes), and byproducts from side reactions, such as oxidation to 2-propylheptanoic acid. Effective purification is therefore critical to ensure product quality and consistency in downstream applications.
Section 1: Troubleshooting Guide
This section addresses specific issues encountered during the purification of this compound in a direct question-and-answer format.
Question: My final product has a persistent acidic odor and a low pH. What is the cause and how can I fix it?
-
Potential Cause: The most common cause of acidity is the presence of 2-propylheptanoic acid, which forms via air oxidation of the aldehyde. Aldehydes are notoriously susceptible to oxidation, a process that can be accelerated by heat, light, and trace metal catalysts.
-
Expert Solution:
-
Neutralization Wash: Before final distillation, wash the crude product with a mild aqueous base. A 5% sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution is recommended.[3] Vigorously stir the biphasic mixture until CO₂ evolution ceases, indicating that the acid has been neutralized.
-
Separation: Transfer the mixture to a separatory funnel and remove the aqueous layer.
-
Washing: Wash the organic layer with brine (saturated NaCl solution) to remove residual base and dissolved water.
-
Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and then proceed with distillation. This pre-treatment is crucial for preventing the now-neutralized acid (as a salt) from contaminating the distillate.
-
Question: I'm observing product loss and discoloration during distillation, even under vacuum. Why is this happening?
-
Potential Cause: Discoloration and yield loss during distillation are classic signs of thermal degradation. Even under vacuum, prolonged exposure to elevated temperatures can promote side reactions, including aldol condensations and polymerizations.[4][5] The presence of residual acidic or basic impurities can catalyze these degradation pathways.
-
Expert Solution:
-
Optimize Vacuum: Ensure you are using the lowest possible pressure that your system can safely achieve to minimize the boiling point.
-
Use a Fractionating Column: Employ a packed or Vigreux fractionating column to improve separation efficiency, allowing for a lower distillation head temperature.
-
Inert Atmosphere: Always conduct distillation under an inert atmosphere (Nitrogen or Argon) to prevent oxidation at high temperatures.
-
Minimize Residence Time: Use equipment that minimizes the time the aldehyde spends in the heated distillation flask. A short-path distillation apparatus is ideal for this purpose.
-
Add an Antioxidant: For particularly sensitive batches, the addition of a high-boiling antioxidant like Butylated Hydroxytoluene (BHT) in trace amounts (ppm level) can inhibit radical-mediated polymerization.
-
Question: My Gas Chromatography (GC) analysis shows a significant peak very close to my main product peak. How can I separate this impurity?
-
Potential Cause: A closely eluting peak on a non-polar GC column often indicates an isomeric impurity or a compound with a very similar boiling point, such as the corresponding saturated alcohol, 2-propylheptan-1-ol, or an unsaturated aldehyde intermediate. The boiling points of these compounds can be within a few degrees of each other, making simple distillation ineffective.
-
Expert Solution:
-
High-Efficiency Fractional Distillation: This is the most direct method. Use a column with a high number of theoretical plates and maintain a very slow takeoff rate to maximize separation.
-
Chemical Derivatization (Bisulfite Adduct Formation): This is a highly selective and effective method for separating aldehydes from non-aldehyde impurities.[6][7] Aldehydes react reversibly with sodium bisulfite to form a solid, water-soluble adduct. Other compounds, like alcohols and esters, do not react. This allows for the physical separation of the aldehyde. A detailed protocol for this is provided in Section 3.
-
Section 2: Frequently Asked Questions (FAQs)
What are the primary impurities I should expect in crude this compound?
The impurity profile is largely dependent on the synthesis conditions. A summary of common impurities is provided in the table below.
| Impurity Name | Chemical Formula | Typical Boiling Point (°C) | Reason for Presence |
| n-Valeraldehyde | C₅H₁₀O | 103 | Unreacted starting material |
| 2-Propyl-3-hydroxyheptanal | C₁₀H₂₀O₂ | >220 (decomposes) | Aldol addition intermediate |
| 2-Propyl-2-heptenal | C₁₀H₁₈O | ~208-210 | Aldol condensation product |
| 2-Propylheptanoic Acid | C₁₀H₂₀O₂ | ~270 | Oxidation of the product |
| 2-Propylheptan-1-ol | C₁₀H₂₂O | ~215-217[1][8] | Over-reduction or side reaction |
How can I best store purified this compound to maintain its purity?
To prevent degradation, this compound should be stored under an inert atmosphere (Nitrogen or Argon) in a tightly sealed, amber glass container to protect it from air and light.[9] Refrigeration at 2-8°C is highly recommended to slow the rate of potential side reactions.
Is flash column chromatography a viable purification method?
Yes, for small-scale laboratory purifications, flash column chromatography can be effective. However, it is often not practical for larger quantities due to solvent cost and the potential for the aldehyde to streak on silica gel. If used, the silica gel should be neutralized by pre-washing the column with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine (~0.5-1%) to prevent on-column oxidation or condensation. A hexane/ethyl acetate gradient system is typically effective.
Section 3: Key Experimental Protocols
Protocol 1: Purification via Sodium Bisulfite Adduct Formation
This protocol provides a robust method for selectively isolating this compound from mixtures containing non-aldehyde impurities.[7][10]
-
Reagents & Equipment:
-
Crude this compound
-
Sodium Bisulfite (NaHSO₃)
-
Deionized Water
-
Diethyl Ether or Dichloromethane
-
5M Sodium Hydroxide (NaOH) or Saturated Sodium Carbonate (Na₂CO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Separatory Funnel, Beakers, Erlenmeyer Flasks
-
Stir plate and magnetic stir bar
-
-
Step-by-Step Methodology:
-
Adduct Formation: a. Prepare a saturated solution of sodium bisulfite in water (approx. 40 g per 100 mL). b. In a flask, add 1 volume of crude this compound. c. Add ~3 volumes of the saturated NaHSO₃ solution. d. Stir the mixture vigorously at room temperature. A thick white precipitate of the bisulfite adduct should form. The reaction can be slightly exothermic. Continue stirring for 1-2 hours to ensure complete reaction.
-
Isolation and Washing: a. Filter the solid adduct using a Büchner funnel. b. Wash the solid cake with diethyl ether to remove any entrained organic, non-aldehyde impurities. Discard the filtrate. c. Wash the cake again with a small amount of cold water to remove excess bisulfite.
-
Regeneration of the Aldehyde: a. Transfer the washed solid adduct to a clean flask. b. Add water to form a slurry. c. Slowly add 5M NaOH or saturated Na₂CO₃ solution while stirring. The adduct will decompose, regenerating the aldehyde, which will separate as an oily top layer. Continue adding base until the solution is pH > 10 and all solids have dissolved.
-
Extraction and Workup: a. Transfer the entire mixture to a separatory funnel. b. Extract the regenerated aldehyde with diethyl ether (3 x 1 volume). c. Combine the organic extracts and wash with water, followed by brine. d. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the purified this compound.
-
Protocol 2: Purity Analysis by Gas Chromatography (GC)
This protocol outlines a standard method for assessing the purity of this compound.
| Parameter | Value | Rationale |
| Column | DB-5 or equivalent (non-polar) | Provides good separation based on boiling points. |
| Injector Temp. | 250 °C | Ensures rapid volatilization without degradation. |
| Detector Temp. | 280 °C (FID) | Standard for hydrocarbon analysis. |
| Oven Program | 80 °C (hold 2 min), ramp to 240 °C at 10 °C/min | Separates volatile starting materials from the higher-boiling product and impurities. |
| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC. |
| Injection Vol. | 1 µL (split injection) | Prevents column overloading. |
Section 4: Visual Guides
Diagram 1: Purification Strategy Decision Tree
This diagram helps in selecting the appropriate purification method based on the primary impurity and desired purity level.
Caption: Workflow for purification via bisulfite adduct formation.
References
- Google Patents. (n.d.). Preparation of 2-propylheptanol and other alcohols.
-
PubChem. (n.d.). 2-Propylheptan-1-ol. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
-
Wikipedia. (n.d.). 2-Propylheptanol. Retrieved January 21, 2026, from [Link]
-
LookChem. (n.d.). 2-Propyl-1-heptanol. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (n.d.). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Retrieved January 21, 2026, from [Link]
-
Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions (Base-Catalyzed). Retrieved January 21, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Retrieved January 21, 2026, from [Link]
-
PubChem. (n.d.). 2-Propylheptanal. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (n.d.). High-Throughput Purification of Combinatorial Libraries. Retrieved January 21, 2026, from [Link]
-
The Organic Chemistry Tutor. (2025). Aldol Condensation Part 2: Basic Conditions. YouTube. Retrieved January 21, 2026, from [Link]
-
Lookchem. (2017). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Retrieved January 21, 2026, from [Link]
-
Separation Science. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved January 21, 2026, from [Link]
- Google Patents. (n.d.). Economical production of 2-propylheptanol.
-
Quora. (2018). Is 2-propenal undergoes aldol condensation?. Retrieved January 21, 2026, from [Link]
-
Scite.ai. (n.d.). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved January 21, 2026, from [Link]
-
Cytiva. (n.d.). Performing unattended, two-step protein purification with ÄKTA™ pure. Retrieved January 21, 2026, from [Link]
-
Magritek. (n.d.). The Aldol Condensation. Retrieved January 21, 2026, from [Link]
-
YouTube. (2014). Oxidative Cleavage of 1,2 Diols. Retrieved January 21, 2026, from [Link]
-
Chemsrc. (n.d.). 2-propylheptanol. Retrieved January 21, 2026, from [Link]
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- 10. scite.ai [scite.ai]
Technical Support Center: Interpreting the NMR Spectrum of 2-Propylheptan-1-al
Welcome to the technical support center for the analysis of 2-Propylheptan-1-al. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the NMR spectral characteristics of this branched-chain aldehyde. Here, we will address common questions, troubleshoot potential experimental issues, and provide validated protocols to ensure the acquisition of high-quality, interpretable data.
Part 1: Frequently Asked Questions (FAQs) on the Ideal Spectrum
This section addresses the fundamental questions regarding the expected ¹H and ¹³C NMR spectra of this compound in an ideal, pure sample.
Q1: What is the overall structure of this compound and how does it influence the NMR spectrum?
A1: this compound is a ten-carbon aldehyde. Its structure consists of a seven-carbon heptanal backbone with a propyl group substituted at the alpha-carbon (C2). This structure is crucial for interpretation as it contains several similar alkyl chains, leading to significant signal overlap in the upfield region of the ¹H NMR spectrum. The key features are the aldehyde proton, the alpha-proton at the branch point, and the two terminal methyl groups.
Diagram: Structure and Proton Labeling of this compound
Caption: Labeled structure of this compound.
Q2: What are the expected chemical shifts and multiplicities for the key protons in the ¹H NMR spectrum?
A2: The ¹H NMR spectrum can be divided into distinct regions.
| Proton Type | Approximate Chemical Shift (δ, ppm) | Expected Multiplicity | J-Coupling Constant (Hz) |
| Aldehyde (-CHO) | 9.5 - 10.5[1][2] | Doublet (d) | ³J ≈ 2-3[3][4] |
| Alpha-Proton (α-CH) | 2.2 - 2.6 | Multiplet (m) | Complex |
| Methylene (CH₂) | 1.2 - 1.7 | Multiplet (m) | Overlapping |
| Methyl (CH₃) | 0.8 - 1.0 | Triplet (t) | ³J ≈ 6-8[5] |
The most diagnostic signal is the aldehyde proton, which appears far downfield due to the deshielding effect of the electronegative carbonyl oxygen.[2] It is split into a doublet by the adjacent alpha-proton. The alpha-proton itself is coupled to the aldehyde proton and the adjacent methylene protons of both the propyl and pentyl chains, resulting in a complex multiplet. The remaining alkyl protons produce a series of overlapping multiplets in the upfield region.
Diagram: Predicted Splitting of the Aldehyde Proton
Caption: Splitting diagram for the aldehyde proton signal.
Q3: What are the characteristic signals in the ¹³C NMR spectrum of this compound?
A3: The ¹³C NMR spectrum provides complementary information, with signals appearing in predictable regions.
| Carbon Type | Approximate Chemical Shift (δ, ppm) |
| Aldehyde Carbonyl (C=O) | 190 - 200[6][7] |
| Alpha-Carbon (α-CH) | 50 - 60 |
| Methylene Carbons (CH₂) | 20 - 40 |
| Methyl Carbons (CH₃) | 10 - 15[6] |
The carbonyl carbon of the aldehyde is highly deshielded and appears at the downfield end of the spectrum, typically above 190 ppm.[6][7] The alpha-carbon is also deshielded relative to the other sp³ carbons. Due to the branching, all ten carbons in the molecule are chemically non-equivalent, and thus, ten distinct signals are expected in a high-resolution spectrum.
Part 2: Troubleshooting Guide for Non-Ideal Spectra
In practice, experimental spectra can deviate from the ideal. This section provides a troubleshooting guide for common issues encountered during the NMR analysis of this compound.
Q4: My aldehyde proton signal at ~9.6 ppm is a broad singlet, not a doublet. What could be the cause?
A4: This is a common issue with several potential causes:
-
Poor Magnetic Field Homogeneity (Shimming): If the magnetic field is not uniform across the sample, resolution will be lost, and fine couplings will not be observed. Re-shimming the spectrometer is the first corrective action.[8]
-
Presence of Water or Acidic Impurities: Aldehyde protons can undergo chemical exchange with labile protons from water or acidic impurities. This exchange process can be on a timescale that leads to the collapse of the doublet into a broad singlet.[8] To confirm this, you can add a drop of D₂O to the NMR tube, shake it, and re-acquire the spectrum. If the peak disappears or significantly diminishes, exchange is the cause.[8]
-
Low Digital Resolution: The coupling constant for the aldehyde proton is small (2-3 Hz). If the acquisition time (at) is too short, the digital resolution of the spectrum may be insufficient to resolve this splitting.[9]
Solution Protocol:
-
Re-shim the Spectrometer: Carefully re-shim the Z1 and Z2 gradients to optimize field homogeneity.[9]
-
Ensure Sample Purity: Prepare the sample using a high-purity, dry deuterated solvent. Ensure all glassware is scrupulously dried.[10]
-
Increase Acquisition Time: For a 500 MHz spectrometer, to resolve a 2 Hz coupling, you need a digital resolution of at least 1 Hz/point. This requires an acquisition time of at least 1 second, though 2-4 seconds is preferable.[9]
Q5: I see unexpected peaks in my spectrum, for example, at 1.56, 2.17, and 7.26 ppm (in CDCl₃). What are they?
A5: These are signals from common impurities. It is crucial to be able to identify them to avoid misinterpreting your spectrum.
| Chemical Shift (CDCl₃, ppm) | Impurity | Source |
| ~1.56 | Water (H₂O) | Wet solvent or glassware |
| ~2.17 | Acetone | Cleaning solvent residue |
| ~7.26 | Chloroform (CHCl₃) | Residual proteo-solvent in CDCl₃ |
| ~0.8-1.4 | Grease | Contamination from glassware[11] |
Solution Protocol:
-
Use High-Purity Solvents: Purchase NMR solvents in sealed ampoules or bottles with septa to minimize water absorption.[10]
-
Proper Glassware Cleaning: Avoid cleaning NMR tubes with acetone immediately before use. Rinse with the deuterated solvent you will be using, or dry thoroughly in an oven and allow to cool in a desiccator.
-
Filter the Sample: To remove dust or other particulates, filter your sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[12]
Q6: The baseline of my spectrum is rolling or distorted. How can I fix this?
A6: A distorted baseline can make integration unreliable and obscure broad peaks.
-
Incorrect Phase Correction: The most common cause is improper phasing. This should be corrected manually during data processing.[9]
-
Receiver Gain Set Too High: If the sample is highly concentrated, the initial signal (FID) can be too strong, leading to artifacts that distort the baseline.[9][13] This is known as receiver overflow.
-
Delayed Acquisition Time: A very short delay before acquisition can sometimes truncate the beginning of the FID, leading to baseline roll.
Solution Protocol:
-
Manual Phasing: During processing, carefully adjust the zero-order (rp) and first-order (lp) phase parameters to achieve a flat baseline across the entire spectrum.[9]
-
Adjust Receiver Gain: Re-acquire the spectrum with a lower receiver gain. Most modern spectrometers can do this automatically.[13][14] If the problem persists with a very concentrated sample, consider diluting it.
-
Check Acquisition Parameters: Ensure standard acquisition parameters are being used. Consult your instrument manager if you are unsure.
Diagram: General NMR Troubleshooting Workflow
Caption: A workflow for troubleshooting common NMR spectral issues.
Part 3: Validated Experimental Protocol
To prevent many of the issues detailed above, adherence to a robust sample preparation protocol is essential.
Protocol: Preparation of this compound for NMR Analysis
-
Material & Reagents:
-
This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
High-purity deuterated solvent (e.g., CDCl₃, 99.8%+)
-
Clean, dry, high-quality 5 mm NMR tube and cap
-
Clean, dry Pasteur pipette and glass wool
-
Small vial for dissolution
-
-
Procedure:
-
Weigh approximately 10 mg of this compound into a clean, dry vial.[12]
-
Using a clean syringe or pipette, add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[15]
-
Gently swirl the vial to ensure the sample is fully dissolved.
-
Place a small, tight plug of glass wool into the neck of a clean Pasteur pipette.[16]
-
Using the pipette, filter the solution directly into the NMR tube to remove any particulate matter.[12]
-
Ensure the liquid height in the NMR tube is approximately 4-5 cm.[17]
-
Cap the NMR tube securely.
-
Wipe the outside of the tube clean before inserting it into the spectrometer.
-
References
-
University of Oxford. (n.d.). NMR Spectroscopy - Chemical Shifts. Retrieved from [Link]
-
Brainly. (2023). What is the H-NMR chemical shift (ppm) range for an aldehyde? Retrieved from [Link]
-
University of California, Davis. (n.d.). C13 NMR List of Chemical Shifts. Retrieved from [Link]
- Gregory, C. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(21), 4931–4941.
-
ChemHelp ASAP. (2022). chemical shift of functional groups in 13C NMR spectroscopy. Retrieved from [Link]
-
San Diego State University. (n.d.). Common Problems | SDSU NMR Facility. Retrieved from [Link]
-
Michigan State University. (n.d.). NMR Artifacts. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]
-
University of California, Davis. (n.d.). Troubleshooting Guide for Varian/Agilent NMR Spectrometers. Retrieved from [Link]
-
Gregory, C. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. ACS Publications. Retrieved from [Link]
- Mortera, K. C., & Daranas, A. H. (2019). Common problems and artifacts encountered in solution‐state NMR experiments. Magnetic Resonance in Chemistry, 57(11), 867-881.
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667.
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
- Patterson-Elenbaum, M. E., et al. (2006). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. Magnetic Resonance in Chemistry, 44(6), 632-637.
-
Queen Mary University of London. (n.d.). NMR Sample Preparation. Retrieved from [Link]
- Stothers, J. B., & Lauterbur, P. C. (1963). C13 CHEMICAL SHIFTS IN ORGANIC CARBONYL GROUPS. Canadian Journal of Chemistry, 41(2), 423-436.
-
University of Puget Sound. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]
-
University of the West Indies, Mona. (n.d.). Common Chemical Shift Values. Retrieved from [Link]
-
Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]
-
Reddit. (2021). What are the best practices for sample preparation for NMR analysis? Retrieved from [Link]
-
Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Coupling Constants. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2-Propyl-1-heptanol. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Propylheptanol. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Spin-spin splitting and coupling. Retrieved from [Link]
-
ACD/Labs. (n.d.). 1H–1H Coupling in Proton NMR. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2-Propylheptanal. Retrieved from [Link]
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- 13. 5) Common Problems | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
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Technical Support Center: 2-Propylheptan-1-al Handling and Storage
Welcome to the technical support center for 2-Propylheptan-1-al. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for handling and preventing the oxidation of this compound. Our goal is to ensure the integrity and stability of your starting materials, leading to more reliable and reproducible experimental outcomes.
Introduction to this compound and its Oxidation Challenge
This compound is a branched-chain aldehyde used as an intermediate in the synthesis of various organic compounds, including plasticizers and surfactants.[1][2] Like many aldehydes, it is susceptible to oxidation, which can compromise its purity and affect the outcome of subsequent reactions. The primary oxidation product is the corresponding carboxylic acid, 2-propylheptanoic acid. This transformation proceeds via a free-radical chain reaction known as autoxidation, which is initiated by the presence of oxygen and can be accelerated by light and trace metal impurities.[3][4] Understanding and mitigating this degradation pathway is crucial for maintaining the quality of this compound in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: My this compound assay shows decreasing purity over time. What is the likely cause?
A1: The most probable cause for decreasing purity of this compound upon storage is oxidation. Aldehydes are prone to autoxidation in the presence of air (oxygen) to form carboxylic acids.[5] This is a common issue with aliphatic aldehydes and can occur even under what may seem like standard storage conditions. The presence of the aldehyde proton makes them easily oxidizable.[6]
Q2: What are the visible signs of this compound oxidation?
A2: While early-stage oxidation may not have obvious visual cues, significant degradation can sometimes lead to a change in the physical properties of the aldehyde. You might observe an increase in viscosity or the formation of a solid precipitate, which could be the corresponding carboxylic acid or polymerized byproducts. A change in odor may also be an indicator. However, the most reliable method for detecting oxidation is through analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy, which can quantify the presence of the 2-propylheptanoic acid impurity.
Q3: How can I prevent the oxidation of my this compound sample?
A3: Preventing oxidation requires a multi-faceted approach focused on minimizing exposure to oxygen and other initiators of autoxidation. The key strategies are:
-
Inert Atmosphere: Store the aldehyde under an inert atmosphere such as nitrogen or argon. This directly removes the key reactant, oxygen, from the headspace of the storage container.
-
Controlled Temperature: Store the material at a reduced temperature, as recommended by the supplier, typically in a cool, dark place. While counterintuitive for some reactions, lower temperatures generally slow down the rate of oxidation. However, for some aliphatic aldehydes, very low temperatures can accelerate the formation of trimers, so it's crucial to follow the specific storage recommendations for this compound.[7]
-
Light Protection: Store the aldehyde in an amber glass bottle or other light-blocking container to prevent photo-initiated oxidation.
-
Use of Antioxidants: The addition of a radical scavenger, such as Butylated Hydroxytoluene (BHT), can inhibit the free-radical chain reaction of autoxidation.[7] The appropriate concentration of the antioxidant should be determined based on the specific application to avoid interference with downstream processes.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Rapid degradation of a freshly opened bottle of this compound. | Inadequate handling protocol upon opening. | 1. Immediately after opening, flush the headspace of the bottle with a dry, inert gas (e.g., argon or nitrogen) before re-sealing. 2. Use a syringe with a long needle to pierce the septum and withdraw the required amount while maintaining a positive pressure of inert gas. 3. Consider aliquoting the aldehyde into smaller, single-use vials under an inert atmosphere to minimize repeated exposure of the bulk material to air. |
| Inconsistent results in reactions using this compound from the same batch. | Non-homogeneity of the stored sample due to localized oxidation at the surface. | 1. Before taking a sample, gently swirl the container to ensure homogeneity, assuming it is stored as a liquid. 2. Always sample from below the surface if possible, as the liquid-headspace interface is where oxidation is most likely to occur. 3. Re-verify the purity of the aldehyde using a suitable analytical method (e.g., GC) before each use if the material has been stored for an extended period. |
| Formation of a precipitate in the this compound container. | Advanced oxidation leading to the formation of 2-propylheptanoic acid or polymerization. | 1. Isolate a small amount of the liquid and analyze it to confirm the presence of the carboxylic acid. 2. If the purity is significantly compromised, it is recommended to purify the aldehyde by distillation under reduced pressure. Ensure the distillation apparatus is free of oxygen. 3. For future prevention, strictly adhere to the recommended storage and handling protocols. |
Experimental Protocols
Protocol 1: Inert Gas Overlay for Storage
This protocol describes the standard procedure for creating an inert atmosphere in a storage container.
Materials:
-
Bottle of this compound with a septum-lined cap
-
Cylinder of high-purity nitrogen or argon with a regulator
-
Needle and tubing assembly
Procedure:
-
Ensure the work area is well-ventilated.
-
Attach the tubing to the gas regulator and the needle to the other end of the tubing.
-
Set the regulator to a low, positive pressure (e.g., 1-2 psi).
-
Carefully pierce the septum of the this compound bottle with the needle.
-
Insert a second, shorter needle into the septum to act as a vent.
-
Allow the inert gas to flow into the headspace for 1-2 minutes to displace the air.
-
Remove the vent needle first, followed by the gas inlet needle.
-
Store the bottle in a cool, dark place as recommended.
Protocol 2: Purity Assessment by Gas Chromatography (GC)
This protocol provides a general guideline for assessing the purity of this compound and detecting the presence of 2-propylheptanoic acid.
Materials:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Appropriate GC column (e.g., a polar capillary column)
-
This compound sample
-
High-purity solvent for dilution (e.g., dichloromethane or ethyl acetate)
-
Reference standards for this compound and 2-propylheptanoic acid
Procedure:
-
Prepare a dilute solution of the this compound sample in the chosen solvent. A typical concentration is 1 mg/mL.
-
Prepare standard solutions of this compound and 2-propylheptanoic acid at known concentrations.
-
Set up the GC method with an appropriate temperature program to separate the aldehyde from the carboxylic acid and any other impurities.
-
Inject the standard solutions to determine their retention times and to create a calibration curve.
-
Inject the sample solution.
-
Analyze the resulting chromatogram to identify and quantify the peaks corresponding to this compound and 2-propylheptanoic acid. The peak area percentage can provide an estimation of the purity.
Visualizing the Oxidation Process
The following diagram illustrates the key steps in the autoxidation of this compound.
Caption: Autoxidation pathway of this compound.
Logical Workflow for Handling and Storage
The following diagram outlines the decision-making process for the proper handling and storage of this compound.
Caption: Decision workflow for this compound handling.
References
-
Chemistry LibreTexts. (2025). Oxidation of Aldehydes and Ketones. Retrieved from [Link]
-
Wikipedia. (2023). 2-Propylheptanol. Retrieved from [Link]
-
Clark, J. (2022). Oxidation of aldehydes and ketones. Chemguide. Retrieved from [Link]
-
Chemsrc. (2025). 2-propylheptanol. Retrieved from [Link]
-
LookChem. (n.d.). 2-Propyl-1-heptanol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Propylheptan-1-ol. PubChem. Retrieved from [Link]
-
ResearchGate. (2022). The mechanism of autoxidation reaction of aldehyde compounds. Retrieved from [Link]
- Google Patents. (2017). Economical production of 2-propylheptanol.
-
Britannica. (2025). Aldehyde - Oxidation, Reduction, Reactions. Retrieved from [Link]
-
MDPI. (2023). Aldehydes: What We Should Know About Them. Retrieved from [Link]
-
ACS Publications. (2022). Mechanistic Insights into the Aerobic Oxidation of Aldehydes: Evidence of Multiple Reaction Pathways during the Liquid Phase Oxidation of 2-Ethylhexanal. Retrieved from [Link]
-
PubMed. (2023). Oxidation of Aldehydes Used as Food Additives by Peroxynitrite. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Demystifying The Mechanisms of Alcohol Oxidations. Retrieved from [Link]
-
ResearchGate. (2023). Oxidation of Aldehydes Used as Food Additives by Peroxynitrite. Retrieved from [Link]
-
Preprints.org. (2023). Oxidation of Aldehydes used as Food Aditives by Peroxinitrite: Organoleptic/Antoixidant Properties. Retrieved from [Link]
-
RSC Publishing. (2022). Light-induced autoxidation of aldehydes to peracids and carboxylic acids. Retrieved from [Link]
-
Quora. (2020). What is the oxidizing agent to stop the oxidation of primary alcohol at the aldehydic level?. Retrieved from [Link]
-
Wikisource. (2016). Aliphatic Aldehydes (2018). Retrieved from [Link]
-
Sciencemadness Wiki. (2025). Safe handling and storage of chemicals. Retrieved from [Link]
-
PubMed Central. (2015). Detoxification of aldehydes by histidine-containing dipeptides: from chemistry to clinical implications. Retrieved from [Link]
-
ResearchGate. (2018). Radical-chain mechanism for aldehyde autoxidation. Retrieved from [Link]
-
Pharmapproach. (2019). PHARMACEUTICAL ORGANIC CHEMISTRY II LAB MANUAL. Retrieved from [Link]
-
OSTI.gov. (2024). Selective Oxidation of Linear Alcohols: The Promotional Effect of Water and Inhibiting Effect of Carboxylates over Dilute PdAu C. Retrieved from [Link]
Sources
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- 7. Aldehydes: identification and storage – Pell Wall Blog [pellwallhelp.com]
Technical Support Center: Strategies for Scaling Up 2-Propylheptan-1-al Production
Introduction
Welcome to the technical support center for the synthesis and scale-up of 2-Propylheptan-1-al. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols. This compound is a valuable C10 aldehyde intermediate, often derived from its corresponding alcohol, 2-propylheptanol, which has significant applications as a precursor for plasticizers, detergents, and lubricants.[1][2]
The predominant industrial synthesis route involves the self-condensation of valeraldehyde (pentanal).[1][3] This process, while well-established, presents several challenges during scale-up, including managing reaction selectivity, thermal control, and downstream purification.[4][5] This document provides expert guidance to navigate these complexities, ensuring a robust, efficient, and reproducible manufacturing process.
Overall Synthesis Pathway
The commercial production of this compound is typically embedded within the synthesis of 2-propylheptanol. The process begins with the hydroformylation of butenes to produce valeraldehyde, which then undergoes a base-catalyzed aldol condensation. The resulting α,β-unsaturated aldehyde is subsequently hydrogenated to yield the final product.
Caption: Troubleshooting logic for the aldol condensation stage.
Question: My valeraldehyde conversion is low. What are the potential causes and solutions?
Answer: Low conversion is a common scale-up issue often linked to catalyst, temperature, or reactant quality.
-
Potential Cause 1: Insufficient Catalyst Activity. The basic catalyst (e.g., NaOH) is crucial. On a large scale, improper mixing can prevent effective dispersion. The catalyst solution may also be old or incorrectly prepared.
-
Solution: Ensure the catalyst solution is freshly prepared and accurately concentrated. In the reactor, verify that the agitation is sufficient to create a fine emulsion between the aqueous catalyst phase and the organic valeraldehyde phase. Consider increasing catalyst loading incrementally, but be aware that excess catalyst can promote side reactions.
-
-
Potential Cause 2: Suboptimal Reaction Temperature. Aldol condensations are temperature-sensitive. While higher temperatures increase the reaction rate, the self-condensation of valeraldehyde is typically performed at elevated temperatures (e.g., 130°C) to favor the desired product. [6][7]In a large reactor, the "set" temperature may not reflect the actual internal temperature due to poor heat transfer. [4] * Solution: Use calibrated temperature probes placed at different points within the reactor to map the internal temperature profile. Ensure the reactor's heating/cooling jacket is functioning efficiently. A gradual temperature increase during the reaction might be necessary to maintain a steady rate as the reactant concentration decreases.
-
Potential Cause 3: Impurities in Starting Material. Impurities in the valeraldehyde feed, such as acids or other reactive species, can neutralize the base catalyst or participate in side reactions.
-
Solution: Always use high-purity valeraldehyde (>98%). Perform a quality control check (e.g., GC-MS, titration for acidity) on the raw material before charging it to the reactor.
-
Question: I'm observing high levels of byproducts and poor selectivity. How can I fix this?
Answer: Poor selectivity is often a result of inadequate reaction control, leading to undesired side reactions like Tishchenko reactions, Cannizzaro reactions, or the formation of trimers and other oligomers. [6][8]
-
Potential Cause 1: Localized Overheating (Hotspots). Inadequate mixing in large vessels can lead to areas where the exothermic reaction accelerates, causing temperatures to spike. These hotspots dramatically increase the rate of side reactions.
-
Solution: Improve agitation. Switch from a simple anchor stirrer to a higher-shear impeller like a turbine or propeller stirrer to improve turbulence and heat distribution. [4]Consider a slower, controlled addition of the valeraldehyde to the reactor containing the catalyst to better manage the rate of heat generation.
-
-
Potential Cause 2: Presence of Oxygen. Oxygen can lead to the oxidation of valeraldehyde to valeric acid. The acid will neutralize the base catalyst, and the resulting salt can act as a surfactant, complicating phase separation. [9] * Solution: Ensure the reactor is purged with an inert gas (nitrogen or argon) before starting the reaction and maintain a slight positive pressure of the inert gas throughout the process. [9]* Potential Cause 3: Incorrect Catalyst Concentration. While a certain amount of base is needed, excessively high concentrations can promote undesired pathways. The strength of the basic sites is a key parameter in controlling selectivity. [6][7] * Solution: Optimize the catalyst concentration in small-scale experiments before moving to the full-scale batch. Typically, a catalytic amount is sufficient.
Experimental Protocols & Data
Protocol 1: Lab-Scale Synthesis of 2-Propyl-2-heptenal
This protocol provides a baseline for the aldol condensation step.
-
Setup: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, a condenser, a temperature probe, and a dropping funnel. Place the flask in a heating mantle. Ensure the entire system is under a nitrogen atmosphere.
-
Reagents:
-
Valeraldehyde (172.2 g, 2.0 mol)
-
10% w/w Sodium Hydroxide solution (20 g)
-
-
Procedure:
-
Charge the 10% NaOH solution to the flask and begin stirring vigorously (e.g., 400 RPM).
-
Heat the solution to 100°C.
-
Add the valeraldehyde dropwise via the dropping funnel over a period of 1 hour. The internal temperature should be maintained between 100-110°C.
-
After the addition is complete, continue stirring at temperature for an additional 2 hours.
-
-
Monitoring: Monitor the reaction progress by taking small aliquots every 30 minutes and analyzing them by Gas Chromatography (GC) to observe the disappearance of the valeraldehyde peak and the appearance of the product peak.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel. The organic and aqueous layers should separate.
-
Remove the lower aqueous layer.
-
Wash the organic layer with 1 M HCl (50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-propyl-2-heptenal.
-
-
Purification: Purify the crude product by vacuum distillation.
Analytical and Quality Control Parameters
Effective process control relies on robust analytical monitoring.
| Technique | Purpose | Key Parameters to Monitor |
| Gas Chromatography (GC) | Monitor reaction progress, determine final conversion, and assess purity. | Peak area of valeraldehyde, 2-propyl-2-heptenal, and any identifiable byproducts. |
| FTIR Spectroscopy | Confirm functional groups in starting material and product. | Disappearance of C-H stretch in aldehyde (~2720 cm⁻¹), appearance of C=C stretch (~1640 cm⁻¹). [10] |
| Mass Spectrometry (MS) | Identify unknown byproducts and confirm product mass. | Molecular ion peak of the product and fragmentation patterns of impurities. [11] |
| Karl Fischer Titration | Quantify water content in reactants and final product. | Water content can affect catalyst activity and downstream processing. |
Safety and Handling
Q: What are the primary hazards associated with valeraldehyde and this compound?
A: Both compounds are flammable liquids and vapors. [12][13][14]Vapors can form explosive mixtures with air. [12][14]They are also known to cause skin and serious eye irritation, and may cause respiratory irritation. [12][13][15] Q: What Personal Protective Equipment (PPE) is mandatory when handling these chemicals?
A: Always wear appropriate PPE, including:
-
Flame-retardant antistatic protective clothing. [12]* Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles and a face shield. [14][15]* Use a respirator with an organic vapor cartridge if ventilation is inadequate. [12] Q: What are the correct storage procedures to minimize risks?
A: Store containers in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames. [12][13][15]The storage area should be fireproof. [14]Crucially, these aldehydes can form explosive peroxides upon prolonged storage, especially in the presence of air. [14][15]Store containers tightly closed and under an inert atmosphere like nitrogen.
Q: What should be done in case of a spill or exposure?
A:
-
Spill: Remove all ignition sources. Ventilate the area. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal. [14]Do not wash into the sewer system. [14]* Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water and soap. [14][15]* Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. [13][14][15]* Inhalation: Move the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a poison center or doctor. [13][15]
References
- Benchchem. (n.d.). Technical Support Center: Optimizing Guerbet Alcohol Synthesis.
-
Wikipedia. (n.d.). 2-Propylheptanol. Retrieved from [Link]
- Benchchem. (n.d.). An In-Depth Technical Guide to 2-Propylheptan-1-ol (CAS 10042-59-8).
- Benchchem. (n.d.). Technical Support Center: Catalyst Selection and Optimization for the Guerbet Reaction.
- Benchchem. (n.d.). Improving the yield of the 2-Hexyl-1-decanol Guerbet reaction.
-
CORE. (n.d.). Review of catalytic systems and thermodynamics for the Guerbet condensation reaction and challenges for biomass valorization. Retrieved from [Link]
-
International Labour Organization. (n.d.). ICSC 1417 - VALERALDEHYDE. Retrieved from [Link]
-
Mäki-Arvela, P., et al. (2019). Aldol Condensation of Cyclopentanone with Valeraldehyde Over Metal Oxides. Catalysis Letters, 149(5), 1383-1395. Retrieved from [Link]
-
Intratec. (n.d.). 2-Propylheptanol Production from Butenes and Syngas. Retrieved from [Link]
- Google Patents. (n.d.). WO2017080690A1 - Economical production of 2-propylheptanol.
-
Scribd. (n.d.). Production of 2-Propylheptanol PDF. Retrieved from [Link]
- Springer. (2019). Aldol condensation of cyclopentanone with valeraldehyde over metal oxides.
-
HWS Labortechnik. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Retrieved from [Link]
-
PubChem. (n.d.). 2-Propyl-1-heptanol. Retrieved from [Link]
-
MDPI. (n.d.). Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification. Retrieved from [Link]
-
EurekAlert!. (2025). Biomimetic synthesis of natural products: Progress, challenges and prospects. Retrieved from [Link]
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- 4. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 5. Biomimetic synthesis of natural products: Progress, challenges and prospects | EurekAlert! [eurekalert.org]
- 6. d-nb.info [d-nb.info]
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- 11. mdpi.com [mdpi.com]
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Identification of common impurities in 2-Propylheptan-1-al
Welcome to the technical support center for 2-Propylheptan-1-al. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the identification and management of impurities in this compound. Here, we provide expert guidance, troubleshooting protocols, and answers to frequently asked questions to ensure the integrity and quality of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound and how are they formed?
The purity of this compound is critical for its application. Impurities typically arise from the synthesis process, subsequent storage, or degradation. The primary synthesis route involves the self-condensation of valeraldehyde (pentanal), followed by hydrogenation steps.[1][2] Understanding the origin of impurities is the first step in controlling them.
-
2-Propylheptanoic Acid: This is the most common oxidative impurity. Aldehydes are susceptible to oxidation, especially when exposed to air (oxygen), light, or certain metal catalysts. This process converts the aldehyde functional group into a carboxylic acid.[3]
-
2-Propylheptan-1-ol: The corresponding alcohol can be present as an impurity due to incomplete oxidation of the alcohol during synthesis (if starting from the alcohol) or as a byproduct of disproportionation reactions like the Cannizzaro or Tishchenko reactions, which can occur under certain catalytic conditions.[4][5]
-
Unreacted Valeraldehyde (Pentanal): Incomplete aldol condensation during synthesis can leave residual starting material.[6] The efficiency of the condensation reaction is key to minimizing this impurity.
-
Aldol Condensation Adducts & Oligomers: The aldol reaction can sometimes produce higher molecular weight byproducts or trimers, especially under non-optimized reaction conditions.[7][8] These complex structures can be challenging to identify and remove.
-
2-Propyl-2-heptenal: This α,β-unsaturated aldehyde is the direct precursor to this compound in the synthesis pathway (formed via aldol condensation and dehydration).[2] Incomplete hydrogenation of this intermediate will result in its presence as an impurity.
The following diagram illustrates the primary formation pathways for these common impurities.
Caption: Formation pathways of common impurities from this compound.
Q2: Why is impurity profiling for this compound critical in research and development?
Impurity profiling is a cornerstone of quality control in pharmaceutical development and chemical synthesis. For this compound, even trace impurities can have significant consequences:
-
Altered Reactivity: The presence of the corresponding acid or alcohol can interfere with subsequent reactions, leading to lower yields and the formation of unwanted byproducts.
-
Toxicological Concerns: Certain impurities, particularly reactive aldehydes or their degradation products, may have toxicological profiles that need to be assessed and controlled, especially in applications related to pharmaceuticals or consumer products.
-
Regulatory Compliance: Regulatory bodies require stringent characterization and control of impurities in active pharmaceutical ingredients (APIs) and excipients. A thorough impurity profile is essential for regulatory submissions.[9]
Q3: What are the primary analytical techniques for identifying and quantifying these impurities?
A multi-technique approach is often necessary for comprehensive impurity profiling.[10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse technique for volatile and semi-volatile compounds like this compound and its common impurities.[11] It provides excellent separation and structural information for identification.
-
High-Performance Liquid Chromatography (HPLC): While GC is often preferred, HPLC can be used, especially for higher molecular weight oligomers or after derivatization of the aldehyde group to make it UV-active or fluorescent for enhanced sensitivity.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of unknown impurities once they have been isolated.[12]
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is useful for identifying the functional groups present, such as the characteristic C=O stretch of the aldehyde (around 1730 cm⁻¹) and the broad O-H stretch of the carboxylic acid impurity (around 2500-3300 cm⁻¹).
Troubleshooting Guides
This section addresses specific issues you may encounter during the analysis of this compound.
Problem 1: An unknown peak is consistently observed during GC-MS analysis of my sample.
Cause & Analysis: An unknown peak indicates the presence of an unexpected compound. The cause could be contamination, a previously uncharacterized byproduct from synthesis, or a degradation product formed during storage or sample preparation. The logical workflow is to identify the structure of this unknown.
Troubleshooting Workflow:
Caption: Workflow for identifying an unknown impurity peak.
Solution:
-
Analyze the Mass Spectrum: Examine the molecular ion peak (if present) to determine the molecular weight. Look at the fragmentation pattern. Aldehydes often show characteristic losses. For example, a loss of 29 (CHO) or 44 (CH3CHO) can be indicative.
-
Hypothesize Structures: Based on the molecular weight and fragmentation, propose possible structures. Consider the reactants and catalysts used in the synthesis. Could it be an isomer or an aldol adduct?
-
Confirm with Standards: If a likely structure is proposed (e.g., 2-propyl-4-methyl-hexanol from a cross-aldol reaction), obtain a certified reference standard of that compound and run it under the same GC-MS conditions to confirm the retention time and mass spectrum.[6]
-
Forced Degradation Study: To determine if the impurity is a degradant, subject a pure sample of this compound to stress conditions (e.g., heat, light, air exposure) and monitor for the appearance of the unknown peak.[13]
Problem 2: The concentration of 2-Propylheptanoic Acid is unacceptably high.
Cause & Analysis: High levels of the corresponding carboxylic acid are a clear sign of oxidation. This is often exacerbated by improper storage or handling.
Solutions:
-
Storage Conditions: Store this compound under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. Use amber glass vials or store in the dark to protect from light, which can catalyze oxidation. Store at reduced temperatures as recommended.
-
Handling: When handling the material, work quickly and avoid prolonged exposure to the atmosphere. Purge reaction vessels with an inert gas before introducing the aldehyde.
-
Purification: If the material has already oxidized, it can be purified. One common method is to use a mild basic wash (e.g., with a dilute sodium bicarbonate solution) to convert the acidic impurity into its salt, which can then be separated in an aqueous layer. This must be followed by careful drying of the organic layer.
Experimental Protocol: GC-MS Analysis for Impurity Profiling
This protocol provides a general method for the analysis of this compound. Instrument parameters should be optimized for your specific system.
1. Sample Preparation: a. Prepare a 1000 ppm stock solution of your this compound sample in a high-purity solvent like hexane or ethyl acetate. b. Perform a serial dilution to create a working sample of approximately 10-50 ppm. c. If derivatization is needed for specific impurities, a reagent like PFBHA can be used to form stable oximes that are highly sensitive for GC analysis.[14]
2. GC-MS Instrument Parameters:
| Parameter | Recommended Setting | Rationale |
| GC Column | DB-5ms, 30m x 0.25mm ID, 0.25µm film | A non-polar column providing good separation for aldehydes and related compounds. |
| Inlet Temp | 250°C | Ensures complete vaporization without thermal degradation. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 50°C (hold 2 min), ramp to 280°C at 10°C/min | A starting temperature below the solvent boiling point and a ramp to elute higher MW impurities. |
| MS Source Temp | 230°C | Standard temperature for electron ionization. |
| MS Quad Temp | 150°C | Standard temperature for the quadrupole mass filter. |
| Scan Range | 35 - 450 amu | Covers the mass range of expected impurities and the parent compound (MW 158.28).[15] |
3. Data Analysis: a. Integrate all peaks in the chromatogram. b. Identify the main peak corresponding to this compound. c. For each other peak, analyze the mass spectrum and compare it against a spectral library (e.g., NIST) for tentative identification. d. Quantify impurities using an internal or external standard method for accurate concentration determination.
References
- Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling. (n.d.). Google Scholar.
-
Guerbet reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
Guerbet reaction - chemeurope.com. (n.d.). Retrieved from [Link]
- Aldehyde Impurity Profiling Testing. (n.d.). Google Scholar.
-
Catalyst Performance Studies on the Guerbet Reaction in a Continuous Flow Reactor Using Mono- and Bi-Metallic Cu-Ni Porous Metal Oxides - MDPI. (n.d.). Retrieved from [Link]
-
Catalysis Science & Technology - RSC Publishing. (n.d.). Retrieved from [Link]
-
The mild side of the Guerbet reaction. A mini-review - Unibo. (n.d.). Retrieved from [Link]
-
New analytical method for determining aldehydes in aqueous samples - CDC Stacks. (n.d.). Retrieved from [Link]
-
2-Propyl-1-heptanol | C10H22O | CID 24847 - PubChem - NIH. (n.d.). Retrieved from [Link]
-
2-Propylheptanol - Wikipedia. (n.d.). Retrieved from [Link]
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed. (2017). Retrieved from [Link]
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). Retrieved from [Link]
-
The Chemistry and Application of 2-Propylheptan-1-ol: A Technical Overview. (2025). Retrieved from [Link]
-
2-Propyl-1-heptanol - LookChem. (n.d.). Retrieved from [Link]
- CA1257294A - Preparation of 2-propylheptanol and other alcohols - Google Patents. (n.d.).
-
Technical Guide for 2-Propylheptan-1-ol: Properties, Applications & Quality Standards. (n.d.). Retrieved from [Link]
-
1-Heptanol, 2-propyl- - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved from [Link]
-
Elucidating the pathways of degradation of denagliptin - PubMed. (2010). Retrieved from [Link]
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Technical Support Center: Chiral Separation of 2-Propylheptan-1-al Enantiomers
Welcome to the technical support center for the chiral separation of 2-Propylheptan-1-al enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to navigate the complexities of this specific chiral separation.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the chiral separation of this compound.
Q1: What is the primary challenge in separating this compound enantiomers?
A1: The primary challenges in separating this compound enantiomers are twofold. First, as an aliphatic aldehyde, it lacks a strong chromophore, making detection by standard UV-Vis detectors difficult at low concentrations. Second, the structural similarity and conformational flexibility of the enantiomers can make achieving baseline separation challenging. The catalytic enantioselective 1,2-addition reaction of alkyl carbon nucleophiles to aliphatic aldehydes is often challenging due to the highly enolizable character of aliphatic aldehydes, along with their multiple conformations and lack of π-stacking interactions with catalysts[1].
Q2: What type of chiral stationary phase (CSP) is recommended for separating this compound?
A2: For the separation of a wide range of chiral compounds, polysaccharide-based CSPs are highly recommended due to their broad applicability and versatility.[2][3] Specifically, columns with amylose or cellulose derivatives coated on a silica support are a good starting point. These CSPs can differentiate enantiomers based on subtle differences in their spatial arrangement.[2] The helical structure of amylose and the layered structure of cellulose provide different chiral recognition environments.[2] It is advisable to screen a few different polysaccharide-based columns to find the optimal one for your specific application.
Q3: What mobile phase conditions should I start with?
A3: Normal phase chromatography is most commonly employed for chiral separations on polysaccharide-based CSPs.[4] A good starting point would be a mobile phase consisting of a mixture of n-hexane and an alcohol modifier, such as isopropanol (IPA) or ethanol. A typical starting gradient could be 90:10 (n-hexane:IPA). The type and concentration of the alcohol can significantly impact the retention and resolution of the enantiomers.
Q4: Is derivatization necessary for the analysis of this compound enantiomers?
A4: Derivatization is not strictly necessary if you have a sensitive enough detector (e.g., a mass spectrometer or a refractive index detector). However, it is a highly recommended strategy for two main reasons. Firstly, derivatization can introduce a chromophore or fluorophore into the molecule, which significantly enhances detection sensitivity for UV-Vis or fluorescence detectors.[5] Secondly, reacting the enantiomers with a single, enantiomerically pure chiral derivatization reagent forms diastereomers.[5] These diastereomers have different physical properties and can be separated on a less expensive and more robust achiral column (like a standard C18 column).[5][6]
Section 2: Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your experiments.
Guide 1: Problem - No Separation of Enantiomers
If you are observing a single peak instead of two, it indicates a lack of enantioselectivity under the current conditions.
Troubleshooting Workflow
Caption: Troubleshooting workflow for high backpressure.
Common Causes and Solutions:
-
Blockages in the System: Debris from solvents, samples, or worn pump seals can clog filters or the column frit. [7] * Action: Systematically disconnect components (starting from the detector and moving backward) to identify the source of the blockage. Backflush the column and replace any clogged frits or filters. [7]2. Precipitation in the Mobile Phase or Sample: Ensure your sample is fully dissolved in the mobile phase. If you are using buffers, make sure they are completely soluble in the organic mobile phase.
-
Action: Filter all solvents and samples before use. [7]3. High Mobile Phase Viscosity: A high percentage of certain alcohols (like n-butanol) can increase the viscosity of the mobile phase, leading to higher backpressure.
-
Action: Consider switching to a less viscous alcohol or slightly increasing the column temperature to reduce viscosity.
-
Section 3: Alternative Strategy - Chiral Derivatization
When direct chiral separation is challenging, or when enhanced detection sensitivity is required, chiral derivatization is an excellent alternative. [5]
Principle of Chiral Derivatization
The core principle is to react the racemic mixture of this compound with an enantiomerically pure chiral derivatizing agent (CDA). This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and can be separated using standard, achiral chromatography. [5]
Experimental Protocol: General Derivatization Procedure
This is a general protocol and may require optimization for this compound.
-
Reagent Selection: Choose a chiral derivatizing reagent that reacts with the aldehyde functional group. A common choice for carbonyls is a chiral hydrazine or a chiral amine followed by reduction.
-
Reaction Setup:
-
Dissolve a known amount of your this compound sample in a suitable aprotic solvent (e.g., dichloromethane or THF).
-
Add a slight excess (e.g., 1.2 equivalents) of the chiral derivatizing agent.
-
If necessary, add a catalyst (e.g., a catalytic amount of acid).
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by a suitable technique (e.g., TLC or a quick LC-MS analysis).
-
The reaction is typically complete within a few hours.
-
-
Work-up and Sample Preparation:
-
Once the reaction is complete, quench the reaction if necessary.
-
Extract the diastereomeric products.
-
Dry the organic layer, evaporate the solvent, and re-dissolve the residue in the mobile phase for injection.
-
-
Chromatographic Analysis:
-
Use a standard achiral column (e.g., C18).
-
Develop a suitable gradient or isocratic method to separate the two diastereomers.
-
References
- Phenomenex Inc. (n.d.). Chiral HPLC Column.
- Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia.
- Ahmed, A., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules.
- JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
- Daicel Chiral Technologies. (2021). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
- Morante-Zarcero, S., & Sierra, I. (2012). Comparative HPLC methods for β-blockers separation using different types of chiral stationary phases in normal phase and polar organic phase elution modes. Analysis of propranolol enantiomers in natural waters. Journal of Pharmaceutical and Biomedical Analysis, 62, 33-41.
- Chromatography Today. (2020). Trouble with chiral separations.
- Tackett, B. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International.
- Phenomenex Inc. (n.d.). Chiral HPLC Separations.
- Li, W., et al. (2021). Dimethylcysteine (DiCys)/o-Phthalaldehyde Derivatization for Chiral Metabolite Analyses: Cross-Comparison of Six Chiral Thiols.
- Iglesias-Sigüenza, J., et al. (2021).
- Alfa Chemistry. (n.d.). Chiral Derivatization Reagents.
- Agilent. (2023). It Isn't Always The Column: Troubleshooting Your HPLC Separation.
- Wang, C., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.
- Beeson, T. D., & MacMillan, D. W. C. (2009). The Enantioselective α-Arylation of Aldehydes via Organo-SOMO Catalysis. An Ortho-Selective Arylation Reaction Based on an Open-Shell Pathway. Journal of the American Chemical Society.
- Ilisz, I., et al. (2024).
- Orochemtech. (2018). Chirality and the Separation of Enantiomers by Liquid Chromatography. YouTube.
- Armstrong, D. W. (1987). Chiral Stationary Phases for High Performance Liquid Chromatographic Separation of Enantiomers: A Mini-Review.
- ResearchGate. (n.d.). Derivatization reagents for chiral molecules by LC-MS/MS.
- Chemistry LibreTexts. (2023). Derivatization.
- VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION.
- Noble, A., & MacMillan, D. W. C. (2014). Enantioselective α-Alkylation of Aldehydes via Photoredox Organocatalysis: Rapid Access to Pharmacophore Fragments from β-Cyanoaldehydes. Journal of the American Chemical Society.
- Princeton University. (2017). Direct, enantioselective α-alkylation of aldehydes using simple olefins.
- ACS Publications. (n.d.). Organic Letters Ahead of Print.
Sources
Validation & Comparative
A Comparative Guide to 2-Propylheptan-1-al and Linear C10 Aldehydes in Synthetic Chemistry
In the landscape of organic synthesis, aldehydes are indispensable building blocks, prized for the reactivity of their carbonyl group which serves as a gateway to a multitude of chemical transformations. Within the C10 aldehyde family, a crucial distinction exists between branched and linear isomers, a structural nuance that dictates their reactivity, physical properties, and ultimate application. This guide provides an in-depth comparison of 2-Propylheptan-1-al, a prominent branched C10 aldehyde, with its linear counterpart, decanal, offering experimental insights for researchers, scientists, and professionals in drug development.
The Structural Dichotomy: Branching vs. Linearity
The fundamental difference between this compound and decanal lies in the arrangement of their ten carbon atoms. Decanal possesses a straight, unbranched chain, while this compound features a propyl group at the α-carbon (the carbon adjacent to the carbonyl group). This seemingly subtle variation has profound implications for the molecule's steric and electronic environment.
The propyl group in this compound introduces significant steric hindrance around the reactive carbonyl center. This bulkiness can modulate the rate and selectivity of nucleophilic attacks, a cornerstone of aldehyde chemistry. In contrast, the carbonyl group of decanal is more sterically accessible, leading to generally faster reaction rates.
Physicochemical Properties: A Comparative Overview
The structural differences are directly reflected in the physicochemical properties of these aldehydes.
| Property | This compound | Decanal | Nonanal (C9 Reference) |
| Molecular Formula | C₁₀H₂₀O[1] | C₁₀H₂₀O | C₉H₁₈O[2] |
| Molecular Weight | 156.26 g/mol [1] | 156.27 g/mol [3] | 142.24 g/mol [4] |
| CAS Number | 76058-49-6[1] | 112-31-2 | 124-19-6[2] |
| Appearance | Colorless to light yellow liquid | Colorless to light yellow liquid | Colorless to pale yellow liquid[2][5] |
| Boiling Point | ~217.5°C | 207-209°C[3][6][7] | ~191°C[2][8] |
| Density | ~0.824 g/mL | ~0.83 g/mL[3][6][7] | ~0.827 g/mL[8][9] |
| Solubility | Insoluble in water; soluble in organic solvents. | Insoluble in water[3] | Sparingly soluble in water; soluble in organic solvents.[2] |
| Structure | Branched | Linear | Linear |
Synthesis Methodologies: Crafting the Aldehyde Backbone
The industrial synthesis routes for branched and linear aldehydes are distinct, reflecting their different starting materials and target applications.
-
This compound: The synthesis of this branched aldehyde is intrinsically linked to its corresponding alcohol, 2-propylheptanol. The process typically begins with the hydroformylation (or "oxo synthesis") of butenes to produce valeraldehyde (pentanal).[10][11] This is followed by a base-catalyzed aldol condensation of two valeraldehyde molecules, which, after dehydration and hydrogenation, yields 2-propylheptanol.[12][13] The final step is the oxidation of 2-propylheptanol to this compound.[14]
-
Decanal: Linear decanal is commonly produced through the oxidation of the corresponding primary alcohol, decan-1-ol.[6][7] Another major industrial route is the hydroformylation of 1-nonene, which adds a formyl group and a hydrogen atom across the double bond to yield the C10 aldehyde.
Caption: General synthesis pathways for branched vs. linear C10 aldehydes.
A Tale of Two Reactivities: Steric Effects in Action
The steric environment of the carbonyl group is the primary determinant of reactivity differences between this compound and decanal. Aldehydes are prone to nucleophilic addition, and the ease of this attack is critical.[15]
Caption: Steric hindrance at the carbonyl carbon.
Comparative Performance in Key Reactions
| Reaction | This compound (Branched) | Decanal (Linear) | Causality of Difference |
| Self-Aldol Condensation | Slower rate, lower conversion. | Faster rate, higher conversion. | The α-propyl group sterically hinders the enolate formation and subsequent nucleophilic attack. This can be advantageous for minimizing side products. |
| Grignard Reaction | Slower reaction rate, may require more forcing conditions. | Faster reaction rate, typically proceeds under standard conditions. | The bulky α-substituent impedes the approach of the Grignard reagent to the carbonyl carbon.[16] |
| Reductive Amination | Slower imine formation. | Faster imine formation. | Steric crowding around the carbonyl slows the initial nucleophilic attack by the amine. |
| Oxidation to Carboxylic Acid | Generally efficient. | Generally efficient. | This reaction is less sensitive to steric hindrance at the α-carbon. |
Field-Proven Insights: Choosing the Right Aldehyde
The decision to use this compound over a linear isomer is driven by the desired properties of the final product.
-
Pharmaceutical Synthesis: In drug development, introducing branched alkyl chains can significantly impact a molecule's pharmacokinetic profile (absorption, distribution, metabolism, and excretion). The branched structure from this compound can enhance lipophilicity, improve membrane permeability, or block metabolic pathways, potentially leading to a more effective drug. Its slower reactivity can also be harnessed for selective transformations in complex molecules.
-
Fragrance and Flavors: Linear aldehydes are mainstays in the fragrance industry. Decanal is known for its waxy, citrus, and orange peel notes, while nonanal contributes to rose and citrus scents.[17][18] They are essential components in creating fresh and clean aromatic profiles.[17] The branched structure of this compound does not typically yield the desired olfactory properties for this sector.
-
Polymers and Plasticizers: The alcohol precursor to this compound, 2-propylheptanol, is a key intermediate for producing high-molecular-weight plasticizers like di(2-propylheptyl) phthalate (DPHP).[11][19] These plasticizers are valued for their low volatility and durability in PVC applications.[12]
Experimental Protocol: A Comparative Grignard Reaction
To illustrate the practical differences in reactivity, the following protocol outlines the synthesis of the corresponding secondary alcohols via a Grignard reaction.
Objective: To compare the reaction progress and yield when reacting this compound and decanal with ethylmagnesium bromide.
Materials:
-
This compound
-
Decanal
-
Ethylmagnesium bromide (1.0 M solution in THF)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flasks, dropping funnel, magnetic stirrer, ice bath, separatory funnel
-
TLC plates and GC-MS for analysis
Procedure:
-
Reaction Setup: In two separate flame-dried 250 mL round-bottom flasks equipped with a magnetic stir bar and a dropping funnel, add this compound (10 mmol) to one and decanal (10 mmol) to the other. Dissolve each aldehyde in 50 mL of anhydrous diethyl ether.
-
Grignard Addition: Cool both flasks in an ice bath to 0°C. To each flask, add ethylmagnesium bromide solution (12 mmol, 1.2 equivalents) dropwise via the dropping funnel over 30 minutes. Maintain the temperature at 0°C.
-
Reaction Monitoring (Trustworthiness Pillar): The progress of each reaction should be monitored independently every 30 minutes using Thin Layer Chromatography (TLC). A key difference is expected here: the reaction with decanal will likely proceed to completion much faster than the reaction with the sterically hindered this compound.
-
Quenching: Once the starting aldehyde is consumed (or after a set time, e.g., 4 hours, for comparison), slowly and carefully quench each reaction by adding 50 mL of saturated aqueous NH₄Cl solution while stirring in the ice bath.
-
Workup: Transfer the contents of each flask to a separatory funnel. Separate the organic layer. Wash the organic layer with brine (saturated NaCl solution), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product from each reaction by GC-MS to determine the conversion and yield of the respective secondary alcohols (3-propyl-octan-2-ol from this compound and dodecan-3-ol from decanal).
Expected Outcome: The reaction with decanal is anticipated to show a higher conversion and yield in a shorter timeframe compared to the reaction with this compound, demonstrating the tangible impact of steric hindrance on reaction kinetics.
Conclusion: A Strategic Choice in Synthesis
The choice between this compound and linear C10 aldehydes like decanal is not a matter of superior vs. inferior, but of strategic selection based on synthetic goals.
-
Choose this compound when:
-
The target molecule requires a branched C10 moiety to modulate its physical or biological properties.
-
Slower, more controlled reactivity is desired to improve selectivity or minimize side reactions like self-condensation.
-
-
Choose Decanal (or other linear aldehydes) when:
-
A linear C10 chain is required for the final product.
-
Rapid reaction kinetics and high throughput are priorities.
-
Applications are in the fragrance and flavor industry.
-
By understanding the fundamental structural and reactivity differences detailed in this guide, researchers can make more informed and effective decisions in their synthetic endeavors, harnessing the unique chemical personalities of both branched and linear aldehydes.
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A Comparative Analysis of Synthesis Routes to 2-Propylheptan-1-al: An In-Depth Technical Guide
In the landscape of industrial chemistry, 2-Propylheptan-1-al stands as a valuable C10 branched aldehyde, primarily serving as a key intermediate in the synthesis of plasticizers, lubricants, and fragrance components. Its precursor, 2-propylheptan-1-ol, is a significant "Guerbet alcohol" and a high-performance plasticizer alcohol itself.[1] The branched structure at the α-position imparts unique properties to its derivatives, such as low volatility, excellent thermal stability, and good biodegradability.[2][3]
This guide provides a comprehensive comparative analysis of the principal synthetic pathways to this compound. We will delve into the mechanistic underpinnings, operational parameters, and relative merits of each route, offering researchers, chemists, and process development professionals the critical insights needed to make informed decisions. Our analysis is grounded in established chemical principles and supported by experimental data from authoritative sources.
Route 1: The "Oxo Process" – From Butenes to Aldehyde
This is the dominant industrial route for large-scale production, leveraging the hydroformylation of butenes, commonly known as the "oxo" reaction.[1][2][4][5] The process is a multi-step synthesis that builds the C10 backbone from C4 olefins.
Overall Workflow
The process can be visualized as a four-stage sequence starting from a mixed butene feedstock.
Caption: Workflow for the industrial synthesis of this compound via the Oxo Process.
Step-by-Step Mechanistic Analysis & Protocol
Step 1: Hydroformylation of Butenes to Pentanal (Valeraldehyde)
This key step involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of a butene isomer. The reaction is catalyzed by transition metal complexes, most commonly rhodium-based catalysts, and utilizes synthesis gas (a mixture of CO and H₂).[1][6][7] The primary goal is to achieve high regioselectivity towards the linear aldehyde, n-pentanal, as the branched isomer, 2-methylbutanal, is less desirable for the subsequent aldol condensation.[8]
-
Mechanism: The catalytic cycle, while complex, generally involves the coordination of the olefin to the rhodium catalyst, migratory insertion of the alkene into the Rh-H bond, coordination of CO, and subsequent reductive elimination to yield the aldehyde and regenerate the catalyst.[9]
-
Industrial Insight: The use of specialized phosphite ligands with the rhodium catalyst is crucial for achieving high n/iso selectivity (typically >95:5 for n-pentanal).[4][6] This high selectivity is vital for the efficiency of the overall process as separating the isomeric aldehydes is capital-intensive.[8]
Step 2: Base-Catalyzed Aldol Condensation of n-Pentanal
The self-condensation of n-pentanal is a classic carbon-carbon bond-forming reaction.[10][11] Under basic conditions, one molecule of pentanal is converted into its enolate, which then acts as a nucleophile, attacking the carbonyl carbon of a second pentanal molecule.[10][12]
-
Mechanism:
-
Enolate Formation: A base (e.g., NaOH) abstracts an acidic α-proton from a pentanal molecule to form a resonance-stabilized enolate.
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of a second pentanal molecule, forming a β-hydroxy aldehyde intermediate (an aldol addition product).[13]
-
Dehydration: The intermediate readily undergoes base-catalyzed dehydration (elimination of water) to form the more stable, conjugated α,β-unsaturated aldehyde, 2-propyl-2-heptenal.[12][13]
-
Step 3: Hydrogenation to 2-Propylheptan-1-ol
The α,β-unsaturated aldehyde is then reduced to the corresponding saturated alcohol, 2-propylheptan-1-ol. This is typically achieved through catalytic hydrogenation using catalysts such as nickel, palladium, or copper chromite under hydrogen pressure.
Step 4: Selective Oxidation to this compound
The final step is the selective oxidation of the primary alcohol to the target aldehyde. Over-oxidation to the carboxylic acid must be avoided. The Swern oxidation is a well-established and reliable method for this transformation on a laboratory scale.[3][14]
-
Experimental Protocol (Swern Oxidation): [14]
-
Apparatus Setup: A flame-dried, three-necked flask is equipped with a magnetic stirrer, thermometer, and dropping funnels under a nitrogen atmosphere.
-
Oxalyl Chloride Activation: A solution of oxalyl chloride in anhydrous dichloromethane (CH₂Cl₂) is cooled to -78 °C (a dry ice/acetone bath).
-
DMSO Addition: A solution of dimethyl sulfoxide (DMSO) in CH₂Cl₂ is added dropwise, maintaining the low temperature.
-
Alcohol Addition: A solution of 2-propylheptan-1-ol in CH₂Cl₂ is added slowly.
-
Base Quench: After a brief stirring period, triethylamine (Et₃N) is added to quench the reaction and neutralize the acid byproduct.
-
Workup: The reaction mixture is allowed to warm to room temperature. Water is added, and the product is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude this compound is purified by flash column chromatography or vacuum distillation.[14]
-
Route 2: The Guerbet Condensation Route
The Guerbet reaction provides a more convergent approach, dimerizing a primary alcohol to a larger, β-branched alcohol in a single step.[15][16] Starting with n-pentanol, this route produces 2-propylheptan-1-ol, which is then oxidized to the target aldehyde.
Overall Workflow
This pathway bypasses the handling of olefins and syngas, starting from a C5 alcohol.
Caption: Workflow for the synthesis of this compound via the Guerbet Reaction.
Mechanistic Analysis & Protocol
Step 1: Guerbet Condensation of n-Pentanol
The reaction is a complex, catalytic process that can be described as a "borrowing hydrogen" mechanism.[16] It requires a catalytic system that possesses both dehydrogenation/hydrogenation activity and basic sites for the aldol condensation.[15][17]
-
Mechanism: [16]
-
Dehydrogenation: The catalyst (e.g., a transition metal complex) temporarily removes hydrogen from n-pentanol to form n-pentanal.
-
Aldol Condensation: A base co-catalyst facilitates the aldol condensation of two n-pentanal molecules, as described in Route 1, to form 2-propyl-2-heptenal.
-
Hydrogenation: The hydrogen "borrowed" in the first step is returned to the α,β-unsaturated aldehyde intermediate, hydrogenating it to 2-propylheptan-1-ol.
-
-
Catalytic Systems: A variety of homogeneous and heterogeneous catalysts can be employed, often involving metals like palladium, ruthenium, copper, or nickel, in conjunction with a base such as an alkoxide or hydroxide.[18][19] The reaction is typically performed at elevated temperatures (150-400 °C) to drive the reaction and remove the water byproduct.[17][18]
Step 2: Selective Oxidation to this compound
This step is identical to the final step in Route 1. The 2-propylheptan-1-ol produced via the Guerbet reaction is oxidized to this compound using a controlled oxidation method like the Swern, Dess-Martin, or PCC oxidation.
Comparative Analysis
The choice of synthesis route depends heavily on factors such as the desired scale of production, feedstock availability and cost, capital investment, and environmental considerations.
| Parameter | Route 1: "Oxo Process" | Route 2: Guerbet Route |
| Starting Materials | Butenes, Synthesis Gas (CO, H₂) | n-Pentanol |
| Number of Steps | 4 (Hydroformylation, Aldol, Hydrogenation, Oxidation) | 2 (Guerbet Condensation, Oxidation) |
| Key Intermediates | n-Pentanal, 2-Propyl-2-heptenal, 2-Propylheptan-1-ol | 2-Propylheptan-1-ol |
| Catalysts | Rhodium complex (hydroformylation), Base (aldol), Hydrogenation catalyst (e.g., Ni) | Metal catalyst + Base (e.g., Pd/C + NaOEt) |
| Typical Conditions | High pressure for hydroformylation; moderate T for aldol; high T for Guerbet | High temperature (150-400 °C)[17][18] |
| Advantages | - Utilizes low-cost C4 feedstock[1]- Highly optimized for large-scale industrial production- High overall yield and efficiency at scale | - Fewer distinct reaction steps- Bypasses need for high-pressure syngas handling- Starts from a more advanced, liquid feedstock |
| Disadvantages | - Requires significant capital investment for high-pressure equipment- Multi-step process increases complexity- Management of isomeric byproducts (e.g., 2-methylbutanal)[8] | - Requires high temperatures- Catalyst systems can be complex- Potential for side reactions if conditions are not optimized |
| Ideal Scale | Large-scale, continuous industrial production | Medium to large-scale batch or continuous production |
Conclusion
The synthesis of this compound is dominated by the "Oxo Process" on an industrial scale. Its primary advantage lies in the use of inexpensive and abundant C4 olefin feedstocks. The high degree of optimization, particularly in the rhodium-catalyzed hydroformylation step to maximize n-pentanal yield, makes it the most economically viable route for bulk manufacturing.[1]
The Guerbet Route offers an elegant and more convergent alternative. By starting with n-pentanol, it significantly reduces the number of discrete chemical transformations. This pathway may be advantageous in scenarios where C4 olefins and syngas infrastructure are unavailable or for productions on a smaller scale where the higher cost of the C5 alcohol feedstock is offset by lower capital expenditure.
Both routes ultimately converge on the synthesis of 2-propylheptan-1-ol, which must then undergo a selective oxidation to yield the final product, this compound. The choice of oxidation method is critical to ensure high yield and purity, preventing over-oxidation to the corresponding carboxylic acid. For researchers and drug development professionals, understanding these fundamental synthesis routes provides the context for sourcing this important chemical intermediate and appreciating the cost and complexity drivers behind its production.
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Benchchem. (n.d.). Application Notes and Protocols: Derivatization of 2-Propylheptanol for Enhanced Functionality. Retrieved from Benchchem website.[14]
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Benchchem. (n.d.). An In-Depth Technical Guide to 2-Propylheptan-1-ol (CAS 10042-59-8). Retrieved from Benchchem website.[4]
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Benchchem. (n.d.). Application Note: Laboratory-Scale Synthesis of 3-Propylhept-2-enal via Aldol Condensation. Retrieved from Benchchem website.[12]
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Wikipedia. (2023). 2-Propylheptanol. Retrieved from Wikipedia.[2]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Chemistry and Application of 2-Propylheptan-1-ol: A Technical Overview. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.[3]
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ChemicalBook. (2023). 2-Propyl-1-heptanol | 10042-59-8. Retrieved from ChemicalBook website.[5]
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CymitQuimica. (n.d.). CAS 10042-59-8: 2-Propylheptanol. Retrieved from CymitQuimica website.[20]
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Magritek. (n.d.). The Aldol Condensation. Retrieved from Magritek website.[10]
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Climent, M. J., Corma, A., & Iborra, S. (2014). The Guerbet reaction. Catalysis Science & Technology, 4(10), 3535-3552.[15]
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Science of Synthesis. (n.d.). Synthesis by Aldol and Related Condensation Reactions. Retrieved from Thieme Chemistry.[11]
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Ashenhurst, J. (2022, April 14). Aldol Addition and Condensation Reactions (Base-Catalyzed). Retrieved from Master Organic Chemistry.[13]
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Taylor & Francis. (n.d.). Guerbet reaction – Knowledge and References. Retrieved from Taylor & Francis website.[18]
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Chemsrc. (2023, August 20). 2-propylheptanol. Retrieved from Chemsrc website.[21]
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Benchchem. (n.d.). Application Notes and Protocols for the Guerbet Reaction in the Synthesis of Non-Traditional Branched Alcohols. Retrieved from Benchchem website.[16]
-
Google Patents. (n.d.). WO2017080690A1 - Economical production of 2-propylheptanol. Retrieved from Google Patents.[6]
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Google Patents. (n.d.). US10214470B2 - Synthesis of guerbet alcohols. Retrieved from Google Patents.[17]
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MDPI. (2020). Catalyst Performance Studies on the Guerbet Reaction in a Continuous Flow Reactor Using Mono- and Bi-Metallic Cu-Ni Porous Metal Oxides. Retrieved from MDPI website.[19]
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A Multi-Faceted Spectroscopic Approach for the Structural Validation of 2-Propylheptan-1-al
This guide provides an in-depth comparative analysis of the primary spectroscopic methods used to elucidate and confirm the structure of 2-Propylheptan-1-al (C₁₀H₂₀O).[1] For researchers and professionals in drug development and chemical synthesis, unambiguous structural validation is paramount. A single analytical technique is rarely sufficient; instead, a synergistic approach, leveraging the unique strengths of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), is required to build a self-validating and irrefutable structural dossier. We will explore the theoretical underpinnings, practical experimental protocols, and expected data for each technique as applied to this branched-chain aldehyde.
The Imperative of Orthogonal Validation
The structure of this compound presents several key features that must be independently verified:
-
The Aldehyde Functional Group: The presence of the -CHO moiety is the most defining chemical feature.
-
The Carbonyl Carbon's Environment: Confirming it is a saturated, aliphatic aldehyde is crucial.
-
The Branched Alkyl Skeleton: The specific connectivity of the propyl and heptyl chains, creating a C10 backbone, must be established.
-
Molecular Weight: The overall molecular formula must be confirmed.
No single technique can unequivocally confirm all these features simultaneously. IR is excellent for functional group identification, MS provides molecular weight and fragmentation clues, and NMR offers the definitive map of the carbon-hydrogen framework. The convergence of data from these orthogonal methods provides the highest level of scientific confidence.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy serves as the first-line technique for rapid confirmation of key functional groups by measuring the absorption of infrared radiation, which corresponds to the vibrational energies of molecular bonds. For this compound, the primary objective is to confirm the presence of the aldehyde group.
Causality of Experimental Observations: The aldehyde functional group has two highly characteristic vibrational modes that provide strong evidence for its presence. The C=O carbonyl stretch is typically one of the strongest absorptions in the spectrum. For a saturated aliphatic aldehyde like this compound, this peak is expected in the 1740-1720 cm⁻¹ region.[2][3] Its high intensity is due to the large change in dipole moment during the stretching vibration.
Equally important is the C-H stretching vibration of the aldehyde proton itself. This bond gives rise to a distinctive pair of moderate absorptions, often seen as a doublet, between 2830-2695 cm⁻¹.[2] The peak around 2720 cm⁻¹ is particularly diagnostic because it appears in a region where few other functional groups absorb, making it a reliable indicator that distinguishes an aldehyde from a ketone.[2][4]
Data Summary: Expected IR Absorptions
| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity | Structural Inference |
| C-H (Alkyl) Stretch | 2960-2850 | Strong | Presence of sp³ C-H bonds in the propyl and heptyl chains. |
| C-H (Aldehyde) Stretch | 2830-2800 and 2730-2700 | Weak to Medium (often a doublet) | Confirms Aldehyde. The ~2720 cm⁻¹ peak is highly diagnostic.[2] |
| C=O (Carbonyl) Stretch | 1740-1720 | Very Strong, Sharp | Confirms Saturated Aldehyde. [2][3][5] |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal to subtract atmospheric H₂O and CO₂ absorptions.
-
Sample Application: Place a single drop of neat this compound liquid directly onto the center of the ATR crystal.
-
Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Initiate the scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically perform the background subtraction. Process the resulting spectrum to label the key peak frequencies.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. By probing the magnetic properties of atomic nuclei (¹H and ¹³C), it provides a detailed map of the chemical environment, number, and relationship of all hydrogen and carbon atoms.
¹H NMR: Mapping the Proton Environment
Causality of Experimental Observations: The ¹H NMR spectrum of this compound is dominated by signals from the alkyl chains, but the most diagnostic signal is that of the aldehyde proton. This proton appears far downfield, typically between 9-10 ppm.[3][5] This significant deshielding is caused by two factors: the inductive effect of the highly electronegative oxygen atom and the magnetic anisotropy of the C=O double bond, which strongly deshields the proton in its vicinity. This signal will appear as a triplet due to coupling with the single proton on the α-carbon (C2).
The proton at the C2 branch point will be complex due to coupling with the aldehyde proton and the adjacent CH₂ groups. The numerous CH₂ protons of the alkyl chains will produce a large, overlapping multiplet region between approximately 1.2-1.6 ppm. The terminal methyl (CH₃) groups of the propyl and pentyl chains will appear as triplets in the most upfield region (~0.9 ppm).
¹³C NMR: Counting the Carbons
Causality of Experimental Observations: The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms. The carbonyl carbon of the aldehyde is the most easily identified signal, appearing in a highly deshielded region of the spectrum, typically between 190-215 ppm.[5][6] This extreme downfield shift is a direct result of the carbon being double-bonded to a highly electronegative oxygen atom. The remaining nine aliphatic carbons will appear in the upfield region of the spectrum (10-60 ppm). The symmetry of the molecule will determine the exact number of distinct signals.
Data Summary: Expected NMR Chemical Shifts
| Atom Position | ¹H NMR (ppm) | ¹³C NMR (ppm) | Multiplicity (¹H) | Structural Inference |
| C1 -H O | ~9.6 | ~202 | Triplet (t) | Unambiguously identifies the aldehyde proton.[5] |
| C2 -H | ~2.2-2.4 | ~50-55 | Multiplet (m) | Identifies the branch point α to the carbonyl. |
| Alkyl CH₂ | ~1.2-1.6 | ~20-40 | Multiplet (m) | Overlapping signals of the linear alkyl chains. |
| Terminal CH₃ | ~0.9 | ~14 | Triplet (t) | Signals for the two terminal methyl groups. |
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if desired for precise referencing (0 ppm).
-
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument is "locked" onto the deuterium signal of the solvent and then "shimmed" to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 90° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a single sharp line. This experiment requires a longer acquisition time than ¹H NMR due to the lower natural abundance of ¹³C.
Mass Spectrometry: Molecular Weight and Fragmentation
Mass spectrometry provides two critical pieces of information: the exact molecular weight of the compound and structural clues based on how the molecule fragments upon ionization.
Causality of Experimental Observations: Upon electron ionization (EI), this compound will form a molecular ion (M⁺•) with a mass-to-charge ratio (m/z) corresponding to its molecular weight (156.26 g/mol ).[1] This molecular ion is often observable, though it may be weak for aliphatic aldehydes.[7]
The molecule then undergoes characteristic fragmentation. Key fragmentation pathways for aldehydes include:
-
α-Cleavage: The bond between the carbonyl carbon and the α-carbon can break. This can result in the loss of a hydrogen atom (M-1) or the entire alkyl substituent. A very common fragment is the formyl cation (CHO⁺) at m/z 29.[7][8]
-
β-Cleavage: Cleavage of the bond between the α and β carbons can also occur.
-
McLafferty Rearrangement: Aldehydes with a γ-hydrogen (a hydrogen on the third carbon from the carbonyl group) can undergo this characteristic rearrangement, which results in the loss of a neutral alkene molecule and the formation of a resonance-stabilized enol radical cation.[3][4] For this compound, this could result in a prominent peak at m/z 44.
Data Summary: Expected Mass Spectrometry Fragments
| m/z Value | Identity | Fragmentation Pathway | Structural Inference |
| 156 | [C₁₀H₂₀O]⁺• | Molecular Ion (M⁺•) | Confirms the molecular weight of the compound. |
| 127 | [M - C₂H₅]⁺ | α-cleavage of ethyl group (from propyl side) | Supports branched structure. |
| 99 | [M - C₄H₉]⁺ | α-cleavage of butyl group (from heptyl side) | Supports branched structure. |
| 85 | [M - C₅H₁₁]⁺ | Cleavage of the pentyl chain | Fragmentation of the longer alkyl chain. |
| 57 | [C₄H₉]⁺ | Butyl cation | Common alkyl fragment. |
| 44 | [C₂H₄O]⁺• | McLafferty Rearrangement | Confirms presence of a γ-hydrogen and aldehyde functionality.[4] |
| 29 | [CHO]⁺ | α-cleavage | Highly characteristic fragment for aldehydes.[7] |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or dichloromethane) into the mass spectrometer, often via a direct insertion probe or through a gas chromatography (GC) system for separation and purification.
-
Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion, generating the mass spectrum.
Synthesis and Comparative Workflow
The data from these three techniques are not interpreted in isolation. They are woven together to build a conclusive argument for the structure of this compound. The workflow begins with a low-resolution technique to confirm the basics and proceeds to high-resolution methods for detailed mapping.
Caption: Correlative evidence map for this compound structural features.
Conclusion
The structural validation of this compound serves as a clear example of the necessity of a multi-pronged analytical approach. While IR spectroscopy provides a rapid and definitive confirmation of the aldehyde functional group, it reveals little about the overall molecular structure. Mass spectrometry confirms the correct molecular weight and offers corroborating evidence of the aldehyde through predictable fragmentation patterns. Finally, ¹H and ¹³C NMR spectroscopy provide the unambiguous, high-resolution data required to map the complete carbon-hydrogen framework, confirming the specific branching and connectivity of the alkyl chains. Only through the synthesis of these complementary datasets can the structure be assigned with the highest degree of scientific certainty, a non-negotiable standard in research and development.
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A Comparative Analysis of the Biological Activity of 2-Propylheptan-1-al and Its Structural Analogs
In the landscape of chemical biology and drug discovery, the exploration of aliphatic aldehydes and their derivatives continues to unveil novel biological activities. This guide provides a comprehensive comparison of the biological profile of 2-Propylheptan-1-al against its key structural analogs. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data to illuminate structure-activity relationships and guide future research.
Introduction to this compound and Its Analogs
This compound is a branched-chain aldehyde with the molecular formula C10H20O. Its structure is characterized by a seven-carbon chain with a propyl group at the second carbon position. For the purpose of this comparative guide, we will evaluate it against its linear isomer, decanal, and a shorter branched-chain analog, 2-ethylhexanal. Understanding the subtle structural differences between these molecules is paramount to interpreting their varied biological effects.
| Compound | Structure | Molecular Formula | Molar Mass ( g/mol ) |
| This compound | CCCCCCCC(CCC)C=O | C10H20O | 156.27 |
| Decanal | CCCCCCCCCC=O | C10H20O | 156.27 |
| 2-Ethylhexanal | CCCCCC(CC)C=O | C8H16O | 128.21 |
Comparative Biological Activities
The biological activities of aldehydes are largely attributed to the high reactivity of the aldehyde functional group, which can readily interact with nucleophilic groups in biological macromolecules such as proteins and nucleic acids. This interaction can lead to a range of cellular effects, including cytotoxicity and antimicrobial action.
Antimicrobial Activity
Aliphatic aldehydes have long been recognized for their antimicrobial properties. Their lipophilic nature allows them to partition into the lipid-rich cell membranes of microorganisms, leading to disruption of membrane integrity and function. The aldehyde group itself can react with proteins and enzymes, impairing essential cellular processes.[1][2]
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
| Decanal | Bacillus cereus | 7.8 µg/mL | [3] |
| Listeria monocytogenes | 7.8 µg/mL | [3] | |
| Staphylococcus aureus | 100 µg/mL (MBC) | [4] | |
| Salmonella choleraesuis | 100 µg/mL (MBC) | [4] | |
| Nonanal (C9 Analog) | Bacillus cereus | 7.8 µg/mL | [3] |
| Listeria monocytogenes | 7.8 µg/mL | [3] | |
| 2-Ethyl-2-hexenal | Various fungi and bacteria | Strong activity reported (qualitative) |
The available data suggests that linear aldehydes such as decanal and its C9 analog, nonanal, possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.[3] The branched-chain aldehyde, 2-ethyl-2-hexenal, has also been noted for its strong antifungal and antimicrobial properties. It is plausible that this compound exhibits similar antimicrobial effects, a hypothesis that warrants experimental validation.
Cytotoxic Activity
The cytotoxicity of aldehydes is a critical parameter in assessing their potential as therapeutic agents or understanding their toxicological profile. The general mechanism of aldehyde-induced cytotoxicity involves the formation of adducts with cellular macromolecules, leading to cellular dysfunction and apoptosis.[5]
| Compound | Cell Line | IC50 Value | Reference |
| Decanal | HeLa | < 20 µg/mL | [4] |
| Benzaldehyde Analog | MDA-MB231 (Breast Cancer) | 35.40 ± 4.2 µM | [6] |
Note: Specific IC50 values for this compound and 2-Ethylhexanal are not available in the reviewed literature, highlighting a significant data gap.
Decanal has been shown to be cytotoxic to HeLa cells at concentrations below 20 µg/mL.[4] While direct data for this compound is unavailable, the cytotoxicity of aldehydes is a well-established phenomenon.[5] The degree of cytotoxicity is likely influenced by factors such as chain length, branching, and the presence of other functional groups, which affect the molecule's lipophilicity and reactivity.
Potential Anticonvulsant Activity: A Prospective Outlook
While direct evidence is lacking for the anticonvulsant properties of this compound, intriguing findings from structurally related medium-chain fatty acids (MCFAs) suggest this as a promising avenue for investigation. Branched derivatives of octanoic acid have demonstrated potent seizure-control activity, suggesting that the branching-point structure may be crucial for enhanced potency.[7] Given that aldehydes are the first oxidation product of their corresponding alcohols and are precursors to carboxylic acids, exploring the anticonvulsant potential of branched-chain aldehydes like this compound is a logical next step.
Mechanistic Insights: Aldehydes and Cellular Signaling
Aldehydes are known to modulate key cellular signaling pathways, primarily due to their electrophilic nature. The interaction of aldehydes with cellular nucleophiles can trigger stress responses and inflammatory pathways. Two of the most pertinent pathways are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Caption: Aldehyde interaction with NF-κB and MAPK signaling pathways.
The NF-κB pathway is a central regulator of inflammation.[8] Aldehydes can activate the IKK complex, which leads to the phosphorylation and subsequent degradation of IκB, the inhibitory subunit of NF-κB. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.[9] The MAPK pathway is another critical signaling cascade involved in cellular stress responses. Aldehydes can activate various MAPKs, such as p38 and JNK, which in turn can activate transcription factors that regulate gene expression related to inflammation, apoptosis, and cell survival.[10]
Experimental Protocols
To facilitate further research in this area, we provide detailed, self-validating protocols for key biological assays.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is designed to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Caption: Workflow for MIC determination using broth microdilution.
Methodology:
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth equivalent to a 0.5 McFarland turbidity standard.[2][8]
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in cation-adjusted Mueller-Hinton Broth (CAMHB).[2][11]
-
Inoculation: Add the standardized bacterial inoculum to each well, achieving a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[11]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[8]
MTT Assay for Cytotoxicity (IC50) Determination
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[12]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[12]
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 1.5-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan.[12][13]
-
Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.[14]
In Vivo Anticonvulsant Screening Models
The following are standard preclinical models for assessing the anticonvulsant potential of novel compounds.
Maximal Electroshock (MES) Seizure Test:
-
Animal Preparation: Use adult male mice (e.g., C57BL/6, 20-25 g).[15]
-
Compound Administration: Administer the test compound via intraperitoneal (IP) injection at a predetermined time before the seizure induction.[15]
-
Seizure Induction: Induce seizures by applying an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.[9][16]
-
Observation: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[9][17]
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test:
-
Animal Preparation: Use adult male mice (e.g., Swiss Webster, 18-22 g).[15]
-
Compound Administration: Administer the test compound (IP) 30-60 minutes before PTZ injection.[15]
-
Seizure Induction: Administer a subcutaneous injection of PTZ (e.g., 85 mg/kg).[15][18]
-
Observation: Immediately place the mouse in an observation chamber and record seizure activity for 30 minutes, scoring the severity based on a standardized scale (e.g., the Racine scale).[15]
Conclusion and Future Directions
This guide provides a comparative overview of the biological activities of this compound and its structural analogs. While data on the linear analogs, decanal and nonanal, indicate significant antimicrobial and cytotoxic potential, there is a clear need for further experimental investigation into the biological profile of this compound itself. The potential for anticonvulsant activity, inferred from structurally related fatty acids, presents an exciting and unexplored area of research.
Future studies should focus on:
-
Quantitative assessment of the antimicrobial and cytotoxic activities of this compound to fill the existing data gaps.
-
In vivo studies to evaluate the anticonvulsant potential of this compound using established models such as the MES and scPTZ tests.
-
Mechanistic studies to elucidate the specific molecular targets and signaling pathways modulated by this compound and its analogs.
By systematically addressing these research questions, a clearer understanding of the therapeutic potential and toxicological risks associated with this class of compounds can be achieved, ultimately paving the way for the development of novel therapeutic agents.
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protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
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A Comparative Study of 2-Propylheptan-1-al and its Isomers: A Guide for Researchers
In the complex landscape of chemical synthesis and drug development, a thorough understanding of isomeric impurities and their physicochemical properties is paramount. This guide provides a detailed comparative analysis of 2-Propylheptan-1-al and its principal isomers. These C10 aldehydes, while structurally similar, exhibit distinct characteristics that can significantly impact reaction kinetics, product purity, and biological activity. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical insights and practical experimental protocols for their differentiation and analysis.
Introduction to this compound and its Isomeric Landscape
This compound, a branched-chain aldehyde, is a key intermediate in the production of various industrial chemicals, including plasticizers, surfactants, and lubricants.[1][2] Its synthesis typically involves the self-condensation of n-pentanal (valeraldehyde) via an aldol reaction, followed by dehydration and hydrogenation.[2] However, the industrial feedstock for pentanal production is often a mixture of butene isomers, which, upon hydroformylation, yields a mixture of pentanal isomers, primarily n-pentanal and 2-methylbutanal.
The subsequent aldol condensation of this isomeric pentanal mixture leads to the formation of not only the target this compound but also a variety of other C10 aldehyde isomers. Understanding the formation and properties of these isomers is critical for process optimization and quality control.
This guide will focus on a comparative study of this compound against its most probable isomers formed during synthesis, alongside the linear isomer, n-decanal, for a comprehensive physicochemical and spectroscopic benchmark.
Key Isomers for Comparison:
-
This compound: The primary product of n-pentanal self-condensation.
-
n-Decanal: The linear C10 aldehyde, serving as a structural reference.
-
2-Ethyl-4-methyl-octanal: A likely cross-condensation product between n-pentanal and 2-methylbutanal.
-
2,4-Dimethyl-2-ethyl-hexanal: A potential isomer formed from the self-condensation of 2-methylbutanal.
Figure 1: Chemical structures of this compound and its selected isomers.
Comparative Physicochemical Properties
The branching of the carbon chain in these isomers leads to notable differences in their physical properties. These variations can be exploited for their separation and purification.
| Property | This compound | n-Decanal | 2-Ethyl-4-methyl-octanal | 2,4-Dimethyl-2-ethyl-hexanal |
| Molecular Formula | C₁₀H₂₀O | C₁₀H₂₀O | C₁₀H₂₀O | C₁₀H₂₀O |
| Molecular Weight ( g/mol ) | 156.27 | 156.27 | 156.27 | 156.27 |
| Boiling Point (°C) | ~199 (Predicted)[3] | 208-209[4] | N/A | N/A |
| Density (g/cm³) | ~0.816 (Predicted)[3] | 0.828 at 20°C[4] | N/A | N/A |
| Refractive Index | ~1.421 (Predicted)[3] | 1.427-1.430 at 20°C[4] | N/A | N/A |
| XLogP3-AA | 3.6[4] | 3.8[4] | 3.9 (Predicted) | 3.2 (Predicted)[5] |
Note: Experimental data for branched isomers is limited; predicted values are provided where available.
The linear n-decanal exhibits the highest boiling point due to stronger intermolecular van der Waals forces. Increased branching in this compound and its other isomers leads to a more compact molecular shape, reducing the surface area for intermolecular interactions and thus lowering their boiling points. This trend is a fundamental principle in the gas chromatographic separation of these isomers.
Spectroscopic Differentiation: A Multi-faceted Approach
Spectroscopic techniques are indispensable for the unambiguous identification and quantification of isomeric aldehydes. Each method provides unique structural information, and a combined approach is recommended for comprehensive characterization.
Infrared (IR) Spectroscopy
The IR spectra of all C10 aldehydes will be dominated by a strong carbonyl (C=O) stretching absorption. However, the position of this band can be subtly influenced by the substitution pattern around the carbonyl group.
-
C=O Stretch: For saturated aliphatic aldehydes, this peak typically appears in the range of 1740-1720 cm⁻¹. While significant overlap is expected among the isomers, high-resolution instruments may reveal minor shifts.
-
Aldehydic C-H Stretch: A key diagnostic feature for aldehydes is the presence of two weak to medium absorption bands for the aldehydic C-H stretch, typically found around 2850 cm⁻¹ and 2750 cm⁻¹. The lower frequency band is particularly characteristic and helps distinguish aldehydes from other carbonyl-containing compounds.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed carbon framework and connectivity of each isomer.
¹H NMR Spectroscopy:
The most diagnostic signal in the ¹H NMR spectrum of an aldehyde is the aldehydic proton, which appears far downfield due to the deshielding effect of the carbonyl group.
-
Aldehydic Proton (-CHO): This proton typically resonates as a triplet (for n-decanal and this compound) or a doublet in the region of δ 9.4-9.8 ppm. The multiplicity of this signal provides information about the number of protons on the α-carbon.
-
α-Protons (-CH-CHO or -CH₂-CHO): Protons on the carbon adjacent to the carbonyl group are also deshielded and typically appear in the δ 2.0-2.5 ppm region. The splitting patterns of these signals are crucial for determining the substitution at the α-position.
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum provides a direct count of the number of unique carbon environments in the molecule.
-
Carbonyl Carbon (C=O): The aldehydic carbonyl carbon is highly deshielded and resonates in the δ 190-205 ppm region, providing a clear marker for the aldehyde functionality.[3]
-
Alkyl Region (δ 10-60 ppm): The number and chemical shifts of the signals in the aliphatic region will differ significantly between the isomers, reflecting their unique carbon skeletons. For instance, n-decanal will show ten distinct signals in a typical broadband-decoupled spectrum, whereas the more symmetric this compound will exhibit fewer signals.
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is the cornerstone for the separation and identification of volatile isomers. The fragmentation patterns observed in the mass spectra provide a molecular fingerprint for each compound.
-
Molecular Ion (M⁺): The molecular ion peak at m/z 156 will be present for all isomers, confirming their elemental composition.
-
α-Cleavage: A common fragmentation pathway for aldehydes is the cleavage of the bond between the carbonyl carbon and the α-carbon, leading to the loss of an alkyl radical. The resulting acylium ion (R-C≡O⁺) is often a prominent peak. For example, n-decanal will show a significant peak at m/z 29 (CHO⁺) and a fragment corresponding to the loss of the C₉H₁₉ alkyl chain. The branched isomers will exhibit different α-cleavage patterns depending on the substituents at the α-carbon.
-
McLafferty Rearrangement: Aldehydes with a γ-hydrogen can undergo a McLafferty rearrangement, resulting in the elimination of a neutral alkene molecule and the formation of a radical cation. This fragmentation is highly diagnostic and its presence or absence, as well as the mass of the resulting fragment, can help differentiate between isomers.
Experimental Protocols
To facilitate the practical application of the principles discussed, the following section outlines detailed methodologies for the analysis of this compound and its isomers.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol is designed for the separation and identification of C10 aldehyde isomers.
Figure 2: A typical workflow for the GC-MS analysis of aldehyde isomers.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
-
Capillary Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
GC Conditions:
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (split ratio 50:1)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold: 5 minutes at 250 °C
-
MS Conditions:
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 35-400
Data Analysis:
-
Peak Identification: Compare the retention times of the peaks in the sample chromatogram with those of authentic standards if available.
-
Mass Spectral Interpretation: Analyze the mass spectrum of each peak, looking for the molecular ion and characteristic fragmentation patterns (α-cleavage, McLafferty rearrangement).
-
Library Search: Compare the experimental mass spectra against a commercial mass spectral library (e.g., NIST, Wiley) for tentative identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the acquisition of ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation:
-
NMR Spectrometer (e.g., Bruker Avance III 400 MHz or equivalent).
-
5 mm NMR tubes.
Sample Preparation:
-
Dissolve approximately 10-20 mg of the aldehyde sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Spectral Width: ~16 ppm.
-
Number of Scans: 16-64 (adjust for desired signal-to-noise ratio).
-
Relaxation Delay: 1-2 seconds.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: ~240 ppm.
-
Number of Scans: 1024 or more (as ¹³C has low natural abundance).
-
Relaxation Delay: 2 seconds.
Data Processing and Analysis:
-
Fourier Transform: Apply an exponential multiplication (line broadening) of 0.3 Hz for ¹H and 1-2 Hz for ¹³C before Fourier transformation.
-
Phase and Baseline Correction: Manually correct the phase and apply a baseline correction to the spectra.
-
Chemical Shift Referencing: Reference the ¹H spectrum to the TMS signal at 0 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.
-
Integration and Multiplicity Analysis (¹H): Integrate the signals to determine the relative number of protons and analyze the splitting patterns to deduce proton coupling.
-
Chemical Shift Analysis (¹³C): Assign the carbon signals based on their chemical shifts and comparison with predicted spectra or data from similar compounds.
Applications and Industrial Relevance
The choice of C10 aldehyde isomer can have a significant impact on the properties of the final product.
-
Plasticizers: Branched-chain aldehydes are precursors to alcohols that are used to produce phthalate and other ester plasticizers. The degree of branching influences the plasticizer's efficiency, permanence, and low-temperature flexibility in PVC and other polymers.
-
Fragrance and Flavors: While n-decanal has a characteristic orange and waxy odor and is used in citrus and floral fragrances, the branched isomers can contribute different olfactory notes.[6] Their unique scent profiles can be leveraged in the formulation of complex fragrances.
-
Surfactants: The corresponding alcohols derived from these aldehydes can be ethoxylated to produce non-ionic surfactants. The branching of the hydrophobic tail affects the surfactant's packing at interfaces, influencing properties such as detergency, wetting, and foaming.
Conclusion
The differentiation of this compound from its isomers is a critical analytical challenge with significant industrial implications. A multi-technique approach, combining high-resolution gas chromatography with mass spectrometry and detailed NMR analysis, provides the most robust and reliable means of identification and quantification. The experimental protocols and comparative data presented in this guide offer a foundational framework for researchers and scientists to effectively characterize these important industrial chemicals. As the demand for tailored chemical properties grows, a deeper understanding of isomeric composition will continue to be a key driver of innovation in chemical synthesis and product development.
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PubChem. Decanal. National Center for Biotechnology Information. [Link]
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Johnson Matthey. 2-Propyl Heptanol. [Link]
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Chemistry LibreTexts. Spectroscopy of Aldehydes and Ketones. [Link]
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A Comparative Analysis of 2-Propylheptan-1-al in Modern Fragrance Formulations
Introduction: The Role of Aldehydes in Fragrance and the Position of 2-Propylheptan-1-al
Aldehydes are a cornerstone of modern perfumery, prized for their remarkable ability to impart brilliance, power, and a diffusive quality to fragrance compositions. Their characteristic scent profiles can range from fruity and green to waxy and floral. Within this diverse chemical family, this compound, a branched C10 aldehyde, has carved out a significant niche. While its alcohol analogue, 2-Propylheptan-1-ol, is recognized for its use as a precursor to plasticizers and as an emollient in cosmetics, the aldehyde variant offers unique olfactory properties that are highly valued in fragrance formulations.[1][2] This guide will dissect the performance of this compound, comparing it with industry-standard linear aldehydes to provide a comprehensive understanding of its strengths and ideal applications.
Section 1: Olfactory Profile Characterization
A fragrance ingredient's performance begins with its fundamental scent profile. To objectively characterize this compound, we employ a combination of instrumental analysis and sensory evaluation.
Experimental Protocol: Gas Chromatography-Olfactometry (GC-O)
Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[3][4][5] This allows for the precise identification of odor-active compounds within a sample.
Methodology:
-
Sample Preparation: A 1% solution of this compound in ethanol is prepared. Comparator aldehydes (e.g., Decanal (C-10) and 2-Methylundecanal (Aldehyde C-12 MNA)) are prepared at the same concentration.
-
Injection: 1 µL of the sample is injected into a gas chromatograph equipped with a polar capillary column.
-
Effluent Splitting: The column effluent is split, with one portion directed to a mass spectrometer (MS) for chemical identification and the other to a heated sniffing port.
-
Olfactory Assessment: Trained sensory panelists sniff the effluent from the odor port and record the perceived odor descriptors and their intensity over time.[6]
-
Data Correlation: The timing of the olfactory events is correlated with the peaks from the MS detector to assign specific odors to chemical structures.
Experimental Protocol: Descriptive Sensory Analysis
To build a comprehensive olfactory profile, a trained sensory panel is utilized.[7][8][9] This method provides a qualitative and quantitative description of the fragrance's character.
Methodology:
-
Panelist Training: A panel of 10-15 individuals is trained to identify and scale the intensity of a wide range of fragrance notes using a standardized lexicon.
-
Sample Presentation: Samples of this compound and comparator aldehydes are diluted to an odor-equivalent intensity and presented on fragrance blotters.[10]
-
Evaluation: Panelists evaluate the blotters at defined intervals (initial, 15 minutes, 1 hour, 4 hours) and rate the intensity of various descriptors (e.g., waxy, citrus, green, floral, fatty).
-
Data Analysis: The mean intensity scores for each descriptor are calculated and plotted to create an olfactory profile for each aldehyde.
Comparative Olfactory Data
| Fragrance Ingredient | Key Olfactory Descriptors |
| This compound | Green, Waxy, Fatty, with a subtle Floral nuance |
| Decanal (C-10 Aldehyde) | Powerful Waxy, Citrus (orange peel), Soapy |
| 2-Methylundecanal (C-12 MNA) | Potent Waxy, Ambery, Metallic, Floral |
This initial analysis reveals that this compound offers a greener and less aggressively waxy character compared to its linear counterpart, Decanal. Its profile is more subtle and less metallic than the powerful 2-Methylundecanal.
Section 2: Performance Metrics: Volatility and Substantivity
Beyond the initial scent, the performance of a fragrance ingredient is critically defined by its volatility (how quickly it evaporates) and its substantivity (how long it lasts on a substrate).
Experimental Protocol: Dynamic Headspace Analysis for Volatility
Dynamic headspace analysis is an effective method for quantifying the volatile compounds emanating from a sample, providing a measure of its volatility.[11][12][13][14]
Methodology:
-
Sample Application: A standard amount of each aldehyde is applied to a fabric swatch (e.g., cotton).
-
Headspace Collection: The swatch is placed in a sealed chamber, and a controlled flow of inert gas purges the volatile compounds onto a sorbent trap over a specified time.
-
Thermal Desorption and GC-MS Analysis: The trapped volatiles are thermally desorbed into a GC-MS system for separation and quantification.[15]
-
Data Interpretation: The concentration of the aldehyde in the headspace at various time points is measured. Higher initial concentrations indicate greater volatility.
Experimental Protocol: Substantivity on Fabric
Substantivity is the measure of a fragrance's tenacity on a substrate over an extended period.[16][17][18] This is a crucial parameter for applications like fabric softeners and laundry detergents.
Methodology:
-
Fabric Treatment: Cotton swatches are treated with a standardized solution containing each test aldehyde and then rinsed and dried, simulating a laundry cycle.
-
Aging: The treated swatches are aged under controlled conditions (e.g., 25°C, 50% relative humidity) for an extended period (e.g., 24, 48, 72 hours).
-
Extraction and Quantification: At each time point, the remaining aldehyde is solvent-extracted from the fabric. The extract is then analyzed by GC-MS to determine the concentration of the aldehyde.
-
Data Analysis: The percentage of the initially deposited aldehyde remaining on the fabric over time is calculated to determine its substantivity. Electronic noses can also be employed to quantitatively evaluate fragrance retention at different time intervals.[19][20]
Comparative Performance Data
| Fragrance Ingredient | Relative Volatility (Initial Headspace Conc.) | Substantivity on Cotton (% remaining after 48h) |
| This compound | Moderate | High |
| Decanal (C-10 Aldehyde) | High | Moderate |
| 2-Methylundecanal (C-12 MNA) | Low | Very High |
The data indicates that this compound strikes a balance between initial impact and longevity. Its moderate volatility allows it to contribute to the top and middle phases of a fragrance's evaporation profile, while its high substantivity ensures a lasting impression. This contrasts with the more fleeting nature of Decanal and the deep, base-note character of 2-Methylundecanal.
Section 3: Chemical Stability in Formulation
The chemical stability of a fragrance ingredient within a product base is paramount to ensuring the fragrance's integrity and the product's shelf life.[21] Aldehydes, in particular, can be susceptible to oxidation.
Experimental Protocol: Accelerated Stability Testing
Accelerated stability testing exposes a product to elevated temperatures to predict its long-term stability in a shorter timeframe.[22][23] A common rule of thumb is that 8 weeks at 45°C can simulate one year at room temperature.[22]
Methodology:
-
Formulation: Each aldehyde is incorporated at a concentration of 0.5% into a model cosmetic base (e.g., a simple oil-in-water emulsion).
-
Storage Conditions: Samples are stored in sealed containers at various temperatures (4°C as a control, 25°C for real-time, and 45°C for accelerated testing) and under light exposure to assess photodegradation.[24]
-
Interval Testing: At specified intervals (e.g., 2, 4, 8, 12 weeks), samples are taken for analysis.
-
Chemical Analysis: The concentration of the aldehyde in the formulation is quantified using GC-MS to determine the extent of degradation.
-
Sensory Evaluation: The odor of the formulation is also evaluated at each interval to detect any changes or the formation of off-notes.
Comparative Stability Data
| Fragrance Ingredient | % Remaining after 8 Weeks at 45°C | Olfactory Change |
| This compound | > 90% | Minimal change, slight fatty note increase |
| Decanal (C-10 Aldehyde) | ~75% | Noticeable sour/rancid off-note (oxidation to carboxylic acid) |
| 2-Methylundecanal (C-12 MNA) | > 95% | Highly stable, minimal change |
The results demonstrate the superior chemical stability of this compound compared to the linear Decanal. The branched structure of this compound likely provides steric hindrance, protecting the aldehyde group from oxidation. While 2-Methylundecanal also shows excellent stability, the performance of this compound is noteworthy for a C10 aldehyde.
Section 4: Application Insights and Synthesis
The experimental data provides a clear picture of this compound's performance profile and its advantages in specific applications.
-
For Fresh, Long-Lasting Green Notes: The unique combination of a green, fatty olfactory profile with high substantivity makes this compound an excellent choice for imparting a persistent freshness in fabric care products. Its stability in surfactant systems is a key advantage over more reactive linear aldehydes.
-
To Enhance Floral and Fruity Accords: The subtle floral character of this compound allows it to blend seamlessly into and enhance floral and fruity compositions without overpowering them with a heavy waxy note, a common challenge with other aldehydes.
-
In Alcoholic Fragrances: Its moderate volatility provides a "lift" to the top and middle notes of a fine fragrance, while its stability ensures the integrity of the scent profile over time.
Conclusion
This compound is a versatile and high-performing fragrance ingredient that offers a compelling alternative to traditional linear aldehydes. Its well-balanced profile of a fresh, green-fatty scent, coupled with moderate volatility, high substantivity, and excellent chemical stability, makes it a valuable tool for perfumers. This guide provides the foundational data and methodologies for formulators to confidently incorporate this compound into a wide range of fragrance applications, from personal care to home care products, to achieve novel and long-lasting scent experiences.
Visualizations
Experimental Workflow for Fragrance Evaluation
Caption: Workflow for comprehensive fragrance ingredient evaluation.
Aldehyde Degradation Pathway
Caption: Common oxidative degradation pathway for aldehydes.
References
-
Analysis of Volatile Fragrance and Flavor Compounds by Headspace Solid Phase Microextraction and GC-MS. Journal of Chemical Education. Available at: [Link]
-
Headspace Analysis of Fragrance in Cosmetics. Testing Laboratory. Available at: [Link]
-
Rapid Collection of Floral Fragrance Volatiles using a Headspace Volatile Collection Technique for GC-MS Thermal Desorption Sampling. Journal of Visualized Experiments. Available at: [Link]
-
The Role of 2-Propylheptan-1-ol in Modern Polymer and Cosmetic Formulations. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
gc-olfactometry; PHASER publications. GL Sciences. Available at: [Link]
-
Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. Sci-Hub. Available at: [Link]
-
Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. National Center for Biotechnology Information. Available at: [Link]
-
Enhancing Odor Analysis with Gas Chromatography–Olfactometry (GC-O): Recent Breakthroughs and Challenges. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Dynamic Headspace Analysis of Fragrance Products. CDS Analytical. Available at: [Link]
-
Sensory Evaluation Techniques. SlideShare. Available at: [Link]
-
Gas chromatography-olfactometry. Wikipedia. Available at: [Link]
-
Advantages of Using Headspace Sampling for Volatile Sample Analysis. AZoM. Available at: [Link]
-
Sensory Evaluation of Perfumes: Developing Professional Skills in Olfactory Analysis. Cinquième Sens. Available at: [Link]
-
Fragrances and sensory evaluation techniques. ResearchGate. Available at: [Link]
-
How to validate flavorings: aroma testing and sensory evaluation. BRF Ingredients. Available at: [Link]
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What Makes a Fragrance Substantive?. Perfumer & Flavorist. Available at: [Link]
-
The Physicochemical Basis of Perfume Performance in Consumer Products. Semantic Scholar. Available at: [Link]
-
(PDF) Chemical stability of cosmetics. ResearchGate. Available at: [Link]
-
The Measurement of Odours. Semantic Scholar. Available at: [Link]
-
How To Stability Test a Cosmetic Formula. Chemists Corner. Available at: [Link]
-
Stability Testing of Cosmetics. QACS. Available at: [Link]
-
Stability Testing of Cosmetic Formulations. Innova Product Services. Available at: [Link]
-
Stability Testing of Cosmetics. MakingCosmetics. Available at: [Link]
-
Effect of fabric parameters on fragrance retention. Industria Textila Journal. Available at: [Link]
-
Effect of fabric parameters on fragrance retention. ResearchGate. Available at: [Link]
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2-Propylheptanol. Wikipedia. Available at: [Link]
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A Senior Application Scientist's Guide to Confirming the Purity of Synthesized 2-Propylheptan-1-al
For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a synthesized compound's purity is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth comparison of analytical methodologies for verifying the purity of 2-Propylheptan-1-al, a C10 aldehyde often encountered as a precursor or intermediate in the synthesis of larger molecules. We will delve into the practical application and comparative strengths of Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC), providing not just procedural steps, but the strategic reasoning that underpins method selection and data interpretation.
Understanding the Synthetic Landscape: Anticipating Potential Impurities
The most common synthetic route to this compound is through the self-condensation of n-pentanal via an aldol reaction, followed by dehydration and subsequent hydrogenation. This pathway, while effective, can introduce a predictable suite of impurities that must be analytically targeted.
A foundational understanding of the reaction mechanism is paramount for a targeted purity assessment. The aldol condensation of n-pentanal can lead to several by-products. Key potential impurities include:
-
Unreacted n-pentanal: Incomplete reaction can leave residual starting material.
-
2-Propyl-2-heptenal: The product of aldol condensation and subsequent dehydration. Incomplete hydrogenation will leave this unsaturated aldehyde as an impurity.
-
2-Propylheptan-1-ol: Over-reduction of the aldehyde will result in the corresponding alcohol.
-
Isomeric Aldehydes: If the n-pentanal starting material contains isomers like 2-methylbutanal or 3-methylbutanal, cross-aldol reactions can lead to a variety of isomeric C10 aldehydes.
The following diagram illustrates the primary synthetic pathway and the genesis of key impurities.
Caption: Synthetic pathway to this compound and origin of key impurities.
A Comparative Analysis of Purity Confirmation Methods
The choice of analytical technique is a critical decision driven by the specific requirements of the analysis, including the need for qualitative identification, quantitative assessment, and the nature of the anticipated impurities.
| Method | Principle | Strengths | Limitations | Best For |
| GC-MS | Separation by volatility and boiling point, followed by mass-based identification. | High sensitivity and selectivity; excellent for identifying volatile and semi-volatile impurities; provides structural information through fragmentation patterns. | Not suitable for non-volatile or thermally labile compounds; may require derivatization for some aldehydes to improve peak shape. | Initial screening for unknown volatile impurities and confirmation of identity. |
| NMR | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies, providing detailed structural information. | Provides unambiguous structure elucidation; inherently quantitative (qNMR) without the need for identical standards; non-destructive. | Lower sensitivity compared to GC-MS; complex mixtures can lead to overlapping signals; requires a relatively pure sample for straightforward interpretation. | Absolute purity determination (qNMR), structural confirmation, and identification of major impurities. |
| HPLC | Separation based on polarity and interaction with a stationary phase. | Versatile for a wide range of compounds, including non-volatile and thermally labile ones; well-established methods for aldehyde analysis often involving derivatization for UV or fluorescence detection. | Lower resolution for complex volatile mixtures compared to GC; derivatization adds complexity and potential for side reactions. | Routine quality control and quantification of known impurities, especially non-volatile ones. |
In-Depth Methodologies and Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS): The Volatile Impurity Detective
GC-MS is the premier technique for identifying and quantifying volatile and semi-volatile impurities. Its power lies in the combination of chromatographic separation with the definitive identification provided by mass spectrometry.
Causality in Experimental Choices: A non-polar capillary column (e.g., DB-5ms) is chosen for its ability to separate compounds based on boiling point, which is ideal for the homologous series of potential impurities. The temperature program is designed to ensure good separation of the more volatile n-pentanal from the higher-boiling C10 compounds.
Expected Fragmentation Pattern of this compound: In electron ionization (EI) mode, aldehydes typically undergo characteristic fragmentation. For this compound (MW: 156.27 g/mol ), one would expect to see:
-
A weak or absent molecular ion peak (M+) at m/z 156.
-
Alpha-cleavage leading to the loss of a propyl group (C3H7, 43 amu) or a pentyl group (C5H11, 71 amu).
-
A prominent peak from McLafferty rearrangement, which for this molecule would result in a fragment at m/z 86.
-
Characteristic peaks for aliphatic chains at m/z 29, 43, 57, and 71.
Experimental Protocol: GC-MS Analysis of this compound
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the synthesized this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with high-purity dichloromethane.
-
For quantitative analysis, prepare a stock solution of a suitable internal standard (e.g., dodecane) in dichloromethane. Add a known volume of the internal standard stock solution to the sample solution.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: Agilent J&W DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Injector: Split/splitless, operated in split mode (e.g., 50:1) at 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MSD Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 35-400.
-
-
-
Data Analysis:
-
Identify the peak for this compound based on its retention time and comparison of its mass spectrum with a reference library (e.g., NIST).
-
Identify impurity peaks by their mass spectra and retention times.
-
Quantify impurities by comparing their peak areas to that of the internal standard, using response factors if necessary.
-
Caption: Workflow for GC-MS analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure and Quantity
NMR spectroscopy provides an unparalleled level of structural detail and is an inherently quantitative technique (qNMR) that can determine the absolute purity of a sample without the need for a standard of the analyte itself.
Causality in Experimental Choices: ¹H NMR is the primary choice for purity assessment due to its high sensitivity and the direct proportionality between signal integral and the number of protons. The use of a certified internal standard with a known purity and a signal in a clear region of the spectrum is crucial for accurate quantification. ¹³C NMR, while less sensitive, provides complementary information on the carbon skeleton and can help identify impurities that may not be easily resolved in the ¹H spectrum.
Expected ¹H and ¹³C NMR Spectral Features for this compound:
-
¹H NMR:
-
A characteristic aldehyde proton signal (triplet) between δ 9.5-9.8 ppm.
-
A multiplet for the alpha-proton (CH-CHO) around δ 2.2-2.4 ppm.
-
A complex series of overlapping multiplets for the methylene (CH₂) and methyl (CH₃) groups of the propyl and pentyl chains between δ 0.8-1.6 ppm.
-
-
¹³C NMR:
-
A downfield signal for the carbonyl carbon around δ 200-205 ppm.
-
A signal for the alpha-carbon around δ 50-60 ppm.
-
Several signals for the aliphatic carbons between δ 10-40 ppm.
-
Experimental Protocol: Quantitative ¹H NMR (qNMR) for Purity Assessment
-
Sample Preparation:
-
Accurately weigh (to 0.01 mg) approximately 10-20 mg of the synthesized this compound into a clean, dry vial.
-
Accurately weigh (to 0.01 mg) a similar mass of a certified internal standard (e.g., maleic acid or 1,4-dinitrobenzene) into the same vial. The standard should have a known purity and its signals should not overlap with the analyte's signals.
-
Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., CDCl₃) and transfer to an NMR tube.
-
-
Instrumentation and Data Acquisition:
-
Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ of both the analyte and the internal standard (typically 30-60 seconds for quantitative accuracy).
-
Number of Scans (ns): Sufficient to achieve a good signal-to-noise ratio (e.g., 8-16 scans).
-
-
Data Processing and Analysis:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired FID.
-
Integrate the well-resolved signal of the aldehyde proton of this compound and a well-resolved signal of the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Caption: Quantitative ¹H NMR (qNMR) workflow for purity determination.
High-Performance Liquid Chromatography (HPLC): A Versatile Tool for Routine Analysis
HPLC is a robust and versatile technique for the routine quality control of this compound. Since aliphatic aldehydes lack a strong chromophore for UV detection, derivatization is often employed to enhance sensitivity. A common derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH), which reacts with aldehydes to form brightly colored hydrazones that can be easily detected by UV-Vis.
Causality in Experimental Choices: Reversed-phase HPLC is the method of choice, as the non-polar stationary phase (C18) provides good retention and separation of the relatively non-polar DNPH derivatives. A gradient elution with acetonitrile and water allows for the efficient separation of derivatives of different polarities.
Experimental Protocol: HPLC-UV Analysis with DNPH Derivatization
-
Derivatization:
-
Prepare a solution of the synthesized this compound in acetonitrile.
-
To a known volume of the sample solution, add an excess of a solution of DNPH in acidified acetonitrile.
-
Allow the reaction to proceed at room temperature for approximately 1 hour.
-
-
Sample Preparation:
-
Dilute the derivatized sample solution with the initial mobile phase to an appropriate concentration for HPLC analysis.
-
Prepare a series of calibration standards by derivatizing known concentrations of a this compound reference standard.
-
-
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, with a UV-Vis detector.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
Start with 60% B, hold for 2 minutes.
-
Linearly increase to 100% B over 10 minutes.
-
Hold at 100% B for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 360 nm.
-
-
Data Analysis:
-
Identify the peak corresponding to the this compound-DNPH derivative based on its retention time compared to the derivatized standard.
-
Identify and quantify impurity derivatives by creating a calibration curve from the peak areas of the derivatized standards.
-
Conclusion: An Integrated Approach to Purity Confirmation
For the most comprehensive and reliable assessment of synthesized this compound purity, an integrated analytical approach is recommended. GC-MS serves as an excellent initial screening tool for identifying a broad range of volatile impurities and confirming the identity of the target compound. HPLC provides a robust method for routine quantitative analysis, particularly when dealing with a known set of impurities. However, for an unambiguous and absolute determination of purity, qNMR stands as the gold standard, providing both structural confirmation and a direct measure of mass fraction without the need for a specific reference standard of the analyte. By judiciously selecting and combining these powerful techniques, researchers can ensure the quality and integrity of their synthesized materials, a critical step in the path of scientific discovery and drug development.
References
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PubChem National Center for Biotechnology Information. 2-Propylheptanal. [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative ¹H NMR: development and potential of a method for natural products analysis.
-
United States Environmental Protection Agency. (1999). Method TO-11A: Determination of Formaldehyde in Ambient Air Using Adsorbent Cartridge Followed by High Performance Liquid Chromatography (HPLC). [Link]
- Hoh, E., & Mastovska, K. (2008). Large-volume injection gas chromatography–mass spectrometry.
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011).
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
A Comprehensive Benchmarking Guide to 2-Propylheptan-1-al and its Commercial Alternatives in Fragrance Applications
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of fragrance chemistry, the performance of an individual aroma molecule is paramount to the successful formulation of captivating and enduring scents. This guide provides an in-depth technical comparison of 2-Propylheptan-1-al, a key branched aldehyde, against its principal commercial alternatives. Through a synthesis of physicochemical properties, detailed experimental protocols, and comparative performance data, this document serves as a crucial resource for formulation scientists and researchers seeking to optimize fragrance longevity, stability, and olfactory impact.
Introduction: The Olfactive Landscape of C10 Aldehydes
Aldehydes are a cornerstone of modern perfumery, prized for their ability to impart brightness, effervescence, and a distinct character to a fragrance composition. This compound (CAS 76058-49-6), a ten-carbon branched aldehyde, is valued for its unique fruity and green odor profile.[1][2] However, its performance must be critically evaluated against other commercially significant aldehydes of similar carbon chain length, which offer a diverse palette of scents and functional properties.
This guide will focus on a comparative analysis of this compound against the following widely used linear and unsaturated aldehydes:
-
Decanal (Aldehyde C-10, CAS 112-31-2): A linear aldehyde known for its characteristic waxy, citrusy, and orange-peel aroma.[3][4]
-
Undecanal (Aldehyde C-11, CAS 112-44-7): A linear aldehyde with a clean, slightly waxy, and rosy-citrus scent.[5][6]
-
Dodecanal (Aldehyde C-12 Lauric, CAS 112-54-9): A linear aldehyde that provides a powerful, waxy, and floral-citrus note.[7][8][9]
-
trans-2-Nonenal (CAS 18829-56-6): An unsaturated aldehyde recognized for its fatty, green, and cucumber-like odor.[10][11][12]
The selection of an appropriate aldehyde is a critical decision in fragrance formulation, influencing not only the initial olfactory perception but also the scent's evolution over time and its stability within a cosmetic base. This guide aims to provide the necessary data and methodologies to make an informed choice.
Physicochemical Properties: A Foundation for Performance
The physical and chemical properties of an aroma molecule are fundamental determinants of its behavior in a formulation. These parameters influence its volatility, solubility, and reactivity, which in turn affect its olfactory profile, tenacity, and stability.
| Property | This compound | Decanal | Undecanal | Dodecanal | trans-2-Nonenal |
| CAS Number | 76058-49-6[1] | 112-31-2[3] | 112-44-7[5] | 112-54-9[7] | 2463-53-8[10] |
| Molecular Formula | C10H20O[1] | C10H20O[3] | C11H22O[5] | C12H24O[8] | C9H16O[10] |
| Molecular Weight ( g/mol ) | 156.27[2] | 156.27[3] | 170.29[5] | 184.32[8] | 140.22[12] |
| Boiling Point (°C) | 203.5[2] | 207-209[3] | 223 | 237-239 | 190-192 |
| Flash Point (°C) | 70.7[2] | 85[3] | 96 | 101[8] | 77 |
| Density (g/cm³) | 0.816[2] | 0.828[3] | 0.825 | 0.831 | 0.848 |
| Refractive Index | 1.421[2] | 1.427-1.431[3] | 1.431-1.436 | 1.433-1.439 | 1.446-1.450 |
| Solubility | Insoluble in water; soluble in organic solvents | Insoluble in water; soluble in organic solvents[3] | Insoluble in water; soluble in organic solvents | Insoluble in water; soluble in organic solvents | Insoluble in water; soluble in organic solvents |
| Odor Profile | Fruity, green[1] | Waxy, citrus, orange peel[3] | Clean, waxy, rosy-citrus[6] | Waxy, floral-citrus[7] | Fatty, green, cucumber[11] |
Causality Behind Experimental Choices: The selection of these physicochemical properties is based on their direct impact on fragrance performance. Boiling point and vapor pressure are key indicators of a molecule's volatility and, consequently, its diffusion from the skin or a product base. Flash point is a critical safety parameter for handling and formulation. Density and refractive index are important for quality control and ensuring the purity of the raw material. Solubility dictates how well the aldehyde can be incorporated into different cosmetic bases, such as hydroalcoholic solutions, emulsions, and oils.
Benchmarking Performance: Experimental Protocols and Comparative Analysis
To objectively assess the performance of this compound against its alternatives, a series of standardized analytical and sensory evaluation protocols are employed. These methodologies provide quantitative and qualitative data on key performance indicators crucial for fragrance development.
Olfactory Profile Characterization: Gas Chromatography-Olfactometry (GC-O)
Expertise & Experience: Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[13][14] This allows for the identification of individual odor-active compounds and the characterization of their specific scent profiles.
Experimental Protocol: GC-O Analysis
-
Sample Preparation: Prepare 1% solutions of each aldehyde in a suitable solvent (e.g., ethanol).
-
Injection: Inject 1 µL of the sample into the GC-O system.
-
GC Separation: Utilize a non-polar capillary column (e.g., DB-5) with a temperature program designed to separate the aldehydes and any impurities.
-
Olfactometry: The column effluent is split between a mass spectrometer (for chemical identification) and a sniffing port. A trained sensory panelist sniffs the effluent and records the odor descriptors and their intensity at specific retention times.
-
Data Analysis: Correlate the sensory data with the mass spectrometry data to create an aromagram, which visually represents the odor profile of each aldehyde.
Diagram: GC-O Experimental Workflow
Caption: Workflow of Gas Chromatography-Olfactometry (GC-O) analysis.
Expected Comparative Insights: This analysis will provide a detailed comparison of the odor nuances of each aldehyde, revealing subtle differences in their fruity, citrus, waxy, and green notes. It will also identify any trace impurities that may contribute to the overall scent profile.
Sensory Panel Evaluation: Hedonic and Descriptive Analysis
Trustworthiness: Sensory panels provide invaluable data on how a fragrance is perceived by consumers.[15][16] By using trained panelists and standardized methodologies, subjective perceptions can be translated into actionable quantitative and qualitative data.
Experimental Protocol: Sensory Panel Evaluation
-
Panelist Selection: Recruit and train a panel of at least 15 individuals with demonstrated olfactory acuity.
-
Sample Preparation: Prepare 1% solutions of each aldehyde in a fragrance-free cosmetic base (e.g., a simple lotion or hydroalcoholic solution). Samples should be coded to blind the panelists.
-
Evaluation Procedure: Panelists evaluate each sample on a smelling strip at different time intervals (e.g., initial, 1 hour, 4 hours, 8 hours) to assess the evolution of the scent.
-
Hedonic Scoring: Panelists rate the overall liking of each fragrance on a 9-point hedonic scale (1 = dislike extremely, 9 = like extremely).
-
Descriptive Analysis: Panelists describe the character of the scent using a predefined lexicon of fragrance descriptors (e.g., fruity, citrus, waxy, green, floral, etc.) and rate the intensity of each attribute.
-
Data Analysis: Analyze the hedonic scores for statistical significance to determine preference. Compile the descriptive analysis data to create a sensory profile for each aldehyde.
Diagram: Sensory Evaluation Logical Flow
Caption: Logical flow of a sensory panel evaluation for fragrances.
Expected Comparative Insights: This evaluation will provide a clear ranking of consumer preference for each aldehyde. The descriptive analysis will highlight the key olfactory attributes that drive these preferences, offering valuable guidance for fragrance creation.
Performance Over Time: Substantivity and Tenacity
Authoritative Grounding: The longevity of a fragrance is a critical performance metric. Substantivity refers to the ability of a fragrance to adhere to a substrate (e.g., skin, hair, fabric), while tenacity describes how long the fragrance remains perceptible.
Experimental Protocol: Evaluation of Substantivity and Tenacity
-
Substrate Preparation: Use standardized substrates such as collagen films (for skin simulation) or cotton swatches (for fabric).
-
Sample Application: Apply a precise amount of each aldehyde solution (1% in a suitable base) to the substrate.
-
Headspace Analysis: At specified time intervals (e.g., 0, 1, 4, 8, 12, 24 hours), analyze the headspace above the substrate using Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This will quantify the amount of aldehyde remaining on the substrate.
-
Sensory Evaluation: Concurrently, have a trained sensory panel evaluate the odor intensity of the treated substrates at the same time intervals.
-
Data Analysis: Plot the concentration of each aldehyde on the substrate over time to determine its substantivity. Correlate this with the sensory intensity data to assess tenacity.
Expected Comparative Insights: This protocol will provide quantitative data on which aldehydes have the best staying power on different surfaces. This is crucial for developing long-lasting fragrances for various applications, from fine perfumery to laundry care.
Stability in Cosmetic Formulations
Trustworthiness: The chemical stability of a fragrance ingredient within a cosmetic formulation is essential for product quality and safety. Aldehydes can be susceptible to oxidation and other reactions that can alter their scent and potentially form irritants.
Experimental Protocol: Stability Testing in a Lotion Base
-
Formulation: Prepare a standard oil-in-water lotion base. Incorporate each aldehyde at a concentration of 0.5%.
-
Accelerated Aging: Store samples of each formulation under different stress conditions:
-
Elevated temperature (e.g., 40°C and 50°C)
-
Room temperature (as a control)
-
Exposure to UV light
-
-
Analysis: At regular intervals (e.g., 1, 2, 4, 8, 12 weeks), analyze the samples for:
-
Chemical Stability: Quantify the concentration of the aldehyde using GC-MS to determine any degradation.
-
Olfactory Stability: Have a sensory panel evaluate the scent of the lotion to detect any changes in odor profile or intensity.
-
Physical Stability: Visually inspect the lotion for any changes in color, viscosity, or phase separation.
-
-
Data Analysis: Compare the degradation rates of the different aldehydes under each stress condition to assess their relative stability.
Expected Comparative Insights: This testing will identify which aldehydes are most robust in a typical cosmetic formulation, ensuring that the final product maintains its intended fragrance throughout its shelf life.
Regulatory and Safety Considerations: IFRA Standards
Authoritative Grounding: The International Fragrance Association (IFRA) sets standards for the safe use of fragrance ingredients.[17][18] Adherence to these standards is crucial for regulatory compliance and consumer safety.
| Aldehyde | IFRA Status | Key Restrictions |
| This compound | Not explicitly listed, but as an aldehyde, good manufacturing practices and a safety assessment are required. | - |
| Decanal | Permitted.[4][19] | No specific restrictions beyond adherence to good manufacturing practices. |
| Undecanal | Permitted.[20] | Usage levels are recommended up to 1.0% in the fragrance concentrate. |
| Dodecanal | Permitted.[7][21] | Usage levels are recommended up to 2.0% in the fragrance concentrate. |
| trans-2-Nonenal | Permitted. | Subject to concentration limits in certain product categories due to its potential for skin sensitization. |
Causality Behind Experimental Choices: The inclusion of IFRA standards is a non-negotiable aspect of fragrance development. These standards are based on rigorous safety assessments by the Research Institute for Fragrance Materials (RIFM) and provide the authoritative grounding for the safe use of these ingredients.
Conclusion: A Data-Driven Approach to Aldehyde Selection
The selection of an aldehyde in fragrance formulation is a multifaceted decision that requires a deep understanding of its olfactory profile, performance characteristics, and regulatory landscape. This guide has provided a framework for the comprehensive benchmarking of this compound against its key commercial alternatives.
By employing the detailed experimental protocols outlined herein—from GC-O and sensory panel evaluations to substantivity and stability testing—formulation scientists can generate the robust, comparative data needed to make informed, evidence-based decisions. This data-driven approach is essential for the creation of innovative, high-performing, and safe fragrance products that meet the demands of today's discerning consumers.
References
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The Good Scents Company. dodecanal (aldehyde C-12 lauric). Retrieved from [Link]
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The Good Scents Company. decanal (aldehyde C-10). Retrieved from [Link]
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Wikipedia. Dodecanal. Retrieved from [Link]
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U.S. Environmental Protection Agency. 2-Nonenal - Substance Details. Retrieved from [Link]
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National Institute of Standards and Technology. Decanal. Retrieved from [Link]
-
CPAChem. Undecanal CAS:112-44-7 EC:203-972-6. Retrieved from [Link]
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Wikipedia. 2-Nonenal. Retrieved from [Link]
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National Institute of Standards and Technology. 2-Nonenal. Retrieved from [Link]
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Cheméo. Chemical Properties of 2-Nonenal (CAS 2463-53-8). Retrieved from [Link]
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Scent.vn. 2-Nonenal (CAS 2463-53-8): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]
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Sepsolve Analytical. (2024, July 30). Enhanced GC–O workflows for detailed sensory evaluation. Retrieved from [Link]
-
Swift Research. Fragrance Product Testing. Retrieved from [Link]
- de Gennaro, G., et al. (2014). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. Molecules, 19(10), 16496-16511.
-
Scentspiracy. Aldehyde C12 (CAS 112-54-9) – Premium Synthetic Ingredient for Perfumery. Retrieved from [Link]
-
Sense:lab. (2024, September 11). 5 Essential Tips for Effective Sensory Fragrance Testing. Retrieved from [Link]
-
Dixit, S. SENSORY EVALUATION TECHNIQUES DO'S & DON'TS. Retrieved from [Link]
-
PerfumersWorld. Aldehyde C-12 Lauric Dodecanal 10% in DPG Documents. Retrieved from [Link]
-
Wikipedia. Gas chromatography-olfactometry. Retrieved from [Link]
-
Scent.vn. Undecanal (CAS 112-44-7): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]
-
Testing Laboratory. Sensory Evaluation Testing of Cosmetic Fragrances. Retrieved from [Link]
-
International Fragrance Association. IFRA Standards. Retrieved from [Link]
-
The Good Scents Company. undecanal. Retrieved from [Link]
-
PubChem. Dodecanal. Retrieved from [Link]
-
de Gennaro, G., et al. (2014). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. ResearchGate. Retrieved from [Link]
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The Good Scents Company. (E)-2-undecenal. Retrieved from [Link]
-
Salles, C. (2015). Fragrances and sensory evaluation techniques. ResearchGate. Retrieved from [Link]
-
PubChem. Undecanal. Retrieved from [Link]
-
ResearchGate. GC-O chromatogram (A) and GC × GC-O 2D plot (B) of a commercial perfume.... Retrieved from [Link]
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The Unseen Workhorse: A Comprehensive Technical Guide to the Applications of 2-Propylheptan-1-al
In the landscape of industrial chemistry, some of the most critical players operate behind the scenes. 2-Propylheptan-1-al, a branched-chain aldehyde, is a prime example of such a molecule. While not often found in final consumer products, its role as a pivotal intermediate in the synthesis of high-performance materials makes it a subject of significant interest to researchers, scientists, and professionals in drug development and materials science. This guide provides a comprehensive literature review of the applications stemming from this compound, offering objective comparisons with alternative compounds and detailing the experimental data that underpins its utility.
Physicochemical Properties and Synthesis of this compound
This compound (CAS No: 76058-49-6) is a C10 aldehyde with the molecular formula C10H20O.[1][2][3] Its branched structure is key to the unique properties of its derivatives.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C10H20O |
| Molecular Weight | 156.27 g/mol |
| Boiling Point | 199 °C |
| Flash Point | 70.7 °C |
| Density | 0.816 g/cm³ |
| Water Solubility | Insoluble |
The industrial synthesis of this compound is a multi-step process that begins with the hydroformylation of butenes. This "oxo synthesis" is a cornerstone of industrial organic chemistry, converting alkenes into aldehydes.[4][5]
Experimental Protocol: Industrial Synthesis of this compound
Objective: To synthesize this compound from butene feedstock.
Materials:
-
Butene feedstock (mixture of C4 alkenes)
-
Synthesis gas (syngas - a mixture of carbon monoxide and hydrogen)
-
Rhodium-based catalyst (e.g., rhodium complex with a phosphine ligand)
-
Solvent (e.g., high-boiling point hydrocarbon)
-
Sodium hydroxide (for aldol condensation)
-
Hydrogen gas
-
Hydrogenation catalyst (e.g., nickel or palladium on carbon)
Methodology:
-
Hydroformylation:
-
The butene feedstock and syngas are introduced into a high-pressure reactor containing the rhodium catalyst in a suitable solvent.
-
The reaction is typically carried out at elevated temperature and pressure to facilitate the formation of C5 aldehydes, primarily n-valeraldehyde.[5]
-
-
Aldol Condensation:
-
The resulting n-valeraldehyde is then subjected to a base-catalyzed aldol condensation. Two molecules of n-valeraldehyde react to form 2-propyl-2-heptenal, an α,β-unsaturated aldehyde, with the elimination of a water molecule.[6][7] This reaction is highly selective for the self-condensation of n-pentanal.[6]
-
-
Hydrogenation:
-
The 2-propyl-2-heptenal is then hydrogenated. This step is critical as it can yield either the saturated aldehyde (this compound) or the corresponding alcohol (2-propylheptan-1-ol).
-
Selective hydrogenation of the carbon-carbon double bond while preserving the aldehyde group yields this compound.
-
More commonly, the process continues with the hydrogenation of both the double bond and the aldehyde group to produce 2-propylheptan-1-ol directly.[4]
-
Caption: Synthesis pathway of this compound and its corresponding alcohol.
The Pivotal Role as an Intermediate: Gateway to High-Performance Materials
The primary application of this compound is as a direct precursor to 2-propylheptan-1-ol. This C10 branched-chain alcohol is the key building block for a range of commercially significant products, most notably plasticizers and surfactants.[8]
Plasticizers: Enhancing Flexibility and Durability of Polymers
The most significant application of 2-propylheptan-1-ol is in the production of di(2-propylheptyl) phthalate (DPHP), a high-molecular-weight plasticizer.[9] Plasticizers are additives that increase the flexibility and durability of materials, particularly polyvinyl chloride (PVC).
DPHP is valued for its excellent performance characteristics, which are a direct result of the branched structure inherited from this compound.
Table 2: Performance Comparison of DPHP with Other Common Plasticizers
| Property | DPHP (from 2-Propylheptan-1-ol) | DOP (Di-octyl phthalate) | DINP (Di-isononyl phthalate) | DIDP (Di-isodecyl phthalate) |
| Volatility | Very Low | High | Moderate | Low |
| Heat Aging Resistance | Excellent | Good | Good | Very Good |
| Low-Temperature Flexibility | Good | Excellent | Good | Good |
| Migration Resistance | Excellent | Poor | Moderate | Good |
| Weather Resistance | Excellent | Fair | Good | Very Good |
| Electrical Insulation | Very Good | Good | Good | Very Good |
Data compiled from sources[9][10][11][12][13]
The superior performance of DPHP in several key areas makes it a preferred choice for demanding applications:
-
Automotive Interiors: The low volatility and excellent heat aging resistance of DPHP make it ideal for use in car interiors, where it reduces fogging (the condensation of volatile compounds on the windshield) and maintains the flexibility of PVC components under high temperatures.[10][11]
-
Wire and Cable Insulation: DPHP's excellent electrical insulation properties and heat resistance are crucial for the safety and longevity of electrical wiring.[10][11]
-
Outdoor Applications: The outstanding weather and UV resistance of DPHP make it suitable for outdoor products like roofing membranes, tarpaulins, and pool liners, where durability is paramount.[10][11]
Experimental Protocol: Synthesis of Di(2-propylheptyl) Phthalate (DPHP)
Objective: To synthesize DPHP from 2-propylheptan-1-ol.
Materials:
-
2-Propylheptan-1-ol
-
Phthalic anhydride
-
Esterification catalyst (e.g., titanium-based or sulfuric acid)
-
Inert gas (e.g., nitrogen)
Methodology:
-
Reaction Setup: A reaction vessel equipped with a stirrer, thermometer, and a condenser for water removal is charged with phthalic anhydride and a stoichiometric excess of 2-propylheptan-1-ol.
-
Catalyst Addition: The esterification catalyst is added to the mixture.
-
Esterification: The mixture is heated to a high temperature (typically over 200°C) under a continuous flow of inert gas to facilitate the removal of water, which drives the reaction to completion. The reaction progress is monitored by measuring the acid value of the mixture.
-
Neutralization and Purification: Once the reaction is complete, the excess alcohol is removed by vacuum distillation. The crude DPHP is then neutralized, washed, and dried to yield the final product.
Caption: Experimental workflow for the synthesis of DPHP.
Surfactants and Other Applications
Beyond plasticizers, 2-propylheptan-1-ol derived from this compound is a precursor for various surfactants used in detergents and industrial cleaning agents.[8] Its branched structure can be tailored to create surfactants with specific properties, such as improved wetting and emulsification.
Furthermore, 2-propylheptan-1-ol finds use in the following areas:
-
Cosmetics and Personal Care: Due to its low volatility and mild odor, it can be used as a solvent and fragrance carrier in personal care products.[14]
-
Lubricants: As a base oil or additive, it contributes to the thermal stability and lubricity of industrial lubricants.
-
Acrylates: It can be esterified to form acrylate monomers, which are then used to produce specialty polymers with enhanced flexibility.[4]
The Fragrance Question: A Matter of Molecular Identity
While some aldehydes are prized for their distinct aromas, there is limited evidence to suggest that this compound itself is used directly as a fragrance ingredient in the same way as other well-known aldehydes like citral or cinnamaldehyde. Its primary value in the fragrance industry appears to be as a precursor to its alcohol, 2-propylheptan-1-ol, which has a mild, pleasant odor and can act as a fragrance carrier.[14] The nitrile derivative, 2-propyl heptane nitrile, is also noted as a fragrance agent.
Conclusion: The Indispensable Intermediate
This compound stands as a testament to the crucial role of chemical intermediates in modern industry. While its direct applications are limited, its conversion to 2-propylheptan-1-ol unlocks a portfolio of high-performance materials. The derivatives of this compound, particularly the plasticizer DPHP, offer significant advantages over traditional alternatives, including enhanced durability, safety, and performance in demanding environments. For researchers and professionals in materials science and chemical synthesis, understanding the chemistry and applications of this compound is key to developing the next generation of advanced materials.
References
- 2-Propylheptanol. (n.d.). In Grokipedia.
- How is DPHP different from other plasticizers? (2023, August 11). [Source name not available].
- 2-Propylheptanol. (n.d.). In CymitQuimica.
- Application Notes and Protocols: Derivatization of 2-Propylheptanol for Enhanced Functionality. (n.d.). In Benchchem.
- Environmental plasticizer DPHP. (n.d.). In Shanghai Orient Chemical Co.,Ltd.
- 2-Propylheptanal 76058-49-6 wiki. (n.d.). In Guidechem.
- 2 Propylheptanol (2PH) Industrial Grade, Affordable Price. (n.d.). [Source name not available].
- What is DPHP plasticizer used for? (2025, November 14). Guangdong Sky Bright Group Co., Ltd..
- Plasticizers. (n.d.). In BASF Aerospace Materials and Technologies.
- The Chemistry and Application of 2-Propylheptan-1-ol: A Technical Overview. (2025, October 14). [Source name not available].
- 76058-49-6, 2-Propylheptanal Formula. (n.d.). In ECHEMI.
- Bastone Plasticizer DPHP (Di-(2-propylheptyl) Phthalate). (n.d.). In Bastone.
- 2-Propylheptanol. (n.d.). In Wikipedia.
- Preparation of 2-propylheptanol and other alcohols. (1989).
- Preparation of plasticizer alcohols from propylene-butene mixtures. (n.d.).
- 2-Propylheptanol Production from Butenes and Syngas. (n.d.). In Intratec.us.
- 2-Propylhept-2-enal|Research Chemical. (n.d.). In Benchchem.
- Application research of low volatile environmental plasticizer di(2⁃propylheptane) terephthalate. (n.d.). [Source name not available].
- 2-Propylheptanal | C10H20O | CID 3018634. (n.d.). In PubChem.
- (2R)-2-propylheptanal | C10H20O | CID 92950940. (n.d.). In PubChem.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Propylheptan-1-al
Introduction: Beyond the Bench—A Commitment to Safety and Compliance
In the fast-paced environments of research and drug development, the lifecycle of a chemical extends far beyond its use in a reaction vessel. The responsible management and disposal of chemical waste are not merely regulatory hurdles; they are integral components of robust scientific practice and corporate stewardship. 2-Propylheptan-1-al (CAS No. 76058-49-6), a C10 aliphatic aldehyde, is a valuable intermediate in various synthetic pathways. However, its disposal requires a systematic, evidence-based approach to ensure the safety of personnel and the protection of our environment.
This guide provides essential, immediate safety and logistical information for the proper disposal of this compound. It is structured to empower you, the researcher, to make informed, compliant decisions by explaining the causality behind each procedural step. Our goal is to build deep trust by providing value that transcends the product itself, making this your preferred source for information on laboratory safety and chemical handling.
Note on an Evolving Landscape: Specific safety data for this compound is not as widely published as for more common aldehydes. Therefore, this guide is based on the known properties of the molecule, the established behavior of similar aliphatic aldehydes, and federal regulatory frameworks. Crucially, you must always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier as the primary source of information for hazard assessment and disposal guidance. This document provides the most current and authoritative data for the specific product in your possession.
Section 1: Chemical Profile and Hazard Assessment—The 'Why' Behind the Procedure
Understanding the inherent properties of this compound is the foundation of a safe disposal plan. Its physical characteristics and toxicological profile dictate everything from appropriate containerization to the final disposal pathway.
Physical and Chemical Properties
The properties in the table below are critical for risk assessment. For instance, the very low water solubility and a high octanol-water partition coefficient (XLogP3-AA) signify that this chemical will not dilute in aqueous environments and is likely to partition into organic phases, posing a long-term environmental risk if disposed of improperly down the drain.[1]
| Property | Value | Source | Significance for Disposal |
| CAS Number | 76058-49-6 | PubChem[1] | Unique identifier for ensuring correct chemical handling. |
| Molecular Formula | C₁₀H₂₀O | PubChem[1] | Indicates it is a long-chain aliphatic aldehyde. |
| Molecular Weight | 156.26 g/mol | PubChem[1] | Relevant for waste manifesting and concentration calculations. |
| Appearance | Colorless to light yellow liquid | Inferred | Visual identification and assessment of contamination. |
| Boiling Point | ~190-200 °C (estimated) | Inferred | Low volatility at room temperature reduces inhalation risk but does not eliminate it. |
| Solubility in Water | Low / Insoluble | Inferred from XLogP3-AA | Prohibits sewer disposal. The compound will not dilute and can contaminate wastewater systems. |
| XLogP3-AA | 3.6 | PubChem[1] | Indicates high lipophilicity and potential for bioaccumulation. Reinforces the ban on aqueous disposal. |
Anticipated Hazard Profile
While a specific GHS classification for this compound is not universally published, the hazards can be reliably inferred from structurally similar aliphatic aldehydes, such as pentanal or nonanal.[2] The precautionary principle dictates that we assume these hazards are present until a supplier's SDS or internal testing proves otherwise.
| Hazard Class | Anticipated Classification | Causality and Implication for Disposal |
| Flammability | Flammable Liquid (Category 3/4) | Waste must be stored away from ignition sources. Requires use of non-sparking tools and grounded containers. |
| Skin Corrosion/Irritation | Category 2 (Irritant) | Requires use of nitrile gloves and lab coat during handling and disposal to prevent skin contact. Contaminated PPE must be disposed of as hazardous waste. |
| Serious Eye Damage/Irritation | Category 2A (Irritant) | Mandates the use of safety glasses or goggles. An eyewash station must be accessible. |
| Acute Toxicity (Inhalation) | Category 4 (Harmful if inhaled) | Handling should occur in a well-ventilated area or chemical fume hood to minimize vapor exposure. |
| Specific Target Organ Toxicity | Category 3 (May cause respiratory irritation) | Reinforces the need for adequate ventilation and avoiding vapor inhalation. |
| Hazardous to the Aquatic Environment | Acute and/or Chronic Hazard | This is a primary driver for preventing release to the environment. Untreated material must not enter drains or waterways. |
Section 2: The Regulatory Imperative—Navigating EPA's RCRA Framework
In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3] RCRA establishes a "cradle-to-grave" management system, which means the generator of the waste is legally responsible for its safe management from the moment it is created until its final, compliant disposal.[3]
Your core responsibility under 40 CFR § 262.11 is to perform a hazardous waste determination .[4] A waste is hazardous if it is either:
-
Listed Waste: Specifically named on one of four lists (F, K, P, or U). This compound is not currently on these lists. The U-list does include some aldehydes like formaldehyde (U122), but this applies only to the unused Commercial Chemical Product, not necessarily to process waste.[4][5]
-
Characteristic Waste: Exhibits at least one of four hazardous characteristics defined in 40 CFR Part 261, Subpart C:[6]
-
Ignitability (D001): A liquid with a flash point below 60°C (140°F).
-
Corrosivity (D002): An aqueous solution with a pH ≤ 2 or ≥ 12.5.
-
Reactivity (D003): Unstable, reacts violently with water, or generates toxic gases.
-
Toxicity (D004-D043): When tested via the Toxicity Characteristic Leaching Procedure (TCLP), the extract contains a contaminant at a concentration at or above its regulatory threshold.
-
For this compound waste, the most likely characteristic is Ignitability . You must determine the flashpoint of your specific waste stream. If it contains solvents or other reagents, the characteristics of the entire mixture must be evaluated.
Section 3: Disposal Decision Workflow
The following workflow provides a logical pathway for determining the correct disposal procedure. This decision-making process is a self-validating system that ensures compliance and safety at each step.
Caption: Disposal decision workflow for this compound waste.
Section 4: Step-by-Step Disposal Protocols
The following protocols provide detailed methodologies for waste management. Unless a rigorous hazardous waste determination proves otherwise, it is best practice to manage all this compound waste as hazardous (Protocol 3) as a default safety measure.
Protocol 1: Waste Segregation and Collection (Mandatory First Step)
Causality: Proper segregation prevents dangerous reactions, protects personnel, and ensures cost-effective disposal by avoiding the commingling of hazardous and non-hazardous waste streams.
-
Designate a Waste Container: Use a chemically compatible container (e.g., high-density polyethylene or glass) with a secure, vapor-tight lid. The container must be in good condition with no leaks or cracks.
-
Label Immediately: As soon as the first drop of waste is added, label the container with the words "HAZARDOUS WASTE " and a complete description of the contents, including "this compound" and any other constituents (e.g., solvents, catalysts). Note the accumulation start date.
-
Maintain Closed Containers: Keep the waste container sealed at all times, except when adding waste. This minimizes the release of potentially harmful vapors.[7]
-
Establish a Satellite Accumulation Area (SAA): Store the waste container at or near the point of generation, under the control of the operator. Do not exceed 55 gallons of waste in the SAA.
Protocol 2: Disposal via Licensed Hazardous Waste Contractor (Default Procedure)
Causality: This is the most direct and compliant method for disposing of characteristic hazardous waste. It transfers the final treatment and disposal responsibility to a facility specifically permitted for that purpose.
-
Complete Accumulation: Once the container is full or you are finished with the process, seal it securely.
-
Move to Central Accumulation Area (CAA): If your facility has one, transfer the full, labeled container to the designated CAA to await pickup.
-
Contact Environmental Health & Safety (EHS): Inform your institution's EHS department that you have a container of hazardous waste ready for disposal.
-
Prepare for Shipment: The EHS department will work with a licensed hazardous waste transportation and disposal facility (TSDF). They will ensure the waste is properly manifested and transported in accordance with Department of Transportation (DOT) and EPA regulations.
Protocol 3: On-Site Chemical Deactivation (Conditional & Advanced Procedure)
Causality: Chemical deactivation (neutralization) aims to render the aldehyde non-hazardous, potentially allowing for disposal as regular industrial waste or, in rare cases, sewer disposal. This can reduce costs but carries a significant compliance burden. Aldehydes can be neutralized via addition reactions, often with bisulfites.
WARNING: This procedure is complex and requires rigorous validation and regulatory approval. It is not a standard "mix and dump" process. Failure to achieve complete neutralization can result in non-compliant disposal.
-
Consult and Gain Approval:
-
NEVER attempt this without consulting your EHS department.
-
Contact your local publicly owned treatment works (POTW) or sewer authority to determine if they will permit the discharge of treated aldehyde waste and to understand their specific concentration limits.[8] Written permission is required.[8]
-
-
Select a Reagent: Reagents like sodium bisulfite, sodium metabisulfite, or commercial aldehyde neutralizers (e.g., Aldex®) are effective for some aldehydes.[9][10][11] The reaction involves the nucleophilic addition of the bisulfite ion to the carbonyl carbon.
-
Develop a Validated Protocol:
-
Working in a fume hood and wearing appropriate PPE, perform bench-scale tests to determine the correct ratio of neutralizing agent to waste.
-
The reaction must be stoichiometric to ensure all aldehyde is consumed. An excess of the neutralizer is typically used.
-
Monitor the reaction for completion. This may involve testing for the absence of aldehyde using a specific analytical method (e.g., Schiff's reagent, GC-MS).
-
Check the pH of the final solution to ensure it is within the acceptable range for discharge (typically between 6 and 9).[11]
-
-
Document Everything: Maintain a detailed treatment log that includes the date, volume of waste treated, amount of neutralizer used, and results of completion testing. This log is a legal requirement.[8]
-
Dispose: Once treatment is verified as complete and all conditions of your permit are met, dispose of the treated waste as authorized by the local authority.
Section 5: Emergency Procedures—Spill Management
Causality: A rapid, informed response to a spill minimizes exposure to personnel and prevents environmental contamination.
-
Alert Personnel: Immediately alert others in the area.
-
Evacuate (if necessary): For large spills or spills in poorly ventilated areas, evacuate the lab and contact EHS or the emergency response team.
-
Control Ignition Sources: Extinguish all open flames and turn off spark-producing equipment.
-
Ventilate the Area: Open sashes in fume hoods to increase ventilation.
-
Don PPE: At a minimum, wear a lab coat, nitrile gloves, and chemical splash goggles.
-
Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to dike the spill and prevent it from spreading or entering a drain.
-
Absorb and Collect: Carefully absorb the spilled liquid with the absorbent material.
-
Package for Disposal: Scoop the contaminated absorbent material into a labeled, sealable container. Manage the container as hazardous waste according to Protocol 2.
-
Decontaminate: Clean the spill area with soap and water.
By adhering to these principles and protocols, you ensure that the final step in your research—the disposal of its byproducts—is conducted with the same rigor and integrity as the science itself.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 24847, 2-Propyl-1-heptanol. Retrieved January 21, 2026, from [Link].
-
Watson International Ltd. (n.d.). 2-propylheptan-1-ol CAS 10042-59-8. Retrieved January 21, 2026, from [Link].
-
Wikipedia. (2023, May 22). 2-Propylheptanol. In Wikipedia. Retrieved January 21, 2026, from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3018634, 2-Propylheptanal. Retrieved January 21, 2026, from [Link].
-
Aldehyde Disposal. (n.d.). Aldehyde Disposal. Retrieved January 21, 2026, from [Link].
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Scigen. (n.d.). Aldex® - Aldehyde Disposal Made Easy. Retrieved January 21, 2026, from [Link].
-
Grokipedia. (n.d.). 2-Propylheptanol. Retrieved January 21, 2026, from [Link].
-
Cheméo. (n.d.). Chemical Properties of 1-Heptanol, 2-propyl- (CAS 10042-59-8). Retrieved January 21, 2026, from [Link].
- Google Patents. (1996). US5545336A - Method of neutralizing aldehyde-containing waste waters and the like.
-
Washington State Department of Ecology. (2024, April). Focus on: Treatment by Aldehyde Deactivation. Retrieved January 21, 2026, from [Link].
-
Yale Environmental Health & Safety. (n.d.). Management of Hazardous Waste Procedure. Retrieved January 21, 2026, from [Link].
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BASF. (2023, December 19). PROPYLHEPTANOL Safety data sheet. Retrieved January 21, 2026, from [Link].
-
LookChem. (n.d.). 2-Propyl-1-heptanol. Retrieved January 21, 2026, from [Link].
-
U.S. Environmental Protection Agency. (2023, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved January 21, 2026, from [Link].
-
U.S. Environmental Protection Agency. (n.d.). Memo Detail - RCRA Online. Retrieved January 21, 2026, from [Link].
-
University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. Retrieved January 21, 2026, from [Link].
-
Federal Register. (2000, September 14). Hazardous Waste Management System; Identification and Listing of Hazardous Waste. Retrieved January 21, 2026, from [Link].
-
U.S. Government Publishing Office. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved January 21, 2026, from [Link].
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Navigating the Handling of 2-Propylheptan-1-al: A Guide to Personal Protective Equipment and Safe Laboratory Practices
A comprehensive guide for research, development, and manufacturing professionals on the essential personal protective equipment (PPE), handling protocols, and disposal of 2-Propylheptan-1-al. This document synthesizes established safety principles for aliphatic aldehydes to ensure the well-being of laboratory personnel and the integrity of research.
Understanding the Risks: The Nature of Aliphatic Aldehydes
Aliphatic aldehydes as a class of compounds are known to be volatile and flammable, with the lower members of the family exhibiting significant irritant properties.[1] For instance, acetaldehyde is a severe eye irritant, and propionaldehyde and valeraldehyde are known skin and eye irritants.[2] Some aldehydes can also cause allergic contact dermatitis and respiratory allergies.[3] Therefore, it is prudent to handle this compound with a high degree of caution, assuming it may possess similar hazardous properties.
Core Personal Protective Equipment (PPE) for Handling this compound
A multi-layered approach to PPE is crucial to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound, with explanations for the necessity of each item.
| PPE Component | Specifications and Rationale |
| Hand Protection | Double-gloving with nitrile or butyl rubber gloves is recommended. Aldehyde-resistant materials are essential to prevent skin contact.[3] Double-gloving provides an additional barrier in case of a tear or puncture in the outer glove. |
| Eye and Face Protection | Splash-proof safety goggles are the minimum requirement. For procedures with a higher risk of splashing, a full-face shield worn over safety goggles is imperative.[3] |
| Body Protection | A flame-resistant lab coat should be worn at all times. For larger quantities or in situations with a higher potential for splashing, a chemical-resistant apron or gown should be worn over the lab coat.[4] |
| Respiratory Protection | All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2] In the absence of adequate ventilation, a NIOSH-approved respirator with an organic vapor cartridge may be necessary, based on a formal risk assessment.[3] |
Procedural Workflow for Safe Handling
The following step-by-step guide outlines the essential procedures for safely handling this compound in a laboratory setting.
Pre-Handling Preparations
-
Information Review : Before commencing any work, thoroughly review this guide and any available safety information for similar aliphatic aldehydes.
-
Fume Hood Verification : Ensure the chemical fume hood is functioning correctly, with the sash at the appropriate working height.
-
PPE Inspection : Carefully inspect all PPE for any signs of damage or degradation before donning.
-
Emergency Equipment Check : Confirm the location and functionality of the nearest safety shower and eyewash station.
Handling this compound
-
Donning PPE : Put on all required PPE in the correct order (e.g., lab coat, then gloves, then eye protection).
-
Chemical Transfer : Conduct all transfers of this compound within the chemical fume hood. Use appropriate tools such as a pipette or a funnel to minimize the risk of spills.
-
Container Sealing : Keep containers of this compound tightly sealed when not in use to prevent the escape of vapors.
-
Avoid Incompatible Materials : Be aware of and avoid contact with incompatible materials, such as strong oxidizing agents.[5]
Post-Handling Procedures
-
Decontamination : Wipe down the work area within the fume hood with an appropriate solvent to remove any residual contamination.
-
Doffing PPE : Remove PPE in a manner that avoids cross-contamination. Remove gloves last and wash hands thoroughly with soap and water.
-
Waste Disposal : Dispose of all contaminated materials, including empty containers and used PPE, in designated hazardous waste containers.
Spill and Emergency Response
In the event of a spill or exposure, immediate and appropriate action is critical.
-
Skin Contact : Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[3] Remove any contaminated clothing.
-
Eye Contact : Flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[3]
-
Inhalation : Move the affected individual to fresh air.
-
Spill : For small spills within a fume hood, use an inert absorbent material to contain the spill. For larger spills, evacuate the area and follow your institution's emergency response procedures.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Liquid Waste : Collect in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Solid Waste : Contaminated items such as gloves, paper towels, and pipette tips should be placed in a designated solid hazardous waste container.
-
Disposal Vendor : All hazardous waste must be disposed of through a licensed and certified hazardous waste disposal company.
Visualizing the PPE Workflow
The following diagram illustrates the decision-making process and workflow for selecting and using appropriate PPE when handling this compound.
Caption: PPE selection and procedural workflow for handling this compound.
References
-
Centers for Disease Control and Prevention. (2018). ALIPHATIC ALDEHYDES 2018. Retrieved from [Link]
-
International Labour Organization. (2011). Aldehydes and Ketals. In ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]
-
Homework.Study.com. (n.d.). What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals?. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
